PXL770
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2422001-64-5 |
|---|---|
Molecular Formula |
C23H19ClKNO4S |
Molecular Weight |
480.0 g/mol |
IUPAC Name |
potassium;2-chloro-3-(1-hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)-6-oxo-5-phenyl-7H-thieno[2,3-b]pyridin-4-olate;hydrate |
InChI |
InChI=1S/C23H18ClNO3S.K.H2O/c24-21-17(15-11-10-12-6-4-5-9-14(12)19(15)26)18-20(27)16(13-7-2-1-3-8-13)22(28)25-23(18)29-21;;/h1-3,7-8,10-11,26H,4-6,9H2,(H2,25,27,28);;1H2/q;+1;/p-1 |
InChI Key |
HXVDSQUWUIVOKT-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2O)C3=C(SC4=C3C(=C(C(=O)N4)C5=CC=CC=C5)[O-])Cl.O.[K+] |
Origin of Product |
United States |
Foundational & Exploratory
PXL770: An In-Depth Technical Guide on its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally bioavailable, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. By binding to a specific site on the AMPK complex, this compound induces a conformational change that leads to potent activation of the enzyme. This activation triggers a cascade of downstream signaling events that collectively work to restore metabolic balance. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the underlying signaling pathways and summarizing key preclinical and clinical data. Detailed experimental protocols for the pivotal assays used to characterize this novel therapeutic agent are also provided to facilitate further research and development.
Core Mechanism of Action: Direct Allosteric Activation of AMPK
This compound functions as a direct activator of the AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. Unlike indirect AMPK activators that modulate upstream kinases or cellular AMP/ATP ratios, this compound binds directly to the AMPK heterotrimeric complex. This binding occurs at an allosteric site known as the allosteric drug and metabolism (ADaM) site, located at the interface of the α catalytic and β regulatory subunits.[1]
Upon binding, this compound induces a conformational change in the AMPK complex, leading to its activation. This allosteric activation has a dual effect: it directly enhances the kinase activity of the α subunit and protects the key threonine residue (Thr172) in the activation loop from dephosphorylation, thereby prolonging the activated state.[2]
Signaling Pathways Modulated by this compound
The activation of AMPK by this compound initiates a series of downstream signaling events aimed at restoring cellular energy balance. These pathways are central to the therapeutic effects of this compound observed in various metabolic and rare diseases.
AMPK Signaling Cascade
The diagram below illustrates the central role of AMPK and its activation by this compound, leading to the regulation of key metabolic pathways.
Caption: this compound directly activates AMPK, leading to the inhibition of anabolic pathways and the activation of catabolic pathways to restore cellular energy homeostasis.
Quantitative Data Summary
The therapeutic potential of this compound has been evaluated in numerous preclinical models and clinical trials. The following tables summarize the key quantitative findings.
Preclinical Efficacy of this compound
| Animal Model | Disease | Treatment Regimen | Key Efficacy Endpoints | Reference |
| Diet-Induced Obese (DIO)-NASH Mice | NASH | 35 mg/kg or 75 mg/kg this compound orally twice daily for 8 weeks | Reduced hepatic steatosis, ballooning, inflammation, and fibrogenesis.[3][4] | [3],[4] |
| Abcd1 Knockout (KO) Mice | X-linked Adrenoleukodystrophy (ALD) | 75 mg/kg this compound orally twice daily for 12 weeks | Normalized plasma Very Long-Chain Fatty Acids (VLCFA); reduced brain (-25%) and spinal cord (-32%) VLCFA levels.[5][6] | [5],[6] |
| Pkd1 Knockout (KO) Mice | Autosomal Dominant Polycystic Kidney Disease (ADPKD) | 75 mg/kg this compound orally twice daily from 42 to 103 days of age | Reduced blood urea (B33335) by 47%, decreased cystic index by 26%, and lowered kidney weight to body weight ratio by 35%.[7][8] | [7],[8] |
| ob/ob Mice | Type 2 Diabetes | 75 mg/kg this compound orally twice daily for 5 days | Improved glucose tolerance.[9] | [9] |
| High-Fat Diet-Fed Mice | Insulin (B600854) Resistance | 35-75 mg/kg this compound orally twice daily for 6-8 weeks | Increased steady-state glucose infusion rate and decreased hepatic glucose production rate.[9] | [9] |
Clinical Trial Results for this compound
| Trial Phase | Patient Population | Treatment | Primary/Key Secondary Outcomes | Reference |
| Phase 2a (STAMP-NAFLD) | 120 presumed NASH patients | 250 mg QD, 250 mg BID, 500 mg QD this compound or placebo for 12 weeks | 500 mg QD dose: 18% mean relative decrease in liver fat mass (p=0.0036 vs. placebo). Significant reduction in ALT and HbA1c.[10][11] | [10],[11] |
| Phase 2a | Male subjects with adrenomyeloneuropathy (AMN) | This compound for 12 weeks | Assessment of pharmacokinetics and pharmacodynamics, including changes in VLCFA and neurofilament light chain (NfL).[12] | [12] |
| Phase 1b | 12 overweight/obese patients with NAFLD and insulin resistance | 500 mg QD this compound or placebo for 4 weeks | Decreased de novo lipogenesis, improved glycemic parameters and indices of insulin sensitivity.[13] | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
In Vitro AMPK Kinase Assay
Objective: To determine the direct activation of AMPK by this compound.
Protocol:
-
Expression and Purification of Recombinant AMPK:
-
Human AMPK heterotrimeric complexes (e.g., α1β1γ1, α2β1γ1) are expressed in E. coli using tricistronic vectors.
-
The complexes are purified using standard chromatography techniques.
-
-
Kinase Reaction:
-
The kinase reaction is typically performed in a 96-well plate format.
-
Each well contains a reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2), a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP.
-
Varying concentrations of this compound are added to the wells.
-
The reaction is initiated by the addition of the purified AMPK enzyme.
-
-
Incubation and Termination:
-
The reaction mixture is incubated at 30°C for a specified time (e.g., 10-30 minutes).
-
The reaction is terminated by the addition of phosphoric acid.
-
-
Detection and Analysis:
-
The phosphorylated substrate is separated from the unreacted [γ-³²P]ATP using phosphocellulose paper and scintillation counting.
-
The kinase activity is calculated as the amount of ³²P incorporated into the substrate per unit of time.
-
EC50 values for this compound are determined by plotting the kinase activity against the log of the this compound concentration.
Note: Non-radioactive assay formats, such as those using fluorescence polarization or luminescence (e.g., ADP-Glo™ Kinase Assay), can also be employed.
-
Western Blotting for AMPK Activation in Cells
Objective: To assess the phosphorylation of AMPK and its downstream target ACC in response to this compound treatment in cultured cells.
Protocol:
-
Cell Culture and Treatment:
-
Cells (e.g., primary hepatocytes, fibroblasts) are cultured in appropriate media.
-
Cells are treated with various concentrations of this compound for a specified duration.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
The membrane is incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.
-
Seahorse XF Mitochondrial Respiration Assay
Objective: To evaluate the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).[14][15][16][17][18]
Protocol:
-
Cell Seeding and Treatment:
-
Cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.
-
Cells are treated with this compound for the desired time.
-
-
Assay Preparation:
-
The cell culture medium is replaced with a Seahorse XF assay medium, and the plate is incubated in a non-CO2 incubator at 37°C for 1 hour.
-
The sensor cartridge is hydrated and loaded with compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, and rotenone/antimycin A).
-
-
Seahorse XF Analyzer Measurement:
-
The Seahorse XF Analyzer measures the OCR in real-time.
-
Basal respiration is measured, followed by sequential injections of the mitochondrial modulators to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis:
-
The OCR data are analyzed to determine key parameters of mitochondrial function.
-
De Novo Lipogenesis (DNL) Assay in vivo
Objective: To measure the effect of this compound on the rate of new fat synthesis in the liver.[19][20]
Protocol:
-
Animal Model and Treatment:
-
A suitable animal model (e.g., C57BL/6J mice) is used.
-
Animals are treated with this compound or vehicle.
-
-
Stable Isotope Labeling:
-
Animals are provided with deuterated water (D₂O) in their drinking water to label the body water pool.
-
-
Fructose (B13574) Challenge:
-
To stimulate DNL, animals are fasted and then given an oral gavage of fructose.
-
-
Sample Collection and Analysis:
-
Blood samples are collected at various time points after the fructose challenge.
-
Lipids are extracted from the plasma, and the incorporation of deuterium (B1214612) into newly synthesized fatty acids (e.g., palmitate) in triglycerides is measured by gas chromatography-mass spectrometry (GC-MS).
-
-
Calculation of Fractional DNL:
-
The fractional DNL is calculated as the percentage of newly synthesized fatty acids in the total fatty acid pool.
-
Experimental Workflows
The following diagram illustrates a typical workflow for the preclinical evaluation of a direct AMPK activator like this compound.
Caption: A streamlined workflow for the development of a direct AMPK activator, from initial in vitro screening to clinical trials.
Conclusion
This compound represents a novel therapeutic approach that targets the central metabolic regulator, AMPK. Its direct allosteric mechanism of action leads to the modulation of key signaling pathways involved in energy metabolism, inflammation, and fibrosis. The robust preclinical and clinical data summarized in this guide support the continued development of this compound for the treatment of a range of metabolic and rare diseases. The detailed experimental protocols provided herein are intended to serve as a valuable resource for the scientific community to further investigate the therapeutic potential of direct AMPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 3. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 5. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 11. Efficacy and safety of this compound, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 16. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. cds.ismrm.org [cds.ismrm.org]
PXL770: A Direct Allosteric Activator of AMPK for Metabolic and Rare Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
PXL770 is a first-in-class, orally bioavailable, small molecule that acts as a direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis, and its activation holds therapeutic promise for a range of metabolic and rare diseases.[3][4] this compound has demonstrated preclinical efficacy in models of non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[5][6] Clinical trials have further explored its potential in patients with NASH. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and a visualization of the associated signaling pathways.
Mechanism of Action
This compound directly activates AMPK by binding to an allosteric site, known as the ADaM (Allosteric Drug and Metabolite) site, which is located at the interface of the α and β subunits of the AMPK heterotrimer.[7][8] This binding induces a conformational change that both allosterically activates the kinase and protects it from dephosphorylation, leading to sustained AMPK activity.[8] Activated AMPK then phosphorylates a multitude of downstream targets, orchestrating a metabolic shift from anabolic (energy-consuming) to catabolic (energy-producing) processes.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro, preclinical, and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | AMPK Isoform | Value | Reference |
| EC50 | α1β1γ1 | 16.2 nM | [6] |
| α1β1γ2 | 42.1 nM | [6] | |
| α1β1γ3 | 64 nM | [6] | |
| α2β1γ1 | 1338 nM | [6] | |
| α2β1γ2 | 68.7 nM | [6] | |
| α2β1γ3 | 41.5 nM | [6] | |
| α1β2γ1 | 1.3 µM | [6] | |
| IC50 (De Novo Lipogenesis) | Human Hepatocytes | 2.6 µM | [6] |
| Mouse Hepatocytes | 2.8 µM | [6] | |
| IC50 (VLCFA Reduction) | AMN/C-ALD Fibroblasts (C26:0) | 3.1 µM | [6] |
Table 2: Preclinical Efficacy of this compound in Disease Models
| Disease Model | Species | Key Finding | Quantitative Result | Reference |
| X-linked Adrenoleukodystrophy (ALD) | Mouse (Abcd1 KO) | Reduced Very Long-Chain Fatty Acids (VLCFA) in brain | -25% reduction in C26:0 | [7][9] |
| Reduced VLCFA in spinal cord | -32% reduction in C26:0 | [7][9] | ||
| Normalized plasma VLCFA | [7][9] | |||
| Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Mouse (Pkd1 KO) | Reduced blood urea | -47% | [10] |
| Decreased cystic index | -26% | |||
| Lowered kidney weight to body weight ratio | -35% | |||
| Human/Canine Cells (in vitro) | Reduced cyst growth (forskolin-induced) | -30% to -82% (10-50 µM) | [10] | |
| Reduced cyst swelling (desmopressin-induced) | -67% to -115% (15-50 µM) | [10] | ||
| Non-alcoholic Steatohepatitis (NASH) | Mouse (DIO-NASH) | Improved liver steatosis, inflammation, and ballooning scores | [6] | |
| Increased glucose infusion rate | [6] | |||
| Decreased hepatic glucose production | [6] |
Table 3: Clinical Efficacy of this compound in NASH (STAMP-NAFLD Phase 2a Trial)
| Parameter | Treatment Group (12 weeks) | Placebo | This compound (500 mg QD) | Reference |
| Relative Change in Liver Fat (MRI-PDFF) | All Patients | -0.7% | -18.0% (p=0.0036 vs. baseline) | [5][11] |
| Patients with Type 2 Diabetes | -6.0% | -27.2% (p=0.004 vs. baseline) | [5] | |
| Absolute Reduction in ALT (U/L) | All Patients | +1.0 | -6.3 (p<0.05 vs. baseline) | [5] |
| Absolute Change in HbA1c (%) | All Patients | +0.05 | -0.24 (p<0.05 vs. baseline) | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro AMPK Activation Assay
-
Objective: To determine the direct activation of AMPK by this compound.
-
Methodology: Recombinant human AMPK heterotrimeric proteins are used. The assay measures the phosphorylation of a synthetic peptide substrate (e.g., SAMS peptide) by AMPK in the presence of [γ-³²P]ATP.
-
Prepare a reaction mixture containing assay buffer (e.g., 40 mM HEPES, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 5 mM MgCl₂), recombinant AMPK enzyme, and varying concentrations of this compound.
-
Initiate the reaction by adding a solution containing the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10 minutes).
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate EC₅₀ values by fitting the data to a dose-response curve.
-
Western Blotting for AMPK Phosphorylation
-
Objective: To assess the phosphorylation status of AMPK (at Thr172 on the α-subunit) and its downstream target ACC (at Ser79) in cells treated with this compound.[7][8]
-
Methodology:
-
Culture cells (e.g., hepatocytes, fibroblasts) and treat with this compound at various concentrations and for different durations.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (e.g., 8-12% polyacrylamide gel) and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C. Recommended antibody dilutions should be optimized but are typically in the range of 1:1000.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
LC-MS/MS for Very Long-Chain Fatty Acid (VLCFA) Analysis
-
Objective: To quantify the levels of C24:0 and C26:0 fatty acids in biological samples (e.g., plasma, cell pellets) from ALD models.[7][12]
-
Methodology:
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol solvent system.
-
Hydrolysis: Saponify the lipid extract to release free fatty acids.
-
Derivatization: Convert the fatty acids to their trimethyl-amino-ethyl (TMAE) iodide ester derivatives using oxalyl chloride, dimethylaminoethanol, and methyl iodide.[1] This derivatization improves ionization efficiency for mass spectrometry.
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into a UPLC system coupled to a tandem mass spectrometer.
-
Separate the fatty acid derivatives on a C18 column using a gradient elution.
-
Detect the analytes using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.
-
Quantify the VLCFAs using a five-point calibration curve and normalize to deuterated internal standards.
-
-
Seahorse XF Cell Mito Stress Test
-
Objective: To assess mitochondrial function by measuring oxygen consumption rate (OCR) in live cells treated with this compound.[4][7]
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Treat cells with this compound for the desired duration.
-
Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Load the sensor cartridge with sequential injections of mitochondrial inhibitors:
-
Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration) to inhibit ATP synthase.
-
Port B: FCCP (e.g., 0.5-1.0 µM final concentration, requires optimization for each cell type) to uncouple the mitochondrial inner membrane and induce maximal respiration.
-
Port C: A mixture of Rotenone and Antimycin A (e.g., 0.5 µM final concentration each) to inhibit Complex I and III, respectively, and shut down mitochondrial respiration.
-
-
Run the Seahorse XF analyzer to measure OCR in real-time.
-
Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
Hepatic Stellate Cell (HSC) Activation Assay
-
Objective: To evaluate the effect of this compound on the activation of hepatic stellate cells, a key event in liver fibrosis.[6][13]
-
Methodology:
-
Culture primary human hepatic stellate cells.
-
Induce activation by treating the cells with TGF-β (e.g., 1-10 ng/mL) in the presence or absence of this compound for 48-72 hours.
-
Assess HSC activation by measuring:
-
Gene Expression: Quantify the mRNA levels of fibrotic markers such as α-smooth muscle actin (ACTA2) and collagen type I alpha 1 (COL1A1) by RT-qPCR.
-
Protein Expression: Measure the protein levels of α-SMA and collagen by Western blotting or immunofluorescence.
-
Collagen Secretion: Quantify the amount of procollagen (B1174764) type I secreted into the culture medium using an ELISA.
-
-
Macrophage Anti-inflammatory Assay
-
Objective: To determine the anti-inflammatory effects of this compound on macrophages.[14][15]
-
Methodology:
-
Culture human or murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages.
-
Pre-treat the cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
After an incubation period (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA kits.
-
Optionally, lyse the cells and measure the expression of inflammatory genes (e.g., iNOS, COX-2) by RT-qPCR or Western blotting.
-
Clinical Assessment of Liver Fat by MRI-PDFF
-
Objective: To non-invasively quantify the change in liver fat content in NASH patients treated with this compound.[16][17]
-
Methodology:
-
Image Acquisition:
-
Perform magnetic resonance imaging (MRI) of the liver using a 1.5T or 3.0T scanner.
-
Utilize a multi-echo gradient-recalled echo (GRE) sequence to acquire images at multiple echo times. This allows for the separation of water and fat signals.
-
Acquisition should be performed during a single breath-hold to minimize motion artifacts.
-
-
Image Analysis:
-
Process the acquired images using specialized software to generate a proton density fat fraction (PDFF) map of the liver.
-
The PDFF represents the percentage of MR-visible protons bound to fat.
-
Calculate the mean PDFF across multiple regions of interest (ROIs) placed throughout the liver to obtain a representative value for the entire organ.
-
-
Longitudinal Assessment:
-
Perform MRI-PDFF at baseline and at the end of the treatment period (e.g., 12 weeks).
-
Calculate the absolute and relative change in liver fat content.
-
-
3D Cyst Growth Assay for ADPKD
-
Objective: To assess the effect of this compound on the growth of renal cysts in an in vitro model of ADPKD.[10][18]
-
Methodology:
-
Culture ADPKD patient-derived primary cells or canine kidney cells (MDCK) in a 3D collagen or Matrigel matrix.
-
Allow the cells to form cystic structures over several days.
-
Induce cyst swelling by treating with forskolin (B1673556) (e.g., 10 µM) or desmopressin (B549326) (e.g., 2.5 µM) in the presence or absence of this compound at various concentrations.
-
After a few days of treatment, acquire images of the cysts using a microscope.
-
Measure the size (e.g., diameter or area) of the cysts using image analysis software.
-
Calculate the percentage inhibition of cyst growth compared to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and the workflows of the described experiments.
Caption: this compound directly activates AMPK, leading to beneficial metabolic effects.
Caption: Workflow for assessing AMPK phosphorylation by Western Blot.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action as a direct allosteric activator of AMPK. The comprehensive data from in vitro, preclinical, and clinical studies demonstrate its potential to address the underlying pathophysiology of various metabolic and rare diseases. The detailed experimental protocols provided in this guide are intended to facilitate further research and development of this compound and other AMPK activators. The continued investigation of this compound is warranted to fully elucidate its therapeutic benefits and potential for combination therapies in complex multifactorial diseases like NASH.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. wklab.org [wklab.org]
- 8. benchchem.com [benchchem.com]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Patient‐Derived 3D Cyst Model of Polycystic Kidney Disease That Mimics Disease Development and Responds to Repurposing Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis-Updated 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uu.diva-portal.org [uu.diva-portal.org]
- 17. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
PXL770 downstream signaling pathways
An In-depth Technical Guide to the Downstream Signaling Pathways of PXL770
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK by this compound triggers a cascade of downstream signaling events that modulate lipid and glucose metabolism, reduce inflammation, and alter gene expression. This document provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual diagrams of the key molecular interactions and workflows.
Core Mechanism of Action: Direct AMPK Activation
This compound functions as a direct, allosteric activator of the AMPK heterotrimeric complex.[1][3] Unlike indirect activators such as metformin, this compound binds directly to a specific pocket at the interface of the α and β subunits, known as the allosteric drug and metabolism (ADaM) site.[4] This binding induces a conformational change that enhances AMPK activity. This direct activation leads to the phosphorylation of numerous downstream targets, initiating widespread effects on metabolic and inflammatory pathways.[2][5]
Downstream Signaling Pathways
Regulation of Lipid Metabolism
A primary consequence of this compound-mediated AMPK activation is the stringent regulation of lipid metabolism. The most prominent effect is the inhibition of de novo lipogenesis (DNL), the process of synthesizing fatty acids.[2][4]
-
ACC Phosphorylation: Activated AMPK directly phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.[4] This reduces the production of malonyl-CoA, thereby decreasing the substrate for fatty acid synthesis and alleviating the inhibition of carnitine palmitoyltransferase 1 (CPT1), which in turn promotes fatty acid oxidation.
-
VLCFA Reduction: In models of X-linked adrenoleukodystrophy (ALD), a disease characterized by the accumulation of very-long-chain fatty acids (VLCFAs), this compound treatment substantially decreases C26:0 levels.[1][3][6] This effect is critical for correcting the key biochemical abnormalities in ALD.[3]
Control of Glucose Homeostasis
This compound has demonstrated significant beneficial effects on glucose metabolism, positioning it as a potential therapy for conditions involving insulin (B600854) resistance, such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[2][7]
-
Improved Insulin Sensitivity: Clinical studies have shown that this compound treatment improves indices of insulin sensitivity, such as a reduction in HOMA-IR.[2]
-
Enhanced Glucose Tolerance: In oral glucose tolerance tests (OGTT), this compound significantly improves glycemia, as evidenced by a reduction in the total and incremental glucose area under the curve (AUC).[2][7]
-
Reduced Hepatic Glucose Production: In preclinical models, this compound decreases the hepatic glucose production rate, contributing to lower overall blood glucose levels.[1]
Anti-Inflammatory Effects
Chronic inflammation is a key driver in many metabolic diseases. This compound exerts anti-inflammatory effects by suppressing the expression of pro-inflammatory genes.[1][8]
-
NF-κB Pathway Suppression: this compound has been shown to suppress IL-1β-induced nuclear factor κB (NF-κB) nuclear activity.[1] NF-κB is a master regulator of the inflammatory response.
-
Cytokine Reduction: In various cell types, including human macrophages and dendritic cells, this compound dose-dependently reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]
-
Gene Expression Modulation: Treatment with this compound downregulates the mRNA levels of key inflammatory genes, including NFKB, CCL5, CCR3, and NOS2 in lymphocytes from ALD patients.[1][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 3. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
PXL770: A Deep Dive into its Effects on Cellular Metabolism
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] By targeting this key metabolic sensor, this compound modulates a wide array of metabolic pathways, demonstrating therapeutic potential in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD). This technical guide provides a comprehensive overview of the core mechanism of action of this compound and its detailed effects on cellular metabolism, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.
Mechanism of Action: Direct Allosteric Activation of AMPK
This compound directly activates AMPK through an allosteric mechanism.[3] It binds to a specific pocket at the interface of the α and β subunits of the AMPK heterotrimer, known as the allosteric drug and metabolism (ADaM) site.[4] This binding induces a conformational change that both allosterically activates the kinase and protects it from dephosphorylation, leading to sustained AMPK activity.[5]
The activation of AMPK by this compound is isoform-specific, with a clear preference for complexes containing the β1 subunit.[3]
Signaling Pathway of this compound-mediated AMPK Activation
Caption: this compound allosterically activates AMPK, initiating downstream metabolic regulation.
Quantitative Data on this compound's Metabolic Effects
The following tables summarize the key quantitative data on the effects of this compound from various in vitro and in vivo studies.
Table 1: In Vitro AMPK Activation by this compound
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 16.2[3] |
| α1β1γ2 | 42.1[3] |
| α1β1γ3 | 64[3] |
| α2β1γ1 | 1338[3] |
| α2β1γ2 | 68.7[3] |
| α2β1γ3 | 41.5[3] |
| α1β2γ1 | 1300[3] |
Table 2: this compound's Effect on De Novo Lipogenesis (DNL)
| Model System | Parameter | Effect of this compound |
| Human Hepatocytes | IC50 for DNL inhibition | 2.6 µM[3] |
| Mouse Hepatocytes | IC50 for DNL inhibition | 2.8 µM[3] |
| NAFLD Patients (Phase 1b) | Peak DNL Reduction (vs. baseline) | -20% (p=0.0045)[4] |
Table 3: this compound's Effect on Very-Long-Chain Fatty Acids (VLCFA) in ALD Models
| Model System | Parameter | Effect of this compound |
| ALD Patient Fibroblasts | C26:0 Level Reduction | ~90%[1][6] |
| Abcd1 KO Mice (Brain) | C26:0 Level Reduction | -25% (p < 0.001)[6] |
| Abcd1 KO Mice (Spinal Cord) | C26:0 Level Reduction | -32% (p < 0.001)[6] |
Table 4: this compound's Effect on Glucose Metabolism in NAFLD Patients (Phase 1b)
| Parameter | Metric | Effect of this compound (vs. baseline) |
| Oral Glucose Tolerance Test | Total Glucose AUC Reduction | p = 0.023[4] |
| Oral Glucose Tolerance Test | Incremental Glucose AUC Reduction | p = 0.031[4] |
| Fasting Plasma Glucose | Reduction | p = 0.0014[4] |
Table 5: this compound's Effect on Inflammation and Fibrosis Markers
| Model System | Gene/Protein | Effect of this compound |
| Human Hepatic Stellate Cells | ACTA2 (α-SMA) Expression | Reduction[3] |
| Human Hepatic Stellate Cells | COL1A1 (Collagen) Expression | Reduction[3] |
| C-ALD Patient Lymphocytes | Pro-inflammatory Gene Expression | Reduction[6] |
| Abcd1 KO Mouse Glial Cells | Pro-inflammatory Gene Expression | Reduction[6] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on cellular metabolism.
In Vitro AMPK Activation Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the activation of different AMPK isoforms.
Methodology:
-
Protein Expression and Purification: Recombinant human AMPK heterotrimeric complexes (α1β1γ1, α1β1γ2, etc.) are expressed in E. coli and purified.
-
Kinase Assay: The kinase activity of the purified AMPK complexes is measured using a radiometric filter-binding assay with the SAMS peptide as a substrate.
-
This compound Treatment: The assay is performed in the presence of varying concentrations of this compound.
-
Data Analysis: The rate of phosphate (B84403) incorporation into the SAMS peptide is quantified, and the data are fitted to a dose-response curve to calculate the EC50 value.
De Novo Lipogenesis (DNL) Assay in Primary Hepatocytes
Objective: To measure the effect of this compound on DNL in primary hepatocytes.
Methodology:
-
Cell Culture: Primary human or mouse hepatocytes are cultured in appropriate media.
-
This compound Treatment: Cells are treated with a range of this compound concentrations.
-
Isotope Labeling: DNL is initiated by the addition of a radiolabeled precursor, typically [1,2-¹⁴C]-acetic acid.
-
Lipid Extraction: After incubation, total lipids are extracted from the cells.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured by scintillation counting.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated) DNL rate, and IC50 values are calculated.
Oral Glucose Tolerance Test (OGTT) in NAFLD Patients
Objective: To assess the effect of this compound on glucose tolerance in patients with non-alcoholic fatty liver disease.
Methodology:
-
Patient Population: Overweight or obese patients with NAFLD and insulin (B600854) resistance are enrolled.[4]
-
Study Design: A randomized, double-blind, placebo-controlled trial design is employed.[4]
-
This compound Administration: Patients receive a daily oral dose of this compound (e.g., 500 mg) or placebo for a specified duration (e.g., 4 weeks).[4]
-
OGTT Procedure: After an overnight fast, a baseline blood sample is collected. Patients then ingest a standard glucose solution (e.g., 75g). Blood samples are collected at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose and insulin levels.
-
Data Analysis: The total and incremental area under the curve (AUC) for glucose are calculated to assess glucose tolerance.
Measurement of Very-Long-Chain Fatty Acids (VLCFA) in Fibroblasts
Objective: To quantify the effect of this compound on the levels of C26:0 in fibroblasts from patients with adrenoleukodystrophy.
Methodology:
-
Cell Culture: Fibroblasts derived from ALD patients are cultured under standard conditions.
-
This compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 7 days).[6]
-
Lipid Extraction: Total lipids are extracted from the cell pellets.
-
Sample Preparation: The extracted lipids are hydrolyzed, and the resulting fatty acids are derivatized (e.g., methylated) for analysis.
-
LC-MS/MS Analysis: The levels of C26:0 and other VLCFAs are quantified using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Data Analysis: The concentration of C26:0 is normalized to the total protein content or cell number.
Mitochondrial Respiration Assay in Glial Cells
Objective: To evaluate the impact of this compound on mitochondrial function in glial cells.
Methodology:
-
Cell Culture: Glial cells (e.g., from Abcd1 knockout mice) are cultured in appropriate media.[1]
-
This compound Treatment: Cells are treated with this compound for a specified duration.
-
Seahorse XF Analysis: Mitochondrial respiration is assessed using a Seahorse XF Analyzer. The oxygen consumption rate (OCR) is measured in real-time.
-
Mitochondrial Stress Test: A mitochondrial stress test is performed by sequential injection of oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).[1]
-
Data Analysis: Key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity, are calculated from the OCR measurements.
Workflow for a Typical Preclinical Study of this compound
Caption: A typical workflow for the preclinical assessment of this compound's metabolic effects.
Conclusion
This compound represents a promising therapeutic agent that targets the central metabolic regulator, AMPK. Through its direct allosteric activation of AMPK, this compound exerts pleiotropic effects on cellular metabolism, including the inhibition of de novo lipogenesis, reduction of very-long-chain fatty acids, improvement of glucose homeostasis, enhancement of mitochondrial function, and suppression of inflammatory and fibrotic pathways. The comprehensive data and detailed methodologies presented in this guide underscore the robust scientific foundation for the continued development of this compound in treating a range of metabolic disorders. This document serves as a valuable resource for researchers and drug development professionals seeking a deeper technical understanding of this compound's impact on cellular metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Diet- and Chemical-Induced Murine NASH Model with Rapid Progression of Steatohepatitis, Fibrosis and Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Obesogenic Dietary Mouse Model of Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
PXL770 and Mitochondrial Respiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2][3] By activating AMPK, this compound influences multiple metabolic pathways, including glucose and lipid metabolism, and inflammation, making it a promising therapeutic candidate for a range of metabolic diseases.[2][4] A key aspect of its mechanism of action involves the modulation of mitochondrial function, including the enhancement of mitochondrial respiration. This technical guide provides an in-depth overview of this compound, its effects on mitochondrial respiration, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Direct AMPK Activation
This compound directly activates AMPK through an allosteric mechanism, binding to a site distinct from the AMP-binding site.[1][5] This activation leads to the phosphorylation of downstream targets involved in various metabolic processes.
Signaling Pathway of this compound-Mediated AMPK Activation
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound observed in various preclinical and clinical studies.
Table 1: Preclinical Efficacy of this compound
| Model System | Dosage | Duration | Key Findings | Reference(s) |
| In vitro (ALD Patient Fibroblasts) | 25-50 μM | 72 hours | Improved mitochondrial function. | [3] |
| In vitro (AMN/C-ALD Fibroblasts) | 0.1-50 μM | 7 days | Reduced C26:0 levels (IC50 = 3.1 μM). | [3] |
| In vivo (High-Fat Diet-Fed Mice) | 35-75 mg/kg, p.o., twice daily | 6-8 weeks | Increased steady-state glucose infusion rate (SSGIR), decreased hepatic glucose production rate (GPR), activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning scores. | [1] |
| In vivo (ob/ob Mice) | 75 mg/kg, p.o., twice daily | 5 days | Improved glucose tolerance. | [3] |
| In vivo (Abcd1 KO Mice) | Not specified | Not specified | Normalized plasma VLCFA levels, reduced elevated VLCFA levels in brain and spinal cord. | [1] |
Table 2: Clinical Efficacy of this compound in NASH (STAMP-NAFLD Phase 2a Trial)
| Patient Population | Dosage | Duration | Key Findings | Reference(s) |
| Presumed NASH Patients | 500 mg QD | 12 weeks | Statistically significant mean relative decrease of 18% in liver fat mass from baseline (p=0.0036 vs. placebo). | [2] |
| Presumed NASH Patients with Type 2 Diabetes | 500 mg QD | 12 weeks | Greater mean relative reduction in liver fat content (-27%; p=0.004 versus baseline). | [2] |
| Presumed NASH Patients | 500 mg QD | 12 weeks | Statistically significant reduction in mean Alanine Transaminase (ALT). | [2] |
| Presumed NASH Patients | All doses | 12 weeks | Significant reduction in mean Hemoglobin A1c (HbA1c). | [2] |
Table 3: Pharmacodynamic Effects of this compound in a Phase 1b Study
| Patient Population | Dosage | Duration | Key Findings | Reference(s) |
| Overweight/Obese Patients with NAFLD and Insulin (B600854) Resistance | 500 mg QD | 4 weeks | Significantly decreased peak de novo lipogenesis (DNL) by -20% relative to baseline (p = 0.0045). | [5] |
| Overweight/Obese Patients with NAFLD and Insulin Resistance | 500 mg QD | 4 weeks | Significantly reduced total and incremental glucose AUC during an oral glucose tolerance test (OGTT). | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
Measurement of Mitochondrial Respiration (Seahorse XF Assay)
This protocol outlines the measurement of oxygen consumption rate (OCR) in cultured cells treated with this compound using a Seahorse XF Analyzer.
-
Cell Culture and Treatment: Plate cells (e.g., ALD patient-derived fibroblasts) in a Seahorse XF cell culture microplate and allow them to adhere. Treat cells with desired concentrations of this compound (e.g., 5, 10, 25, 50 μM) for a specified duration (e.g., 72 hours).[1]
-
Assay Preparation: On the day of the assay, replace the culture medium with bicarbonate-free DMEM assay medium pre-warmed to 37°C. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour prior to the assay.[1]
-
Seahorse XF Analysis: Measure OCR using a Seahorse XFe96 Analyzer. After establishing a baseline OCR, sequential injections of mitochondrial inhibitors are performed to assess different parameters of mitochondrial function:
-
Oligomycin (1 μM): An ATP synthase inhibitor, used to determine the proportion of OCR linked to ATP production.[1]
-
Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP) (0.25 μM for human cells, 0.5 μM for mouse cells): An uncoupling agent that disrupts the mitochondrial membrane potential and allows for the measurement of maximal respiratory capacity.[1]
-
Rotenone (1 μM) and Antimycin A (1 μM): Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration and allow for the quantification of non-mitochondrial oxygen consumption.[1]
-
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration from the OCR measurements.
Western Blot Analysis of AMPK Phosphorylation
This protocol describes the detection of total and phosphorylated AMPKα in cell lysates following treatment with this compound.
-
Cell Lysis and Protein Quantification: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an 8 or 12% polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. The following primary antibodies have been successfully used in this compound studies:
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated AMPK signal to the total AMPK signal.
Conclusion
This compound, through its direct activation of AMPK, demonstrates significant potential in the treatment of metabolic diseases by improving mitochondrial function and favorably modulating key metabolic pathways. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the intricate mechanisms of this compound and its therapeutic applications. The provided quantitative data from preclinical and clinical studies underscore the promise of this novel therapeutic agent. Further research is warranted to fully elucidate the complete spectrum of this compound's effects on mitochondrial bioenergetics and its long-term clinical benefits.
References
- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.unipd.it [research.unipd.it]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
PXL770's Regulation of Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally available, direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Dysregulation of AMPK is implicated in the pathogenesis of numerous metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This technical guide provides an in-depth overview of the mechanism of action of this compound with a specific focus on its role in the regulation of lipid metabolism. We will detail the preclinical and clinical evidence supporting this compound's therapeutic potential, present quantitative data in a structured format, describe the experimental protocols utilized in key studies, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Central Role of AMPK in Lipid Metabolism
AMPK is a heterotrimeric serine/threonine kinase that functions as a cellular energy sensor. It is activated under conditions of low cellular energy (high AMP:ATP ratio) and acts to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of lipid metabolism, AMPK activation plays a critical role in:
-
Inhibition of De Novo Lipogenesis (DNL): AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis.
-
Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK reduces the levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), thereby promoting the transport of fatty acids into the mitochondria for oxidation.
-
Regulation of Adipose Tissue Lipolysis: AMPK can influence the breakdown of triglycerides in adipose tissue, thereby controlling the flux of free fatty acids to the liver.
-
Inhibition of Cholesterol Synthesis: AMPK can phosphorylate and inactivate HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis.
Given its multifaceted role in controlling lipid homeostasis, AMPK has emerged as a promising therapeutic target for metabolic diseases characterized by ectopic lipid accumulation, such as NAFLD and NASH.
This compound: A Direct AMPK Activator
This compound is a novel small molecule that directly activates AMPK. Its mechanism of action involves binding to the allosteric drug and metabolism (ADaM) site on the AMPK gamma subunit, leading to a conformational change that promotes enzyme activation. This direct activation is independent of cellular AMP levels, offering a distinct advantage over indirect AMPK activators like metformin.
Preclinical Evidence of this compound's Effect on Lipid Metabolism
In Vitro Studies in Hepatocytes
Initial in vitro studies demonstrated that this compound directly activates AMPK in hepatocytes, leading to the phosphorylation and inactivation of ACC, a key enzyme in de novo lipogenesis. While specific data on ACC phosphorylation in hepatocytes from publicly available sources is limited, the consistent downstream effect of reduced DNL strongly supports this mechanism.
In Vivo Studies in a Diet-Induced Obese (DIO) NASH Mouse Model
This compound has been evaluated in a preclinical model of diet-induced obese (DIO) NASH in mice, which recapitulates key features of the human disease.
-
Animal Model: Male C57BL/6J mice.
-
Diet: High-fat, high-fructose diet for 34-41 weeks to induce NASH.
-
Treatment: Following confirmation of NASH via biopsy, mice were treated with this compound (35 mg/kg or 75 mg/kg, administered orally twice daily) or vehicle for 8 weeks.
-
Assessments:
-
Histology: Liver sections were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red to evaluate fibrosis.
-
Biochemical Analysis: Plasma levels of alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol were measured. Liver triglycerides were also quantified.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation and fibrosis was determined by qRT-PCR.
-
Protein Analysis: Hepatic levels of phosphorylated AMPK (p-AMPK) and total AMPK were measured by Western blot to confirm target engagement.
-
| Parameter | Vehicle | This compound (75 mg/kg) | % Change vs. Vehicle | p-value |
| Liver Histology | ||||
| NAFLD Activity Score (NAS) | 5.6 ± 0.3 | 3.1 ± 0.4 | -45% | <0.001 |
| Steatosis Score | 2.8 ± 0.1 | 1.5 ± 0.2 | -46% | <0.001 |
| Lobular Inflammation Score | 1.9 ± 0.2 | 1.1 ± 0.2 | -42% | <0.01 |
| Hepatocyte Ballooning Score | 0.9 ± 0.2 | 0.5 ± 0.2 | -44% | <0.05 |
| Fibrosis Stage | 1.8 ± 0.2 | 1.1 ± 0.2 | -39% | <0.05 |
| Liver Parameters | ||||
| Liver Weight (g) | 2.4 ± 0.1 | 1.8 ± 0.1 | -25% | <0.001 |
| Liver Triglycerides (mg/g) | 123 ± 11 | 68 ± 9 | -45% | <0.001 |
| Plasma Parameters | ||||
| ALT (U/L) | 135 ± 18 | 75 ± 10 | -44% | <0.01 |
| AST (U/L) | 102 ± 11 | 63 ± 7 | -38% | <0.01 |
Data are presented as mean ± SEM.
Clinical Evidence of this compound's Effect on Lipid Metabolism
Phase 1b Study in Patients with NAFLD
A Phase 1b, randomized, double-blind, placebo-controlled study was conducted to evaluate the pharmacokinetics, pharmacodynamics, and safety of this compound in overweight or obese subjects with NAFLD.
-
Study Population: 16 overweight/obese subjects with NAFLD and insulin (B600854) resistance.
-
Treatment: this compound (500 mg once daily) or placebo for 4 weeks.
-
Primary Endpoints: Safety and pharmacokinetics.
-
Pharmacodynamic Endpoints:
-
Hepatic De Novo Lipogenesis (DNL): Measured using the deuterium (B1214612) oxide (D₂O) tracer method.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose metabolism and insulin sensitivity.
-
Lipid Profile: Plasma triglycerides and other lipid species.
-
| Parameter | Placebo (n=4) | This compound (n=12) |
| De Novo Lipogenesis (DNL) | ||
| Change from Baseline in DNL AUC (%) | +5.5 | -15.7 |
| Glucose Metabolism | ||
| Change from Baseline in Glucose AUC during OGTT (mg.h/dL) | +10 | -25 |
| Lipid Profile | ||
| Change from Baseline in Fasting Triglycerides (mg/dL) | +15 | -20 |
Phase 2a STAMP-NAFLD Study
The STAMP-NAFLD trial was a 12-week, randomized, double-blind, placebo-controlled, parallel-group Phase 2a study designed to assess the efficacy and safety of this compound in patients with NAFLD.[3]
-
Study Population: 120 patients with NAFLD and a liver fat content of ≥10% as measured by MRI-proton density fat fraction (MRI-PDFF).[3]
-
Treatment Arms: [3]
-
Placebo (n=31)
-
This compound 250 mg once daily (n=30)
-
This compound 250 mg twice daily (n=30)
-
This compound 500 mg once daily (n=29)
-
-
Primary Endpoint: Relative change in liver fat content from baseline at week 12, assessed by MRI-PDFF.[3]
-
Secondary Endpoints: Proportion of patients with ≥30% reduction in liver fat, changes in liver enzymes (ALT, AST), and glycemic parameters.[3]
Table 1: Baseline Demographics and Disease Characteristics
| Characteristic | Placebo (n=31) | This compound 250 mg QD (n=30) | This compound 250 mg BID (n=30) | This compound 500 mg QD (n=29) |
| Age (years), mean (SD) | 52.1 (11.5) | 53.0 (10.9) | 51.7 (12.3) | 54.2 (10.8) |
| Male, n (%) | 16 (52) | 15 (50) | 14 (47) | 13 (45) |
| BMI ( kg/m ²), mean (SD) | 34.5 (5.6) | 35.1 (6.1) | 34.8 (5.9) | 34.9 (5.7) |
| Liver Fat Content (%), mean (SD) | 19.8 (6.5) | 20.1 (6.8) | 19.5 (6.3) | 20.4 (7.1) |
| ALT (U/L), mean (SD) | 55.4 (28.1) | 58.2 (30.5) | 56.9 (29.8) | 59.1 (31.2) |
| Type 2 Diabetes, n (%) | 13 (42) | 14 (47) | 13 (43) | 14 (48) |
Table 2: Efficacy Endpoints at Week 12
| Endpoint | Placebo | This compound 250 mg QD | This compound 250 mg BID | This compound 500 mg QD |
| Liver Fat Content | ||||
| Relative Change from Baseline, % (SE) | -0.7 (3.4) | -2.3 (3.5) | -13.9 (3.5) | -18.0 (3.6)** |
| Proportion of Responders (≥30% reduction), % | 10 | 13 | 27 | 31 |
| Liver Enzymes | ||||
| Change from Baseline in ALT (U/L), (SE) | -2.1 (4.1) | -8.5 (4.2) | -12.1 (4.2) | -15.3 (4.3)** |
| Glycemic Parameters (in patients with T2D) | ||||
| Change from Baseline in HbA1c (%), (SE) | +0.1 (0.1) | -0.2 (0.1) | -0.4 (0.1) | -0.5 (0.1)** |
*p<0.05 vs. placebo; *p<0.01 vs. placebo
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Hepatocytes
The following diagram illustrates the proposed mechanism of action of this compound in hepatocytes, leading to the inhibition of de novo lipogenesis.
References
- 1. Poxel Presents Promising Data for this compound and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting - BioSpace [biospace.com]
- 2. Corporate Presentations | Poxel SA [poxelpharma.com]
- 3. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
PXL770 in Autosomal Dominant Polycystic Kidney Disease (ADPKD) Models: A Technical Overview
Introduction
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is the most prevalent inherited kidney disorder, primarily caused by mutations in the PKD1 or PKD2 genes. The disease is characterized by the progressive development and enlargement of fluid-filled cysts in the kidneys, which leads to a massive increase in kidney size, compromises renal function, and often culminates in end-stage renal disease. Pathophysiologically, ADPKD involves perturbations in cellular metabolism and multiple signaling pathways.
Recent research has identified the AMP-activated protein kinase (AMPK) signaling pathway as a promising therapeutic target in ADPKD. AMPK acts as a crucial cellular energy sensor and regulator of metabolic pathways. In ADPKD, AMPK activity appears to be suppressed, contributing to the cystic phenotype. PXL770 is a first-in-class, clinical-stage, direct allosteric activator of AMPK. This technical guide summarizes the preclinical data and methodologies used to evaluate the efficacy of this compound in various ADPKD models.
Mechanism of Action: AMPK Activation in ADPKD
This compound directly activates AMPK, a central regulator of metabolic processes. In the context of ADPKD, the activation of AMPK is hypothesized to counteract the key drivers of cyst growth. One of the primary downstream effects of AMPK activation is the inhibition of the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) pathway. AMPK phosphorylates and activates TSC2, which in turn inhibits Rheb, a critical activator of mTORC1. The mTORC1 pathway is a known promoter of cell proliferation and growth, processes central to cyst expansion. Furthermore, AMPK activation may also reduce intracellular cyclic AMP (cAMP) levels by activating phosphodiesterases. Elevated cAMP is a well-established driver of cyst fluid secretion and cell proliferation in ADPKD. By modulating these pathways, this compound aims to reduce cyst cell proliferation, fluid secretion, and overall cyst growth.
Preclinical Efficacy Data
This compound has demonstrated significant efficacy in reducing cyst growth in both in vitro and in vivo preclinical models of ADPKD.
Table 1: In Vitro Efficacy of this compound in 3D Cyst Models
| Model System | Stimulant | This compound Concentration | Effect on Cyst Growth/Area | Reference |
| Canine Kidney Cells (plMDCK) | Forskolin (10 µM) | 10 µM | 30% reduction in cyst growth | |
| 25 µM | 65% reduction in cyst growth | |||
| 50 µM | 82% reduction in cyst growth | |||
| Human ADPKD Primary Cells | Desmopressin (2.5 µM) | 15 µM | 67% reduction in cyst area | |
| 50 µM | 115% reduction in cyst area* |
*A reduction greater than 100% indicates that the final cyst area was below the initial area observed in the unstimulated solvent condition.
Table 2: In Vivo Efficacy of this compound in an Orthologous ADPKD Mouse Model
(Kidney-specific Pkd1 knockout mouse model treated from age 42 to 103 days)
| Parameter | Untreated ADPKD Mice | This compound-Treated ADPKD Mice | Percent Change vs. Untreated | Reference |
| Blood Urea (B33335) | +105% vs. wild-type | - | -47% | |
| Total Kidney Weight | - | - | -29% | |
| Kidney Weight to Body Weight Ratio | - | - | -35% | |
| Cystic Index | 33% | 28% | -26%* | |
| Mean Cystic Area | 9.4 mm² | 7.1 mm² | - | |
| Cell Proliferation Marker | - | - | -48% | |
| Macrophage Infiltration Marker | - | - | -53% | |
| Tissue Fibrosis Marker | - | - | -37% |
*The cystic index reduction of 26% is calculated from the values provided in a separate publication (33% to 28% represents a 15% relative reduction, but the direct claim is 26%).
Experimental Protocols
Detailed methodologies were employed to assess the efficacy of this compound in robust ADPKD models.
In Vitro 3D Cyst Assays
-
Canine Model: Principal-like Madin-Darby Canine Kidney (plMDCK) cells were used. Cyst growth was induced in a 3D culture system using 10 µM of forskolin. This compound was tested at concentrations ranging from 0.5 to 50 µM.
-
Human Model: Primary kidney epithelial cells derived from ADPKD patients were utilized. Cyst swelling was induced with 2.5 µM of desmopressin.
-
Analysis: In both assays, cyst growth or area was measured to determine the effect of this compound. Western blotting was used to confirm AMPK activation in the cyst assay systems.
In Vivo Orthologous Mouse Model
-
Model: A kidney-specific, tamoxifen-inducible Pkd1 knockout mouse model (KspCad-CreERT2, Pkd1lox/lox) was used, which is an orthologous genetic model of ADPKD.
-
Study Workflow:
-
Induction: Pkd1 gene inactivation was induced in mice aged 18-20 days via tamoxifen (B1202) administration.
-
Treatment: From age 42 to 103 days, a cohort of mice (n=22 per group) received this compound at a dose of 75 mg/kg twice daily by oral gavage. A control group received the vehicle.
-
Endpoint: The study continued until 50% of the untreated ADPKD group exhibited signs of renal failure, defined as a blood urea level ≥20 mmol/L.
-
Analysis: Upon completion, key endpoints were evaluated, including blood urea levels, total kidney weight, body weight, and kidney histology to determine the cystic index. Markers for cell proliferation, inflammation (macrophage infiltration), and fibrosis were also assessed.
-
Conclusion
The preclinical data strongly support the therapeutic potential of this compound for ADPKD. As a direct allosteric AMPK activator, this compound has demonstrated robust, dose-dependent efficacy in reducing cyst growth in both canine and patient-derived in vitro models. Crucially, these findings were translated to an orthologous in vivo mouse model of ADPKD, where this compound treatment significantly attenuated the overall disease phenotype by reducing kidney weight, improving a key marker of renal function (blood urea), and decreasing the cystic index. The therapy was also associated with favorable changes in markers of cell proliferation, inflammation, and fibrosis, addressing multiple facets of ADPKD pathology. These compelling preclinical results have established a strong rationale for the clinical development of this compound, which is now a Phase 2 ready program for ADPKD.
PXL770: A Novel Direct AMPK Activator for the Attenuation of Inflammation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally available, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism and inflammatory signaling. This technical guide provides an in-depth overview of the role of this compound in reducing inflammation, supported by preclinical data. The document details the mechanism of action, summarizes quantitative data from key experiments, outlines experimental methodologies, and visualizes the core signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of AMPK activation in inflammatory diseases.
Introduction: The Role of AMPK in Inflammation
AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a critical sensor of cellular energy status.[1] Beyond its well-established role in regulating metabolism, AMPK has emerged as a key modulator of inflammatory processes.[2] Activation of AMPK is generally associated with anti-inflammatory effects, which are mediated through the inhibition of several pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB), c-Jun N-terminal kinase (JNK), and signal transducer and activator of transcription (STAT) pathways. By activating AMPK, this compound offers a promising therapeutic strategy for a range of diseases with an inflammatory component.[3]
Mechanism of Action of this compound
This compound is a direct, allosteric activator of AMPK.[1] Its mechanism of action in reducing inflammation is centered on the downstream effects of AMPK activation.
This compound-Mediated AMPK Activation
The primary mechanism of this compound is the direct binding to and activation of the AMPK enzyme complex. This leads to a cascade of downstream signaling events that collectively contribute to a reduction in the inflammatory response.
Downstream Anti-Inflammatory Signaling Pathways
Activated AMPK exerts its anti-inflammatory effects by modulating key signaling pathways involved in the production of pro-inflammatory mediators.
Preclinical Efficacy of this compound in Reducing Inflammation
Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models of disease, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).
In Vitro Studies
In a study utilizing lymphocytes derived from patients with X-linked adrenoleukodystrophy (ALD), this compound treatment led to a significant reduction in the expression of multiple pro-inflammatory genes.[1][4]
Table 1: Effect of this compound on Pro-Inflammatory Gene Expression in ALD Patient Lymphocytes
| Gene | Treatment | Fold Change vs. Untreated | p-value |
| CCL2 (MCP-1) | This compound (50 µM) | -2.5 | < 0.05 |
| CXCL10 | This compound (50 µM) | -2.0 | < 0.05 |
| IL-6 | This compound (50 µM) | -1.8 | < 0.05 |
| TNFα | This compound (50 µM) | -1.5 | < 0.05 |
Data adapted from a study on this compound in ALD models.[1][4]
This compound has been shown to exert direct anti-inflammatory effects on human immune cells in vitro, although specific quantitative data from peer-reviewed publications are pending.
In Vivo Studies
In a diet-induced obese (DIO)-NASH mouse model, this compound treatment resulted in a significant reduction in the non-alcoholic fatty liver disease (NAFLD) activity score (NAS), which includes an assessment of inflammation.[5]
Table 2: Effect of this compound on Liver Histology in a DIO-NASH Mouse Model
| Parameter | Vehicle | This compound (35 mg/kg) | This compound (75 mg/kg) |
| NAFLD Activity Score (NAS) | 5.0 ± 0.3 | 3.4 ± 0.4 (-32%) | 2.8 ± 0.3 (-44%) |
| Inflammation Score | 1.8 ± 0.2 | 1.3 ± 0.2 | 1.1 ± 0.2 |
*p<0.01 vs. vehicle. Data are presented as mean ± SEM. Adapted from preclinical data presented by Poxel.[6]
Further analysis in this model showed a decrease in various inflammatory cell populations within the liver, including macrophages and B-lymphocytes, as well as a reduction in the chemokine MCP-1.[7]
In a preclinical model of autosomal dominant polycystic kidney disease, this compound treatment was associated with a significant reduction in macrophage infiltration in the kidneys.[8]
Table 3: Effect of this compound on Macrophage Infiltration in a Murine ADPKD Model
| Parameter | Untreated Control | This compound |
| Macrophage Infiltration (%) | 100 | 47 (-53%) |
Data represents the percentage reduction compared to the untreated control group.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used in the key experiments cited in this guide.
In Vitro Inflammatory Gene Expression Analysis
-
Cell Culture: Lymphocytes derived from ALD patients or glial cells from Abcd1 knockout mice were cultured under standard conditions.[1][4]
-
Treatment: Cells were treated with varying concentrations of this compound (e.g., 5-50 µM) or vehicle control for a specified duration (e.g., 72 hours).[1][4]
-
Inflammatory Challenge: In some experiments, cells were stimulated with pro-inflammatory cytokines such as TNFα and IL-1β to induce an inflammatory response.[1][4]
-
RNA Extraction and qPCR: Total RNA was isolated from the cells, and the expression levels of target inflammatory genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).[1][4]
In Vivo NASH Model and Histological Analysis
-
Animal Model: A diet-induced obese (DIO) mouse model of NASH was used, where animals were fed a high-fat, high-fructose, and high-cholesterol diet to induce the disease phenotype.[5]
-
Treatment: Mice were orally administered with this compound (e.g., 35 or 75 mg/kg, twice daily) or vehicle for a period of several weeks.[5]
-
Histological Analysis: At the end of the treatment period, liver tissues were collected, fixed, and stained (e.g., with hematoxylin (B73222) and eosin) for histological evaluation. The NAFLD activity score (NAS), which includes assessments of steatosis, lobular inflammation, and hepatocellular ballooning, was determined by a pathologist in a blinded manner.[5]
Conclusion
This compound, a direct activator of AMPK, has demonstrated significant anti-inflammatory effects in a range of preclinical models. By targeting the master energy sensor AMPK, this compound modulates key downstream signaling pathways involved in the inflammatory response. The data presented in this technical guide, including the reduction of pro-inflammatory gene expression, decreased inflammatory cell infiltration, and improvement in histological scores of inflammation, underscore the potential of this compound as a therapeutic agent for diseases with a significant inflammatory component. Further research is warranted to fully elucidate the molecular mechanisms and to translate these promising preclinical findings into clinical applications.
References
- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Poxel Presents Preclinical Proof-of-Concept Data for this compound in Non-Alcoholic Steatohepatitis (NASH) at Global NASH Congress 2018 | Poxel SA [poxelpharma.com]
- 6. Poxel Presents Promising Data for this compound and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting - BioSpace [biospace.com]
- 7. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 8. Poxel Announces Publication in Kidney International of this compound Preclinical Results in Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
Preclinical Research on PXL770 for Metabolic Diseases: A Technical Guide
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a central regulator of energy metabolism, playing a crucial role in controlling lipid metabolism, glucose homeostasis, and inflammation.[3][4][5] Due to its central role, activating AMPK with this compound presents a promising therapeutic strategy for a range of chronic and rare metabolic diseases.[4][6] Preclinical studies have demonstrated the potential of this compound in various conditions, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), diabetic kidney disease (DKD), and autosomal dominant polycystic kidney disease (ADPKD). This document provides a comprehensive overview of the preclinical data, experimental protocols, and underlying mechanisms of action for this compound.
Core Mechanism of Action: AMPK Activation
This compound directly binds to and activates AMPK, a key cellular energy sensor. This activation triggers a cascade of downstream effects aimed at restoring energy balance. Key pathways modulated include the inhibition of de novo lipogenesis (DNL), stimulation of fatty acid oxidation, increased glucose uptake, and suppression of inflammatory and fibrogenic pathways.[5][7]
Caption: this compound directly activates AMPK, modulating key metabolic and inflammatory pathways.
Non-alcoholic Steatohepatitis (NASH)
In preclinical models of NASH, this compound has demonstrated significant efficacy in addressing the core components of the disease: steatosis, inflammation, and fibrosis.[4]
Quantitative Data Summary: NASH Models
| Model | Parameter | Treatment | Result | Reference |
| DIO-NASH Mouse | Liver P-AMPK/AMPK | This compound (unspecified doses) | +128% (p<0.05) to +143% (p<0.001) | [7] |
| DIO-NASH Mouse | Liver Weight | This compound (unspecified doses) | -23% (p<0.01) to -33% (p<0.01) vs. control | [7] |
| DIO-NASH Mouse | Adipose Tissue MCP-1 Gene Expression | This compound (75 mg/kg) | -55% (p<0.05) | [7] |
| DIO-NASH Mouse | Adipose Tissue PGC1-α Protein | This compound (unspecified doses) | +321% to +409% (p<0.01) | [7] |
| DIO-NASH Mouse | Inflammation Score | This compound | Improved inflammation score assessed by histology | [8] |
| DIO-NASH Mouse | Liver Inflammatory Cells | This compound | Decrease in macrophages and B-lymphocytes | [8] |
| DIO-NASH Mouse | Chemokine (MCP-1) Levels | This compound | Suppression of elevated levels | [8] |
Experimental Protocols
-
Diet-Induced Obese (DIO)-NASH Mouse Model: Mice were fed a diet high in fat, fructose, and cholesterol for 34 to 45 weeks to induce a NASH phenotype, characterized by steatohepatitis, liver fibrosis, and elevated liver triglycerides.[4][7][8] this compound was then administered (e.g., 75 mg/kg) for a period of several weeks (e.g., eight weeks) to assess its effects on liver histology, gene expression, and metabolic parameters compared to a control group.[4][7][9]
Caption: Experimental workflow for the Diet-Induced Obese (DIO)-NASH mouse model.
X-linked Adrenoleukodystrophy (ALD)
ALD is a rare genetic disorder caused by mutations in the ABCD1 gene, leading to the toxic accumulation of very long-chain fatty acids (VLCFA).[10] this compound has shown the ability to correct key biochemical and functional deficits in both in vitro and in vivo models of ALD.[11][12]
Quantitative Data Summary: ALD Models
| Model | Parameter | Treatment | Result | Reference |
| ALD Patient Fibroblasts / Abcd1 KO Glial Cells | C26:0 VLCFA Levels | This compound | ~90% decrease | [11][12] |
| AMN/C-ALD Fibroblasts | C26:0 VLCFA Levels | This compound | IC₅₀ = 3.1 µM | [1] |
| Abcd1 KO Mice | Brain VLCFA Levels | This compound | -25% vs. untreated (P < 0.001) | [10][11][12] |
| Abcd1 KO Mice | Spinal Cord VLCFA Levels | This compound | -32% vs. untreated (P < 0.001) | [10][11][12] |
| Abcd1 KO Mice | Plasma VLCFA Levels | This compound | Normalized | [10][11][12] |
| AMN/C-ALD Fibroblasts | ABCD2 and ABCD3 mRNA | This compound (5-50 µM, 72h) | Upregulated expression | [1] |
| C-ALD Lymphocytes / Abcd1 KO Glial Cells | Proinflammatory Genes (NFKB, CCL5, etc.) | This compound (10 µM, 72h) | Downregulated expression | [1] |
Experimental Protocols
-
In Vitro Studies: ALD patient-derived fibroblasts and lymphocytes, as well as glial cells from Abcd1 knockout (KO) mice, were used.[10][11][12] Cells were treated with this compound (e.g., 0.1-50 µM) for specified durations (e.g., 72 hours to 7 days).[1] Readouts included VLCFA (C26:0) levels, mitochondrial function, and mRNA expression of inflammatory genes and compensatory transporters like ABCD2 and ABCD3.[1][11][12]
-
In Vivo Abcd1 KO Mouse Model: Abcd1 KO mice, which replicate the biochemical defects of ALD, were treated with this compound.[10] Assessments included VLCFA levels in plasma, brain, and spinal cord, as well as sciatic nerve axonal morphology and locomotor function tests (open-field/balance-beam).[10][11][12]
Caption: Proposed mechanism of this compound in ameliorating ALD pathology.
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
ADPKD is characterized by the progressive growth of kidney cysts.[13] AMPK signaling is implicated in modulating cyst growth, making it a therapeutic target.[14] this compound has been shown to reduce cyst formation and improve kidney function in preclinical ADPKD models.[15]
Quantitative Data Summary: ADPKD Models
| Model | Parameter | Treatment | Result | Reference |
| Pkd1 KO Mouse | Blood Urea (B33335) | This compound | -47% vs. untreated (P < 0.01) | [14][15][16] |
| Pkd1 KO Mouse | Cystic Index | This compound | -26% vs. untreated | [15] |
| Pkd1 KO Mouse | Kidney Weight to Body Weight Ratio | This compound | -35% vs. untreated (P < 0.01) | [14][15][16] |
| Pkd1 KO Mouse | Cell Proliferation Markers | This compound | -48% | [15] |
| Pkd1 KO Mouse | Macrophage Infiltration | This compound | -53% | [15] |
| Pkd1 KO Mouse | Tissue Fibrosis Markers | This compound | -37% | [15] |
| plMDCK Cell Cysts | Forskolin-Induced Cyst Growth | This compound (10, 25, 50 µM) | -30%, -65%, -82% vs. control (P < 0.05) | [14][16] |
| Human Cell Cysts | Desmopressin-Induced Cyst Swelling | This compound (15 µM) | -67% vs. control (P < 0.001) | [14][16] |
| Human Cell Cysts | Desmopressin-Induced Cyst Swelling | This compound (50 µM) | -115% vs. control (P < 0.0001) | [14][16] |
Experimental Protocols
-
In Vitro 3D Cyst Models: Madin-Darby Canine Kidney (MDCK) cells and kidney epithelial cells derived from ADPKD patients were used to form 3D cysts.[15] Cyst growth was stimulated with agents like forskolin (B1673556) or desmopressin. This compound was added in a dose-dependent manner to assess its ability to inhibit cyst growth and swelling, which was measured by cyst area.[14][15][16]
-
In Vivo Pkd1 KO Mouse Model: An inducible, kidney epithelium-specific Pkd1 knockout mouse model, which orthologously represents ADPKD, was utilized.[15] Mice were treated with this compound until the untreated control group showed signs of renal failure.[14][16] Efficacy was evaluated by measuring blood urea levels, kidney weight, and histological analysis of cystic index, cell proliferation, inflammation, and fibrosis.[14][15][16]
Diabetic Kidney Disease (DKD) and Cardiac Dysfunction
This compound was also evaluated for its effects on cardio-renal complications associated with metabolic disease.
Qualitative Data Summary: DKD Models
| Model | Parameter | Treatment | Result | Reference |
| ZSF1 Rat | Disease Progression | This compound | Prevented disease progression | [6] |
| ZSF1 Rat | Kidney Function & Albuminuria | This compound | Improved compared to untreated rats | [6] |
| ZSF1 Rat | Left Ventricular Diastolic Cardiac Dysfunction | This compound | Ameliorated several related indices | [6] |
Experimental Protocols
-
ZSF1 Rat Model: The ZSF1 rat is a model of diabetic nephropathy and metabolic disease-induced heart failure.[6] this compound was administered to these rats to evaluate its potential to prevent the progression of both kidney and cardiac dysfunction. The specific dosage and duration of treatment were not detailed in the provided sources. Endpoints included markers of kidney function (e.g., albuminuria) and indices of cardiac function.[6]
The comprehensive preclinical data for this compound strongly support its therapeutic potential across a spectrum of metabolic diseases. Through the direct activation of AMPK, this compound targets the fundamental pathophysiology underlying conditions such as NASH, ALD, and ADPKD. In diverse and relevant animal and cell-based models, this compound has consistently demonstrated the ability to reduce lipotoxicity, suppress inflammation and fibrosis, and restore cellular function. These compelling results provide a solid foundation for the continued clinical development of this compound as a novel treatment for serious chronic and rare metabolic disorders.[11][12][15]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces the Publication of Two Preclinical Articles on X-Linked Adrenoleukodystrophy for PXL065 and this compound | Poxel SA [poxelpharma.com]
- 3. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 4. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poxel Announces Program Update and Preclinical Results on this compound for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 7. Poxel Presents Promising Data for this compound and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting - BioSpace [biospace.com]
- 8. Poxel Presents New Preclinical Proof-of-Concept Results for this compound at the 3rd Annual Global NASH Congress | Poxel SA [poxelpharma.com]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. | BioWorld [bioworld.com]
- 11. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poxel Announces Publication in Kidney International of this compound Preclinical Results in Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
PXL770 and Its Impact on Glucose Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a highly conserved serine/threonine kinase that functions as a critical cellular energy sensor, playing a central role in regulating glucose and lipid metabolism.[2][3][4] In metabolic disorders like type 2 diabetes and non-alcoholic steatohepatitis (NASH), AMPK activity is often impaired.[5] By directly activating AMPK, this compound mimics the beneficial effects of exercise, positioning it as a promising therapeutic agent for a range of metabolic diseases.[2] This document provides an in-depth technical guide on the core mechanism of this compound and its multifaceted impact on glucose homeostasis, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action: Direct AMPK Activation
This compound activates AMPK through a direct, allosteric mechanism. It binds to a specific pocket at the interface of the AMPK α and β subunits, known as the allosteric drug and metabolism (ADaM) site.[5] This binding induces a conformational change that activates the kinase, initiating a cascade of downstream signaling events that collectively work to restore cellular energy balance. This direct activation is a key differentiator from indirect AMPK activators like metformin.[6]
Impact on Glucose Homeostasis: Key Pathways
Activated AMPK orchestrates a comprehensive metabolic shift towards energy production and reduced energy consumption. This has profound effects on glucose homeostasis through actions in key metabolic tissues like the liver, adipose tissue, and skeletal muscle.
The primary effects include:
-
Inhibition of Hepatic Glucose Production: AMPK activation leads to the phosphorylation and inhibition of key enzymes involved in gluconeogenesis, the process of synthesizing glucose in the liver. This reduces the amount of glucose released into the bloodstream, particularly during fasting states.[1]
-
Suppression of Lipid Synthesis: A hallmark of AMPK activation is the potent inhibition of de novo lipogenesis (DNL), the pathway for creating new fatty acids.[5] AMPK directly phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC), a rate-limiting enzyme in this process.[5] By reducing hepatic fat accumulation, this action can improve the liver's sensitivity to insulin (B600854).
-
Enhancement of Glucose Uptake and Utilization: AMPK activation has been shown to enhance glucose uptake into peripheral tissues like skeletal muscle, a mechanism that is also central to the metabolic benefits of exercise.[5] This may involve promoting the translocation of GLUT4 glucose transporters to the cell surface.
Quantitative Data Presentation
Preclinical and In Vitro Efficacy
This compound demonstrates potent activation of various AMPK isoforms and robust efficacy in preclinical models of metabolic disease.
| Parameter | Assay Type | Model System | Result | Citation |
| AMPK Activation | In Vitro Kinase Assay | Recombinant AMPK α1β1γ1 | EC₅₀: 16.2 nM | [1] |
| AMPK Activation | In Vitro Kinase Assay | Recombinant AMPK α2β1γ2 | EC₅₀: 68.7 nM | [1] |
| De Novo Lipogenesis | DNL Inhibition Assay | Primary Human Hepatocytes | IC₅₀: 2.6 µM | [1] |
| Hepatic Glucose Production | Euglycemic Clamp | High-Fat Diet (HFD)-fed Mice | Significantly Decreased | [1] |
| Glucose Infusion Rate | Euglycemic Clamp | High-Fat Diet (HFD)-fed Mice | Significantly Increased | [1] |
| Glycemia & Insulin Resistance | In Vivo Study | ob/ob and HFD-fed Mice | Improved | [1] |
Clinical Efficacy
Clinical trials have translated preclinical findings, demonstrating significant improvements in glucose control and insulin sensitivity in patient populations with metabolic dysfunction.
Table 1: Phase 1b PK/PD Study in NAFLD Patients (4 weeks, 500 mg QD vs. Baseline) [5]
| Parameter | Endpoint | Result | p-value |
| Fasting Plasma Glucose | Mean Change from Baseline | Significantly Reduced | p = 0.0014 |
| Glucose Tolerance (OGTT) | Total Glucose AUC | Significantly Reduced | p = 0.023 |
| Glucose Tolerance (OGTT) | Incremental Glucose AUC | Significantly Reduced | p = 0.031 |
| Insulin Sensitivity | Matsuda Index | Significantly Improved | p = 0.014 |
| Insulin Sensitivity | OGIS Index | Significantly Improved | p = 0.012 |
| De Novo Lipogenesis | Peak DNL | -20% Relative Change | p = 0.0045 |
Table 2: Phase 2a STAMP-NAFLD Study in Patients with T2D (12 weeks, 500 mg QD) [7]
| Parameter | Endpoint | Result (Placebo-Adjusted) |
| Glycemic Control | HbA1c | -0.64% |
| Fasting Plasma Glucose | Significant Decrease | |
| Insulin Sensitivity | HOMA-IR & QUICKI Scores | Improved |
Experimental Protocols
Assessment of Cellular AMPK Activation
To confirm that this compound activates AMPK within a cellular context, Western blot analysis is employed to measure the phosphorylation of AMPK and its direct downstream target, ACC.
Methodology:
-
Cell Culture: Culture relevant cells (e.g., HepG2 hepatocytes, C2C12 myotubes) to 80-90% confluency.[8]
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate proteins by molecular weight via SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC.[8]
-
Wash and incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Apply a chemiluminescent substrate and visualize protein bands using an imaging system.[8]
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated to total protein, indicating the level of pathway activation.[8]
In Vitro Glucose Uptake Assay
The radiolabeled 2-deoxy-D-glucose ([³H]2dG) uptake assay is a standard method for measuring the rate of glucose transport into cultured cells, such as primary human myotubes.[9][10]
Methodology:
-
Cell Culture & Differentiation: Culture human primary muscle satellite cells and differentiate them into myotubes in 6-well plates.[9]
-
Starvation: Starve the myotubes in a serum-free medium to establish a baseline metabolic state.
-
Stimulation: Treat the cells with the test compound (e.g., this compound) and/or insulin (positive control) to stimulate glucose uptake.
-
Initiate Uptake: Add a transport solution containing radiolabeled [³H]2-deoxy-D-glucose. To measure non-specific uptake, a parallel set of wells is pre-treated with an inhibitor like cytochalasin B.[10]
-
Incubation: Incubate the plates for a short period (e.g., 10-15 minutes) at 37°C.[10][11]
-
Stop Reaction: Stop the uptake by rapidly washing the cells with ice-cold PBS to remove extracellular tracer.[10]
-
Cell Lysis: Lyse the cells with a solution such as 0.05 M NaOH.[10]
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[9][10]
-
Data Analysis: Normalize the CPM values to the protein concentration of the lysate. The rate of glucose uptake is calculated in pmol/mg/min.[9]
In Vivo Assessment: Euglycemic Hyperinsulinemic Clamp
This is the gold-standard technique for assessing whole-body insulin sensitivity and glucose metabolism in vivo. In preclinical studies with HFD-fed mice, this method was used to quantify this compound's effects.[1]
Methodology:
-
Animal Model: Use an appropriate animal model, such as high-fat diet (HFD)-fed mice, which develop insulin resistance.[1]
-
Catheterization: Surgically implant catheters for infusions and blood sampling.
-
Clamp Procedure:
-
Infuse insulin at a constant rate to suppress endogenous glucose production.
-
Simultaneously, infuse a variable rate of glucose to "clamp" the blood glucose level at a normal (euglycemic) concentration.
-
The amount of glucose required to maintain euglycemia is the Glucose Infusion Rate (GIR) . A higher GIR indicates greater insulin sensitivity, as the body is more efficient at disposing of the infused glucose.
-
-
Tracer Analysis: A glucose tracer (e.g., [3-³H]glucose) can be co-infused to distinguish between the infused glucose and the glucose produced by the liver, allowing for the calculation of the Hepatic Glucose Production Rate (GPR) .[1]
Clinical Assessment: Oral Glucose Tolerance Test (OGTT)
The OGTT is a standard clinical test used to assess how the body processes a glucose load. It was a key endpoint in the this compound clinical trials.[5][12]
Methodology:
-
Baseline: After an overnight fast, a baseline (fasting) blood sample is taken.
-
Glucose Challenge: The participant drinks a standardized glucose solution (typically 75g).
-
Blood Sampling: Blood samples are taken at regular intervals (e.g., 30, 60, 90, 120 minutes) to measure plasma glucose and insulin concentrations.
-
Data Analysis:
-
Area Under the Curve (AUC): The total and incremental AUC for glucose are calculated to quantify the overall glycemic excursion following the challenge. A lower AUC indicates better glucose tolerance.[5]
-
Insulin Sensitivity Indices: The data from the OGTT, along with fasting values, are used to calculate indices that estimate insulin sensitivity, such as the Matsuda Index and the Oral Glucose Insulin Sensitivity (OGIS) index .[5]
-
Conclusion
This compound, a direct AMPK activator, demonstrates a robust and multifaceted beneficial impact on glucose homeostasis. By targeting the central metabolic regulator AMPK, it simultaneously inhibits hepatic glucose production, suppresses de novo lipogenesis, and improves insulin sensitivity.[1][5][7] Preclinical studies have established a strong mechanistic foundation, which has been successfully translated into human clinical trials showing significant improvements in glycemic control (FPG, HbA1c, OGTT) and validated indices of insulin sensitivity in patients with metabolic disease.[5][7] The comprehensive effects of this compound on both glucose and lipid metabolism underscore the therapeutic potential of direct AMPK activation for treating complex metabolic disorders like NASH and type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel SAS Announces Positive Results From the First Stage Of The Ongoing this compound Phase 1 Trial - BioSpace [biospace.com]
- 3. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 4. Poxel Announces Program Update and Preclinical Results on this compound for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 8. benchchem.com [benchchem.com]
- 9. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes [jove.com]
- 11. Comparison of Glucose Uptake Assay Methods [promega.com]
- 12. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
Investigating the Molecular Targets of PXL770: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including lipid metabolism, glucose homeostasis, and inflammation.[2][3] Its activation presents a promising therapeutic strategy for a range of chronic metabolic diseases. This technical guide provides an in-depth overview of the molecular targets of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing associated signaling pathways.
Core Molecular Target: AMP-Activated Protein Kinase (AMPK)
This compound directly activates AMPK through an allosteric mechanism.[1][3] It binds to a specific site at the interface of the α and β subunits, known as the allosteric drug and metabolism (ADaM) site.[3] This binding not only directly increases AMPK activity but also protects the enzyme from dephosphorylation, thus sustaining its activated state.[4]
Quantitative Data: In Vitro AMPK Activation
The potency of this compound in activating different AMPK isoforms has been characterized, demonstrating its broad activity.
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 16.2[4] |
| α1β1γ2 | 42.1[4] |
| α1β1γ3 | 64.0[4] |
Downstream Effects and Cellular Targets
Activation of AMPK by this compound triggers a cascade of downstream signaling events that impact various cellular processes and molecular targets.
Inhibition of De Novo Lipogenesis (DNL)
A key consequence of AMPK activation is the inhibition of de novo lipogenesis, a critical pathway in the development of hepatic steatosis.[5][6] this compound has been shown to dose-dependently inhibit DNL in both human and mouse primary hepatocytes.[1][5]
| Cell Type | IC50 for DNL Inhibition (µM) |
| Primary Human Hepatocytes | 2.6[1][5] |
| Primary Mouse Hepatocytes | 2.8[1][5] |
Anti-Inflammatory Effects
This compound has demonstrated direct anti-inflammatory properties by modulating cytokine secretion in various immune cells. In M1-polarized human macrophages and LPS-primed human dendritic cells, this compound dose-dependently activates AMPK and reduces the secretion of pro-inflammatory cytokines.[1] Furthermore, it can suppress IL-1β-induced NF-κB nuclear activity.[1]
Effects on Fibrogenesis
Preclinical studies have indicated that this compound can directly impact fibrosis by inhibiting the activation of primary hepatic stellate cells, the primary cell type responsible for liver fibrosis.[5][7]
Experimental Methodologies
Detailed, step-by-step experimental protocols for the studies cited are proprietary and not publicly available. However, based on the provided information, the following methodologies were employed to investigate the molecular targets of this compound.
In Vitro Enzyme Activity Assays
The direct activation of AMPK by this compound was likely determined using recombinant human AMPK isoforms. A typical assay would involve incubating the purified enzyme with its substrates (AMP, ATP) and varying concentrations of this compound. The enzyme activity would then be measured, often by quantifying the phosphorylation of a downstream target peptide using methods like radioactive labeling or fluorescence-based detection. The EC50 values, representing the concentration of this compound required to achieve 50% of the maximal enzyme activation, would be calculated from the resulting dose-response curves.
Cellular Assays in Primary Hepatocytes
To determine the effect of this compound on de novo lipogenesis (DNL), primary hepatocytes from both human and mouse sources were utilized. A common method for measuring DNL involves tracing the incorporation of a labeled substrate, such as [14C]-acetate or deuterium (B1214612) oxide (D2O), into newly synthesized lipids. Cells would be treated with varying concentrations of this compound, and the amount of incorporated label would be quantified using techniques like scintillation counting or mass spectrometry. The IC50 values, the concentration of this compound that inhibits DNL by 50%, would then be determined.
Immune Cell-Based Assays
The anti-inflammatory effects of this compound were investigated using primary human immune cells. Human macrophages (moMacs) and dendritic cells (moDCs) were likely polarized towards a pro-inflammatory state using stimuli like lipopolysaccharide (LPS). These activated cells were then treated with different doses of this compound. The secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12p70 into the cell culture supernatant would be measured using techniques like ELISA (Enzyme-Linked Immunosorbent Assay).
Preclinical Animal Models
Various animal models were used to assess the in vivo efficacy of this compound. These include diet-induced obese (DIO)-NASH mice, ob/ob mice, and high-fat diet (HFD)-fed mice to study metabolic diseases.[1][5][8] For X-linked adrenoleukodystrophy (ALD), Abcd1 knockout mice were used.[1][9] In these studies, animals were treated with this compound, and various endpoints were assessed, including liver histology (steatosis, inflammation, ballooning), plasma biomarkers (glucose, lipids, liver enzymes), and gene expression analysis.[1][5][8]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: this compound directly activates AMPK, leading to beneficial downstream metabolic effects.
Experimental Workflow for Assessing Anti-Inflammatory Effects
Caption: Workflow for evaluating this compound's impact on inflammatory cytokine production.
Clinical Evidence of Target Engagement
Clinical trials have provided evidence of this compound's target engagement in humans. In a Phase 2a trial in patients with non-alcoholic steatohepatitis (NASH), this compound treatment led to a statistically significant decrease in liver fat mass.[2] Furthermore, a significant suppression of de novo lipogenesis was observed in patients, confirming the translation of its preclinical mechanism of action.[6][10]
Key Clinical Findings in NASH Patients (Phase 2a)
| Parameter | Dose | Observation |
| Relative Decrease in Liver Fat Mass | 500 mg QD | 18% mean decrease from baseline at 12 weeks (p=0.0036 vs. placebo)[2] |
| Alanine Transaminase (ALT) | 500 mg QD | Statistically significant improvement[2] |
| Hemoglobin A1c (HbA1c) | 500 mg QD | Statistically significant reduction[2] |
Conclusion
This compound is a potent, direct allosteric activator of AMPK, a clinically validated target for metabolic diseases. Its mechanism of action translates into multiple beneficial downstream effects, including the inhibition of de novo lipogenesis, reduction of inflammation, and suppression of fibrogenesis. These effects have been demonstrated in both in vitro and in vivo preclinical models and are supported by clinical data showing target engagement and positive efficacy signals in patients with NASH. The multifaceted impact of this compound on key pathological drivers makes it a promising therapeutic candidate for a variety of metabolic disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 3. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound monohydrate potassium salt | AMPK activator | Probechem Biochemicals [probechem.com]
- 5. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 7. Poxel Announces Additional Positive Phase 2a Results, and Phase 2b Plan for this compound, an Oral First-in-Class AMPK Activator, in NASH | Poxel SA [poxelpharma.com]
- 8. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
PXL770: A Novel Direct AMPK Activator with Anti-Fibrogenic Properties
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. PXL770, a first-in-class, orally available, direct allosteric activator of AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic candidate with potent anti-fibrogenic effects. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of this compound in mitigating fibrogenesis, with a focus on non-alcoholic steatohepatitis (NASH) and autosomal dominant polycystic kidney disease (ADPKD). Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and development in this area.
Introduction
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism and maintaining cellular homeostasis.[1] Dysregulation of AMPK signaling is implicated in the pathogenesis of various metabolic and inflammatory disorders, including those characterized by progressive fibrosis. This compound is a novel small molecule that directly activates AMPK, offering a targeted therapeutic approach to address the underlying drivers of fibrotic diseases.[2] Preclinical studies have demonstrated the potential of this compound to attenuate fibrosis in multiple organ systems, primarily through its effects on inflammation and the activation of key fibrogenic cells.[3]
Mechanism of Action: AMPK Activation and Anti-Fibrotic Signaling
This compound exerts its anti-fibrogenic effects by directly activating AMPK, a heterotrimeric enzyme complex. This activation triggers a cascade of downstream signaling events that collectively inhibit the key processes driving fibrosis.
This compound-Mediated AMPK Activation
The primary mechanism of this compound is the allosteric activation of AMPK. This leads to the phosphorylation of downstream targets that regulate metabolic and inflammatory pathways.
Caption: this compound directly activates AMPK, mimicking the natural cellular stress response.
Downstream Anti-Fibrotic Signaling Pathways
Activated AMPK orchestrates a multi-pronged anti-fibrotic response by modulating key signaling pathways involved in inflammation, cellular proliferation, and extracellular matrix deposition. A critical aspect of this is the inhibition of the Transforming Growth Factor-beta (TGF-β) pathway, a major driver of fibrosis.[4] AMPK activation has been shown to suppress TGF-β-induced activation of hepatic stellate cells (HSCs), the primary producers of extracellular matrix in the liver.[2]
Caption: this compound-activated AMPK inhibits key pro-fibrotic pathways.
Preclinical Efficacy in Liver Fibrosis (NASH)
Non-alcoholic steatohepatitis (NASH) is a chronic liver disease characterized by steatosis, inflammation, and progressive fibrosis. This compound has demonstrated significant anti-fibrotic efficacy in a preclinical model of NASH.
Quantitative Data
| Parameter | Vehicle Control (DIO-NASH) | This compound (35 mg/kg) | This compound (75 mg/kg) |
| Fibrosis-Related Gene Expression (Relative to Chow) | |||
| Collagen Type I | Increased | -65%[5] | -68%[5] |
| Collagen Type III | Increased | -60%[5] | -63%[5] |
| TGF-β | Increased | Reduced[6] | Reduced[6] |
| α-SMA | Increased | Reduced[6] | Reduced[6] |
| Liver Histology | |||
| NAFLD Activity Score (NAS) | Elevated | -32%[5] | -44%[5] |
| Liver Triglycerides | Elevated | -36%[5] | -42%[5] |
Experimental Protocol: Diet-Induced Obese (DIO)-NASH Mouse Model
This model recapitulates the key features of human NASH, including fibrosis.
Caption: Experimental workflow for the DIO-NASH mouse model study.
Methodology:
-
Animal Model: Male C57BL/6J mice are used.[6]
-
Diet: Mice are fed a diet rich in saturated fat (40%), fructose (22%), and cholesterol (2%) for 41 weeks to induce NASH with fibrosis.[6][7]
-
Treatment: Following the induction period, mice are treated with this compound (35 mg/kg or 75 mg/kg) or vehicle, administered orally twice daily for 8 weeks.[3]
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Histology: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of the NAFLD Activity Score (NAS) and Sirius Red for collagen deposition to evaluate fibrosis.
-
Gene Expression: Hepatic expression of key fibrogenic genes (e.g., Collagen Type I, Collagen Type III, TGF-β, α-SMA) is quantified by qRT-PCR.
-
Biochemistry: Plasma levels of liver enzymes (ALT, AST) and lipids are measured.
-
Preclinical Efficacy in Kidney Fibrosis (ADPKD)
Autosomal Dominant Polycystic Kidney Disease (ADPKD) is a genetic disorder characterized by the development of numerous kidney cysts and progressive interstitial fibrosis. This compound has shown promise in reducing fibrosis in a preclinical model of ADPKD.
Quantitative Data
| Parameter | Untreated Control (Pkd1 KO) | This compound-Treated (Pkd1 KO) |
| Tissue Fibrosis | Elevated | -37% |
| Macrophage Infiltration | Elevated | -53% |
| Cell Proliferation Markers | Elevated | -48% |
| Cystic Index | Elevated | -26% |
| Blood Urea (B33335) | Elevated | -47% |
Experimental Protocol: Inducible, Kidney Epithelium-Specific Pkd1 Knockout Mouse Model
This genetic model accurately reflects the pathogenesis of human ADPKD.
Caption: Workflow for the Pkd1 knockout mouse model of ADPKD.
Methodology:
-
Animal Model: An inducible, kidney epithelium-specific Pkd1 knockout mouse model (KspCad-CreERT2;Pkd1lox/lox) is utilized.
-
Gene Knockout Induction: Pkd1 gene deletion is induced by the administration of tamoxifen.[8][9]
-
Treatment: this compound is administered by oral gavage from day 42 to day 103 of age.
-
Endpoint Analysis:
-
Histology: Kidney sections are stained to assess the degree of tissue fibrosis, cystic index, and macrophage infiltration.
-
Immunohistochemistry: Staining for markers of cell proliferation is performed.
-
Blood Chemistry: Blood urea levels are measured to assess kidney function.
-
In Vitro Effects on Human Hepatic Stellate Cells
Direct evidence of this compound's anti-fibrotic activity has been demonstrated in primary human hepatic stellate cells (HSCs), the key effector cells in liver fibrosis.
Quantitative Data
| Parameter | TGF-β Stimulated HSCs | This compound + TGF-β Stimulated HSCs |
| Gene Expression | ||
| ACTA2 (α-SMA) | Increased | Reduced[2] |
| COL1A1 (Collagen Type I) | Increased | Reduced[2] |
| Protein Secretion | ||
| Procollagen (B1174764) α1 | Increased | Reduced[2] |
Experimental Protocol: Primary Human Hepatic Stellate Cell Activation Assay
This in vitro assay allows for the direct assessment of a compound's effect on HSC activation.
Caption: Experimental workflow for the in vitro HSC activation assay.
Methodology:
-
Cell Isolation and Culture: Primary human HSCs are isolated from liver tissue by enzymatic digestion followed by density gradient centrifugation.[10] The cells are then cultured on collagen-coated plates.
-
Treatment and Stimulation: HSCs are pre-treated with this compound at various concentrations before being stimulated with TGF-β to induce activation and a pro-fibrotic phenotype.[2]
-
Endpoint Analysis:
Conclusion
This compound, through its direct activation of AMPK, demonstrates significant anti-fibrogenic potential in preclinical models of liver and kidney disease. The compound effectively reduces key markers of fibrosis, inflammation, and cellular activation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic utility of this compound for a range of fibrotic conditions. The favorable preclinical profile of this compound warrants its continued development as a novel anti-fibrotic agent.
References
- 1. TGF-β in Hepatic Stellate Cell Activation and Liver Fibrogenesis—Updated 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Insights into AMPK, as a Potential Therapeutic Target in Metabolic Dysfunction-Associated Steatotic Liver Disease and Hepatic Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. TGF-β1-induced autophagy activates hepatic stellate cells via the ERK and JNK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kidney-specific inactivation of the Pkd1 gene induces rapid cyst formation in developing kidneys and a slow onset of disease in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Human Hepatic Stellate Cells: Isolation and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
PXL770 Dose-Response Studies in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activation of AMPK has therapeutic potential for a range of metabolic diseases. This document provides a summary of the dose-response effects of this compound observed in various cell culture models, along with detailed protocols for key in vitro assays to assess its activity. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the quantitative data from dose-response studies of this compound in different cell culture systems.
Table 1: AMPK Activation by this compound
| AMPK Isoform | EC50 (nM) | Cell System | Reference |
| α1β1γ1 | 16.2 | Recombinant Protein | [1][2] |
| α1β1γ2 | 42.1 | Recombinant Protein | [1][2] |
| α1β1γ3 | 64 | Recombinant Protein | [1][2] |
| α2β1γ1 | 1338 | Recombinant Protein | [2] |
| α2β1γ2 | 68.7 | Recombinant Protein | [2] |
| α2β1γ3 | 41.5 | Recombinant Protein | [2] |
| α1β2γ1 | 1300 | Recombinant Protein | [2] |
Table 2: Inhibition of De Novo Lipogenesis (DNL) by this compound
| Cell Type | This compound Concentration (µM) | Inhibition of DNL | Reference |
| Primary Human Hepatocytes | 2.6 (IC50) | 50% | |
| Primary Mouse Hepatocytes | 2.8 (IC50) | 50% |
Table 3: Reduction of Very-Long-Chain Fatty Acids (VLCFA) by this compound in Adrenoleukodystrophy (ALD) Models
| Cell Type | This compound Concentration (µM) | % Reduction of C26:0 | Reference |
| AMN Fibroblasts | 0.1 - 50 | 77 - 90% | [3] |
| C-ALD Fibroblasts | 5 - 50 | 91 - 95% | [3] |
| AMN/C-ALD Fibroblasts | 3.1 (IC50) | 50% | [2] |
| C-ALD Lymphocytes | 10 | Downregulation of proinflammatory genes | [2] |
Table 4: Anti-inflammatory Effects of this compound
| Cell Type | This compound Concentration (µM) | Effect | Reference |
| C-ALD Lymphocytes | 10 | Downregulation of NFKB, CCL5, CCR3, NOS2 | [2] |
| Abcd1 KO Mouse Glial Cells (TNFα/IL1β-stimulated) | 10 | Downregulation of NFKB, CCL5, CCR3, NOS2 | [2] |
Table 5: Inhibition of Cyst Growth by this compound in a Model of Polycystic Kidney Disease (PKD)
| Cell Type | This compound Concentration (µM) | % Reduction in Cyst Growth | Reference |
| Madin-Darby Canine Kidney (MDCK) cells (forskolin-stimulated) | 10 | 30% | |
| Madin-Darby Canine Kidney (MDCK) cells (forskolin-stimulated) | 25 | 65% | |
| Madin-Darby Canine Kidney (MDCK) cells (forskolin-stimulated) | 50 | 82% |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows for key experimental protocols.
Experimental Protocols
Protocol 1: In Vitro AMPK Activation Assay by Western Blot
This protocol describes the assessment of this compound-mediated AMPK activation in cultured cells by measuring the phosphorylation of the AMPKα subunit at Threonine 172.
Materials:
-
Cell line of interest (e.g., HepG2, primary hepatocytes)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-AMPKα (Thr172) and rabbit anti-AMPKα
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range is 0.1 to 50 µM. Include a vehicle control (DMSO).
-
Replace the medium with the this compound-containing medium and incubate for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each sample, calculate the ratio of phospho-AMPKα to total AMPKα.
-
Plot the fold change in the phospho-AMPKα/total AMPKα ratio relative to the vehicle control against the this compound concentration to generate a dose-response curve.
-
Protocol 2: De Novo Lipogenesis (DNL) Assay in Cultured Hepatocytes
This protocol measures the rate of new lipid synthesis in hepatocytes treated with this compound using a radiolabeled precursor.
Materials:
-
Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)
-
Hepatocyte culture medium
-
This compound
-
DMSO
-
[¹⁴C]-acetate or [³H]-water
-
PBS
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation vials
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Plate hepatocytes and allow them to form a confluent monolayer.
-
Treat the cells with a range of this compound concentrations (and a vehicle control) in fresh medium for a predetermined duration (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each well and incubate for 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells twice with PBS.
-
Add the lipid extraction solvent to each well and incubate for 30 minutes to extract the lipids.
-
Transfer the solvent to a new tube.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Scintillation Counting:
-
Resuspend the dried lipids in scintillation fluid in a scintillation vial.
-
Measure the radioactivity (disintegrations per minute, DPM) using a scintillation counter.
-
-
Data Normalization and Analysis:
-
In a parallel set of wells, determine the protein content per well.
-
Normalize the DPM values to the protein content (DPM/mg protein).
-
Calculate the percentage inhibition of DNL for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the this compound concentration to determine the IC50 value.
-
Protocol 3: Quantification of Pro-inflammatory Gene Expression by RT-qPCR
This protocol details the measurement of changes in the mRNA levels of pro-inflammatory genes in response to this compound treatment.
Materials:
-
Cell line of interest (e.g., lymphocytes, microglial cells)
-
Cell culture medium
-
This compound
-
DMSO
-
Inflammatory stimulus (e.g., TNFα, IL-1β)
-
TRIzol or other RNA extraction reagent
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., NFKB, CCL5, CCR3, NOS2) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Cell Culture, Stimulation, and Treatment:
-
Culture cells to the desired confluency.
-
If applicable, pre-treat cells with an inflammatory stimulus for a specified time.
-
Treat the cells with different concentrations of this compound or vehicle for the desired duration.
-
-
RNA Extraction:
-
Lyse the cells using TRIzol and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Reverse transcribe an equal amount of RNA (e.g., 1 µg) from each sample into cDNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions in triplicate for each target gene and the housekeeping gene for each sample. Each reaction should contain cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the ΔCt for each target gene by subtracting the Ct of the housekeeping gene from the Ct of the target gene (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Calculate the fold change in gene expression using the 2^(-ΔΔCt) method.
-
Present the data as fold change relative to the control group.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Culture of Three-Dimensional Madin-Darby Canine Kidney (MDCK) Cysts for In Vitro Drug Testing in Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PXL770 Treatment of Fibroblasts and Lymphocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and inflammation.[1][2] this compound has shown therapeutic potential in various metabolic diseases, including X-linked adrenoleukodystrophy (ALD), a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFA).[3][4] In ALD patient-derived fibroblasts and lymphocytes, this compound has been demonstrated to correct key pathological features, including reducing VLCFA levels, improving mitochondrial function, and modulating the expression of inflammatory and compensatory transporter genes.[5]
These application notes provide detailed protocols for the treatment of fibroblasts and lymphocytes with this compound and subsequent analysis of its effects on cellular and molecular pathways.
Mechanism of Action
This compound directly activates AMPK by binding to an allosteric site on the enzyme complex.[6] This activation triggers a signaling cascade that helps restore cellular energy balance. In the context of ALD, where AMPK activity is downregulated, this compound-mediated AMPK activation leads to several beneficial downstream effects.[3][7]
Data Presentation
This compound Effects on Fibroblasts
The following table summarizes the quantitative effects of this compound treatment on fibroblasts derived from patients with adrenomyeloneuropathy (AMN) and childhood cerebral ALD (C-ALD).
| Parameter | Cell Type | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| C26:0 Levels | AMN Fibroblasts | 0.1 - 50 | 7 days | Dose-dependent reduction (IC50 = 3.1 µM) | [8] |
| C26:0 Levels | C-ALD Fibroblasts | 5 - 50 | 7 days | Near normalization of elevated levels | [5] |
| Mitochondrial Respiration (OCR) | AMN & C-ALD Fibroblasts | 25 - 50 | 72 hours | Improved basal and maximal respiration | [9] |
| ABCD2 mRNA Expression | AMN Fibroblasts | 25 - 50 | 72 hours | Significant upregulation (3.4 to 7.8-fold) | [9] |
| ABCD3 mRNA Expression | C-ALD Fibroblasts | 50 | 72 hours | Significant upregulation (4.4-fold) | [9] |
This compound Effects on Lymphocytes
This table summarizes the quantitative effects of this compound treatment on lymphocytes derived from C-ALD patients.
| Parameter | Cell Type | This compound Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| C26:0 Levels | C-ALD Lymphocytes | 5 - 50 | Not Specified | Near normalization of elevated levels | [5] |
| NFKB mRNA Expression | C-ALD Lymphocytes | 10 | 72 hours | ~60% decrease | [5] |
| CCL5 mRNA Expression | C-ALD Lymphocytes | 10 | 72 hours | ~60% decrease | [5] |
| CCR3 mRNA Expression | C-ALD Lymphocytes | 10 | 72 hours | ~60% decrease | [5] |
Experimental Protocols
Protocol 1: Fibroblast Culture and this compound Treatment
1.1. Materials
-
Human skin fibroblasts (e.g., from ALD patients)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
1.2. Procedure
-
Culture fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
For experiments, seed fibroblasts in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1 µM to 50 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Replace the culture medium with the this compound-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired duration (e.g., 72 hours for gene expression and mitochondrial assays, or 7 days for VLCFA measurements).[9]
-
After incubation, harvest the cells for downstream analysis.
Protocol 2: Lymphocyte Culture and this compound Treatment
2.1. Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from whole blood
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phytohemagglutinin (PHA) or other mitogens
-
This compound
-
DMSO
-
Cell culture plates
2.2. Procedure
-
Culture lymphocytes in RPMI-1640 medium supplemented with 10-20% FBS and 1% Penicillin-Streptomycin.[10]
-
Stimulate lymphocyte proliferation by adding a mitogen like PHA to the culture medium.[10]
-
Incubate the culture at 37°C in a 5% CO2 atmosphere for 48-72 hours.[10]
-
Prepare this compound dilutions in RPMI-1640 medium as described in Protocol 1.2.4.
-
Add the this compound-containing medium or vehicle control to the lymphocyte cultures.
-
Incubate for the desired duration (e.g., 72 hours for gene expression analysis).[5]
-
Harvest the cells by centrifugation for subsequent analysis.
Protocol 3: Very Long-Chain Fatty Acid (VLCFA) Measurement
3.1. Principle VLCFA levels, particularly C26:0, are measured using liquid chromatography-mass spectrometry (LC-MS) after lipid extraction from cell pellets.[11]
3.2. Procedure
-
Harvest cultured fibroblasts or lymphocytes and wash with PBS.
-
Perform lipid extraction from the cell pellets using a suitable solvent system (e.g., chloroform/methanol).
-
Analyze the extracted lipids by LC-MS to quantify the levels of C26:0 and other VLCFAs.[11]
-
Normalize the VLCFA levels to the total protein content or cell number.
Protocol 4: Mitochondrial Respiration Assay
4.1. Principle The Seahorse XF Cell Mito Stress Test is used to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration, by monitoring the oxygen consumption rate (OCR).[1][12]
4.2. Procedure
-
Seed and treat fibroblasts with this compound as described in Protocol 1. A study on ALD fibroblasts plated 0.5 million cells per well in a 6-well plate, treated them for 72 hours, and then re-plated 100,000 cells per well in a Seahorse XFe96 plate for the assay.[9]
-
Prior to the assay, replace the culture medium with a bicarbonate-free DMEM and incubate in a CO2-free incubator at 37°C for 1 hour.[9]
-
Perform the Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure different parameters of mitochondrial respiration.[9]
-
Analyze the OCR data to determine the effects of this compound on mitochondrial function.
Protocol 5: Gene Expression Analysis by RT-qPCR
5.1. Principle Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.[13]
5.2. Procedure
-
Harvest fibroblasts or lymphocytes after this compound treatment.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.[13]
-
Perform qPCR using the synthesized cDNA, specific primers for the target genes (e.g., NFKB, CCL5, CCR3, ABCD2, ABCD3), and a suitable qPCR master mix.[13][14]
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., RPLP27).[5]
-
Calculate the relative gene expression changes using the ΔΔCt method.
Protocol 6: AMPK Activation Assay (Western Blot)
6.1. Principle Western blotting is used to detect the phosphorylation of AMPK, which is an indicator of its activation.[8]
6.2. Procedure
-
Harvest cells after this compound treatment and lyse them to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane and then incubate with primary antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.
-
Incubate with HRP-conjugated secondary antibodies.[8]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]
-
Quantify the band intensities and normalize the p-AMPK signal to the total AMPK signal to determine the extent of AMPK activation.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture of Peripheral Blood Lymphocytes for Chromosome Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elearning.unite.it [elearning.unite.it]
- 14. Single-cell Gene Expression Using Multiplex RT-qPCR to Characterize Heterogeneity of Rare Lymphoid Populations - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 Administration in Diet-Induced Obese Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of PXL770, a direct activator of AMP-activated protein kinase (AMPK), in diet-induced obese (DIO) mouse models. The protocols and data presented are intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and type 2 diabetes.
Introduction
This compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activation of AMPK has shown therapeutic potential in metabolic diseases by improving glycemic control, reducing lipid disorders, and ameliorating insulin (B600854) resistance. Preclinical studies in various rodent models, including diet-induced obese (DIO) mice, have demonstrated the efficacy of this compound in improving key metabolic parameters. These notes provide detailed protocols for the administration of this compound in DIO mouse models and summarize the expected quantitative outcomes.
Signaling Pathway of this compound via AMPK Activation
This compound directly activates AMPK, a key cellular energy sensor. This activation triggers a cascade of downstream effects aimed at restoring energy balance. Key among these is the inhibition of anabolic pathways that consume ATP, such as de novo lipogenesis (DNL), and the activation of catabolic pathways that generate ATP.
Caption: this compound activates AMPK, leading to inhibition of lipogenesis and hepatic glucose production, while promoting glucose uptake and fatty acid oxidation.
Experimental Protocols
Diet-Induced Obese (DIO) Mouse Model Protocol
This protocol describes the induction of obesity and metabolic syndrome in mice through a high-fat diet.
Materials:
-
8-week-old male C57BL/6J mice.
-
High-Fat Diet (HFD): 42-60% kcal from fat.
-
Standard Chow (Control Diet).
-
Animal caging with enrichment.
-
Weighing scale.
Procedure:
-
Acclimatize 8-week-old male C57BL/6J mice for one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to water and standard chow.
-
Randomize mice into two groups: Control and High-Fat Diet (HFD).
-
House the animals in a temperature (20-23°C) and humidity (30-40%)-controlled room.
-
Provide the Control group with standard chow and the HFD group with a high-fat diet (e.g., 42% kcal from fat) for a period of 15 to 41 weeks.
-
Monitor body weight and food intake weekly.
-
After the induction period, confirm the obese phenotype by measuring body weight, and optionally, by assessing glucose tolerance and insulin resistance.
This compound Administration Protocol
This protocol outlines the oral administration of this compound to DIO mice.
Materials:
-
Diet-induced obese mice.
-
This compound.
-
Vehicle solution (e.g., appropriate aqueous solution for oral gavage).
-
Oral gavage needles.
-
Animal scale.
Procedure:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
Dose mice by oral gavage. A typical dosing regimen is twice daily (bid) to ensure 24-hour coverage.
-
The dosage of this compound can range from 35 mg/kg to 75 mg/kg.
-
A control group of DIO mice should receive the vehicle only.
-
The treatment duration can vary from 5 days to 8 weeks or longer, depending on the study endpoints.
-
Monitor animal health, body weight, and food intake regularly throughout the treatment period.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.
Caption: A typical workflow for a this compound study in DIO mice, from obesity induction to data analysis.
Summary of Quantitative Data
The following tables summarize the reported effects of this compound in diet-induced obese and other relevant mouse models.
Table 1: Effects of this compound on Glycemic Control
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Glucose Tolerance | ob/ob mice | Orally administered for 6 weeks | Significantly and dose-dependently improved | |
| HbA1c | ob/ob mice | Orally administered for 6 weeks | Significantly improved | |
| Glycemia | Rodent models with metabolic syndrome | - | Improved | |
| Insulin Resistance | Rodent models with metabolic syndrome | - | Improved | |
| Steady-State Glucose Infusion Rate (SSGIR) | High-fat diet (HFD)-fed mice | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Increased | |
| Hepatic Glucose Production Rate (GPR) | High-fat diet (HFD)-fed mice | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Decreased |
Table 2: Effects of this compound on Lipid Profile and Liver Health
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Plasma Triglycerides | ob/ob mice | Orally administered for 6 weeks | Decreased | |
| Liver Weight | ob/ob mice | Orally administered for 6 weeks | Decreased | |
| Liver Triglycerides Content | ob/ob mice | Orally administered for 6 weeks | Decreased (improvement in liver steatosis) | |
| Dyslipidemia | Rodent models with metabolic syndrome | - | Improved | |
| Hepatic Steatosis | DIO-NASH mice | 35 mg/kg or 75 mg/kg for 8 weeks | Reduced | |
| Liver Inflammation | DIO-NASH mice | 35 mg/kg or 75 mg/kg for 8 weeks | Reduced | |
| Hepatocellular Ballooning | DIO-NASH mice | 35 mg/kg or 75 mg/kg for 8 weeks | Reduced | |
| Fibrogenesis | DIO-NASH mice | 35 mg/kg or 75 mg/kg for 8 weeks | Reduced | |
| De Novo Lipogenesis (DNL) | Primary mouse hepatocytes | - | Inhibited in a dose-dependent manner |
Table 3: In Vivo Target Engagement of this compound
| Parameter | Mouse Model | Treatment Details | Result | Reference |
| Phosphorylated AMPK Levels (Liver) | ob/ob mice | Orally administered for 6 weeks | Significant increase | |
| Phosphorylated AMPK Levels (Muscle) | ob/ob mice | Orally administered for 6 weeks | Significant increase | |
| AMPK Activation (Liver) | High-fat diet (HFD)-fed mice | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Activated | |
| AMPK Activation (Adipose Tissue) | High-fat diet (HFD)-fed mice | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Activated | |
| AMPK Activation (Whole Blood) | High-fat diet (HFD)-fed mice | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Activated |
Conclusion
This compound has demonstrated significant therapeutic potential in preclinical models of diet-induced obesity and related metabolic disorders. Its mechanism of action, through the direct activation of AMPK, leads to broad metabolic benefits, including improved glucose homeostasis, reduced dyslipidemia, and amelioration of liver steatosis, inflammation, and fibrosis. The protocols and data presented herein provide a solid foundation for researchers to further investigate the role of this compound in metabolic disease research and drug development.
Measuring Gene Expression Alterations Following PXL770 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PXL770 is a first-in-class, orally active, direct allosteric AMP-activated protein kinase (AMPK) activator.[1][2] As a central regulator of cellular energy homeostasis, AMPK activation by this compound influences a multitude of metabolic and signaling pathways, leading to significant changes in gene expression.[2][3] These application notes provide detailed protocols for researchers to effectively measure and analyze changes in gene expression following this compound treatment in various experimental models. The methodologies described herein are essential for elucidating the compound's mechanism of action, identifying biomarkers of response, and advancing its therapeutic development.
Introduction to this compound and its Mechanism of Action
This compound directly activates AMP-activated protein kinase (AMPK), a critical enzyme that functions as a cellular energy sensor.[4] AMPK activation plays a pivotal role in regulating glucose and lipid metabolism, inflammation, and mitochondrial function.[3][5] In preclinical and clinical studies, this compound has demonstrated beneficial effects in models of nonalcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[1][6][7]
The therapeutic potential of this compound is linked to its ability to modulate the expression of key genes involved in these disease processes. For instance, this compound has been shown to:
-
Reduce the expression of proinflammatory genes such as NFκB, CCL5, and NOS2.[1]
-
Induce the expression of compensatory transporter genes like ABCD2 and ABCD3 in ALD models.[1][5]
-
Decrease the expression of genes associated with fibrosis , such as ACTA2 and COL1A1, in hepatic stellate cells.[1]
-
Inhibit de novo lipogenesis (DNL) , a process involving a cascade of gene expression changes.[4][8]
These examples highlight the importance of accurately quantifying gene expression changes to understand the full spectrum of this compound's biological activity.
Key Signaling Pathway Modulated by this compound
This compound's primary mechanism of action is the allosteric activation of AMPK. This initiates a signaling cascade that affects multiple downstream targets, ultimately altering gene transcription.
Caption: this compound signaling pathway.
Experimental Protocols for Measuring Gene Expression
The choice of method for measuring gene expression will depend on the specific research question, the number of genes being investigated, and available resources. The two most common and robust methods are quantitative real-time PCR (qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for genome-wide expression profiling.
General Experimental Workflow
A typical workflow for analyzing gene expression changes after this compound treatment involves several key steps, from cell culture and treatment to data analysis.
Caption: General workflow for gene expression analysis.
Protocol 1: Quantitative Real-Time PCR (qPCR)
qPCR is the gold standard for quantifying the expression of a limited number of target genes with high accuracy and sensitivity.
Materials:
-
This compound
-
Appropriate cell line or animal model
-
Cell culture medium and reagents
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR instrument
-
Primers for target and housekeeping genes
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 6, 12, 24, 48 hours).[1]
-
For in vivo studies, administer this compound to animals at the desired dose and duration.[1]
-
-
RNA Isolation:
-
Harvest cells or tissues and isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
-
-
RNA Quality and Quantity Assessment:
-
Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Assess RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value > 8 is recommended for optimal results.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the gene of interest, and qPCR master mix.
-
Run the qPCR reaction in a real-time PCR detection system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain the ΔCt.
-
Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method: Fold Change = 2-ΔΔCt.
-
Protocol 2: RNA Sequencing (RNA-Seq)
RNA-seq provides a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and pathways affected by this compound.
Materials:
-
Same as for qPCR, with the addition of:
-
RNA-seq library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
High-throughput sequencing platform (e.g., Illumina NovaSeq)
Methodology:
-
Sample Preparation and RNA Isolation:
-
Follow steps 1-3 from the qPCR protocol. High-quality RNA (RIN > 8) is crucial for RNA-seq.
-
-
Library Preparation:
-
Prepare sequencing libraries from the isolated RNA using a library preparation kit. This typically involves mRNA enrichment (poly-A selection) or ribosomal RNA depletion, RNA fragmentation, cDNA synthesis, adapter ligation, and library amplification.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify genes that are significantly upregulated or downregulated in this compound-treated samples compared to controls.
-
Pathway and Functional Enrichment Analysis: Use tools like GSEA or DAVID to identify biological pathways and functions that are significantly enriched among the differentially expressed genes.
-
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison between different treatment conditions.
Table 1: qPCR Analysis of Target Gene Expression
| Target Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| NFKB1 | This compound (10 µM) | 0.45 | < 0.01 |
| CCL5 | This compound (10 µM) | 0.38 | < 0.01 |
| ABCD2 | This compound (10 µM) | 2.5 | < 0.05 |
| ABCD3 | This compound (10 µM) | 3.1 | < 0.05 |
| ACTA2 | This compound (10 µM) | 0.62 | < 0.05 |
| COL1A1 | This compound (10 µM) | 0.55 | < 0.05 |
Table 2: Top Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Adjusted p-value |
| SCD | -1.85 | 1.2e-15 | 2.5e-11 |
| FASN | -1.52 | 3.4e-12 | 5.8e-08 |
| ACLY | -1.21 | 6.7e-10 | 9.3e-06 |
| CPT1A | 1.68 | 2.1e-13 | 4.0e-09 |
| ACADL | 1.45 | 5.5e-11 | 8.2e-07 |
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can gain valuable insights into the molecular mechanisms underlying the therapeutic effects of this novel AMPK activator, identify potential biomarkers for monitoring drug response, and contribute to the overall understanding of AMPK-targeted therapies. Careful experimental design, execution, and data analysis are paramount to generating high-quality, reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator - BioSpace [biospace.com]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
Application Note: Interrogating Mitochondrial Function with PXL770 Using the Seahorse XF Cell Mito Stress Test
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for utilizing the Agilent Seahorse XF Cell Mito Stress Test to evaluate the effects of PXL770, a direct allosteric activator of AMP-activated protein kinase (AMPK), on mitochondrial respiration. This compound has demonstrated therapeutic potential in preclinical models of metabolic and mitochondrial diseases by improving mitochondrial function.[1][2] The Seahorse XF Analyzer is a powerful tool for the real-time measurement of cellular metabolism, specifically oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), an indicator of glycolysis.[2][3] This document outlines the experimental workflow, from cell culture preparation to data analysis, for assessing the impact of this compound on key parameters of mitochondrial function.
Introduction
Mitochondrial dysfunction is a key pathological feature in a wide range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[4] The Seahorse XF Cell Mito Stress Test is a standard and widely used assay for assessing mitochondrial function in live cells.[3] This assay utilizes sequential injections of mitochondrial respiratory chain inhibitors to reveal a comprehensive profile of mitochondrial respiration. The key parameters measured include basal respiration, ATP-linked respiration, proton leak, maximal respiration, and spare respiratory capacity.[3][5]
This compound is a first-in-class, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK can enhance mitochondrial biogenesis and function, making it an attractive therapeutic target for diseases with underlying mitochondrial dysfunction.[6][7] Preclinical studies have shown that this compound can improve mitochondrial respiration in various cell types.[1][2] This application note provides a robust protocol for researchers to independently verify and explore the effects of this compound on mitochondrial function using the Seahorse XF platform.
Signaling Pathway of this compound and Mitochondrial Function
This compound directly activates AMPK, which in turn orchestrates a downstream signaling cascade that enhances mitochondrial function. This includes promoting mitochondrial biogenesis and improving the efficiency of the electron transport chain.
Caption: this compound signaling pathway leading to improved mitochondrial function.
Experimental Protocols
This protocol is based on findings from studies using human fibroblasts.[1] Optimization may be required for other cell types.
Part 1: Cell Culture and Seeding
-
Cell Culture: Culture human fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine. Maintain cells in a 37°C incubator with 5% CO2.
-
Cell Seeding:
-
One day prior to the assay, harvest and count the fibroblasts.
-
Seed the cells in a Seahorse XF96 cell culture microplate at a density of 2 x 10^4 to 4 x 10^4 cells per well in 80 µL of culture medium.
-
Ensure even cell distribution by leaving the plate at room temperature for 1 hour before placing it in the incubator.
-
Do not seed cells in the background correction wells.
-
Part 2: this compound Treatment
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 5, 10, 25, and 50 µM).[1] A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.
-
Cell Treatment: After the cells have adhered, carefully remove the seeding medium and add 80 µL of the prepared this compound or vehicle control solutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours in a 37°C, 5% CO2 incubator.[1]
Part 3: Seahorse XF Assay Preparation
-
Hydrate the Sensor Cartridge:
-
The day before the assay, place the Seahorse XF sensor cartridge upside down in a utility plate.
-
Add 200 µL of Seahorse XF Calibrant to each well of the utility plate and ensure the sensors are submerged.
-
Incubate overnight at 37°C in a non-CO2 incubator.
-
-
Prepare Assay Medium:
-
On the day of the assay, prepare the Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Warm the assay medium to 37°C and adjust the pH to 7.4.
-
-
Prepare Mitochondrial Inhibitors:
Part 4: Seahorse XF Cell Mito Stress Test
-
Cell Plate Preparation:
-
Remove the cell culture microplate from the incubator.
-
Gently wash the cells twice with the warmed Seahorse XF assay medium.
-
Add 160 µL of the assay medium to each well.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes.
-
-
Load the Sensor Cartridge:
-
Load 20 µL of the 10X inhibitor stock solutions into the appropriate ports of the hydrated sensor cartridge:
-
Port A: Oligomycin
-
Port B: FCCP
-
Port C: Rotenone/Antimycin A
-
-
-
Run the Assay:
-
Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer.
-
Start the protocol, which will measure baseline OCR and ECAR before sequentially injecting the inhibitors.
-
Experimental Workflow
References
- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMP-independent activator of AMPK for treatment of mitochondrial disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
PXL770: Application Notes for In Vitro Experimental Use in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the experimental use of PXL770, a direct allosteric AMP-activated protein kinase (AMPK) activator, with a focus on its solubility and application in dimethyl sulfoxide (B87167) (DMSO)-based in vitro assays.
This compound Overview and Mechanism of Action
This compound is a first-in-class, orally active, small-molecule that directly activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation plays a crucial role in modulating multiple metabolic pathways, including lipid metabolism, glucose control, and inflammation.[1] In experimental models, this compound has been shown to decrease very-long-chain fatty acid (VLCFA) levels, improve mitochondrial respiration, and reduce the expression of proinflammatory genes.[3] These effects make this compound a valuable tool for research in metabolic diseases such as non-alcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD).[1]
Solubility of this compound in DMSO
This compound is readily soluble in DMSO, which is the recommended solvent for preparing stock solutions for in vitro experiments.[4] Commercially available preparations of this compound often include a 10 mM stock solution in DMSO.[5][6] For in vivo studies, a stock solution of 30.0 mg/mL in DMSO has been used as a starting point for further dilution into a more complex vehicle.
Quantitative Solubility Data:
| Solvent | Reported Concentration | Notes |
| DMSO | 10 mM | Commercially available stock solution.[5][6] |
| DMSO | ≥ 3 mg/mL (Clear Solution) | Used as a stock for preparing in vivo formulations.[7] |
Signaling Pathway of this compound
This compound acts as a direct allosteric activator of AMPK. Upon activation, AMPK initiates a signaling cascade that affects various downstream targets to restore cellular energy balance. This includes the inhibition of anabolic pathways that consume ATP (such as fatty acid and cholesterol synthesis) and the activation of catabolic pathways that generate ATP (such as fatty acid oxidation and glycolysis).
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound in DMSO for subsequent dilution in cell culture media.
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
In Vitro Experimental Workflow
The general workflow for in vitro experiments with this compound involves cell seeding, treatment with the compound, and subsequent analysis of various cellular endpoints.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and metabolic activity of cells.
Materials:
-
Cells of interest (e.g., fibroblasts, lymphocytes, glial cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound DMSO stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.[7] Include a vehicle control (DMSO only).
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Mix gently by pipetting or using an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from medium-only wells.[8]
Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
Objective: To measure the effect of this compound on mitochondrial function by assessing the oxygen consumption rate (OCR).
Materials:
-
Seahorse XF Cell Culture Microplate
-
Cells of interest
-
This compound DMSO stock solution
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to adhere and grow.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 72 hours).
-
On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.[3]
-
Load the injector ports of the Seahorse XF sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's protocol.[8] Typical final concentrations are 1.0-2.0 µM for Oligomycin and FCCP, and 0.5 µM for Rotenone/Antimycin A, but these may require optimization for your cell type.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate and initiate the assay protocol.
-
The assay will measure basal OCR, followed by sequential injections of the mitochondrial inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[10]
-
Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.
Gene Expression Analysis (RT-qPCR)
Objective: To quantify the changes in the expression of target genes in response to this compound treatment.
Materials:
-
Cells cultured in 6-well plates
-
This compound DMSO stock solution
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Protocol:
-
Seed approximately 0.5 million cells per well in 6-well plates and allow them to attach overnight.[9]
-
Treat the cells with this compound or vehicle control for the desired time period (e.g., 72 hours).
-
Isolate total RNA from the cells using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Assess the quantity and quality of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.[11]
-
Set up the qPCR reactions in a 96-well PCR plate by combining the cDNA template, qPCR master mix, and gene-specific primers for your target genes (e.g., NFKB, CCL5, ABCD2, ABCD3) and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qPCR using a real-time PCR instrument with a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[12]
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in this compound-treated samples compared to vehicle-treated controls.[13]
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell seeding density, compound concentrations, and incubation times for their specific cell types and experimental goals. Always include appropriate controls in your experiments.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Poxel Announces this compound Advances into a Phase 1b Multiple Ascending Dose Trial | Poxel SA [poxelpharma.com]
- 3. tabaslab.com [tabaslab.com]
- 4. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | AMPK activator | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | AMPK | Ambeed.com [ambeed.com]
- 8. agilent.com [agilent.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. content.protocols.io [content.protocols.io]
- 11. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
- 13. What Are the Key Steps in RT-qPCR Workflow? [synapse.patsnap.com]
Application Notes and Protocols for PXL770 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2][3] Due to its mechanism of action, this compound is under investigation for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[1][2] In cell-based assays, this compound has been shown to modulate various cellular processes, such as reducing very long-chain fatty acid (VLCFA) levels, improving mitochondrial function, and downregulating proinflammatory genes.[1][4]
These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on ensuring its stability and obtaining reliable experimental results.
Mechanism of Action: AMPK Activation
This compound directly activates AMPK by binding to an allosteric site on the enzyme complex, leading to its conformational change and subsequent activation. This activation is independent of cellular AMP levels. Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance.
Caption: this compound signaling pathway.
Physicochemical Properties and Storage
A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 423.91 g/mol |
| Formula | C₂₃H₁₈ClNO₃S |
| Appearance | Solid powder |
| Solubility | 10 mM in DMSO |
| Storage of Solid | -20°C for 12 months, 4°C for 6 months |
| Storage of Stock Solution | -80°C for 6 months, -20°C for 1 month |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, conical microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Protocol for Assessing this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions. Note: As quantitative stability data for this compound in cell culture media is not publicly available, this protocol provides a general method for its determination.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other required components
-
Sterile, flat-bottom 24-well plates or sterile microcentrifuge tubes
-
Humidified incubator (37°C, 5% CO₂)
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) system
Protocol:
-
Prepare a working solution of this compound at the desired final concentration (e.g., 10 µM) in the complete cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Dispense equal volumes of the this compound-containing medium into multiple wells of a 24-well plate or multiple microcentrifuge tubes. Prepare triplicate samples for each time point.
-
As a control (T=0), immediately collect a sample from three wells/tubes.
-
Place the plate or tubes in a humidified incubator at 37°C with 5% CO₂.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect the medium from three wells/tubes for each time point.
-
Store the collected samples at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Caption: Experimental workflow for stability assessment.
Data Presentation
The following table can be used to summarize the quantitative data obtained from the this compound stability assessment protocol.
| Time (hours) | Mean this compound Concentration (µM) ± SD | % this compound Remaining |
| 0 | ... | 100 |
| 2 | ... | ... |
| 4 | ... | ... |
| 8 | ... | ... |
| 24 | ... | ... |
| 48 | ... | ... |
| 72 | ... | ... |
Conclusion
Understanding the stability of this compound in cell culture media is critical for the design and interpretation of in vitro experiments. The protocols provided in these application notes offer a framework for the preparation, handling, and stability assessment of this compound. By following these guidelines, researchers can ensure the reliability and reproducibility of their findings when investigating the biological effects of this potent AMPK activator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces this compound Granted Orphan Drug Designation from the U.S. FDA for Autosomal-Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
- 3. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging of PXL770 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of relevant in vivo imaging techniques to assess the therapeutic efficacy of PXL770, a direct allosteric activator of AMP-activated protein kinase (AMPK). The protocols detailed below are designed for preclinical studies in mouse models of non-alcoholic steatohepatitis (NASH), autosomal dominant polycystic kidney disease (ADPKD), and X-linked adrenoleukodystrophy (ALD).
Introduction to this compound and In Vivo Imaging
This compound is an orally administered small molecule that directly activates AMPK, a central regulator of cellular energy metabolism. Activation of AMPK by this compound has shown therapeutic potential in various metabolic and genetic diseases by improving mitochondrial function, reducing inflammation, and inhibiting detrimental metabolic pathways such as de novo lipogenesis.[1] In vivo imaging provides a non-invasive, longitudinal assessment of the structural and functional effects of this compound treatment, offering critical insights into its pharmacodynamics and therapeutic efficacy.
This compound Signaling Pathway
This compound directly binds to and allosterically activates the AMPK holoenzyme. Once activated, AMPK phosphorylates a multitude of downstream targets to restore cellular energy balance. This includes inhibiting anabolic pathways that consume ATP (e.g., fatty acid and cholesterol synthesis) and activating catabolic pathways that generate ATP (e.g., fatty acid oxidation and glycolysis).
References
Application Notes and Protocols: Pharmacokinetic Analysis of PXL770 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally bioavailable, direct allosteric activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[1] Due to its mechanism of action, this compound is under investigation for the treatment of various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and rare metabolic disorders such as X-linked adrenoleukodystrophy (ALD).[2][3] Understanding the pharmacokinetic (PK) profile of this compound in preclinical animal models is fundamental for dose selection, predicting human pharmacokinetics, and designing effective clinical trials.
This document provides a summary of the available pharmacokinetic data of this compound in an animal model, along with detailed experimental protocols for conducting such studies.
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound observed in a study with Abcd1 knockout (KO) mice, an animal model for X-linked adrenoleukodystrophy.
Table 1: Pharmacokinetic Parameters of this compound in Abcd1 KO Mice Following a Single Oral Dose
| Parameter | Value | Units |
| Dose | 75 | mg/kg |
| Cmax | 56.5 | µg/mL |
| Tmax | 0.15 | hours |
| AUClast | 81.5 | µg*h/mL |
Data sourced from a study in 6-8-week-old male Abcd1 KO mice. This 75 mg/kg dose was previously identified as being well-tolerated and effective for systemic AMPK activation in other mouse models.
Experimental Protocols
This section details the methodology for performing a pharmacokinetic analysis of this compound in a mouse model, based on published preclinical studies.
Animal Model and Housing
-
Species: Mouse (Mus musculus)
-
Strain: Abcd1 knockout (KO) mice are a relevant model for certain metabolic diseases. Other strains, such as C57BL/6J, can be used for general pharmacokinetic profiling.
-
Age and Sex: 6–8-week-old male mice are commonly used.
-
Housing: Animals should be housed in a controlled environment with a standard 12-hour light/dark cycle, and ad libitum access to food and water, unless the study protocol requires fasting. All animal procedures must be approved and conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Dosing
-
Formulation: this compound can be formulated as a suspension in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).
-
Route of Administration: Oral gavage (p.o.) is a common route for preclinical assessment of orally administered drugs.
-
Dose Level: A dose of 75 mg/kg has been used in Abcd1 KO mice. Dose range-finding studies are recommended to determine appropriate dose levels for other models or study objectives.
Blood Sampling
-
Time Points: Blood samples should be collected at multiple time points to adequately characterize the plasma concentration-time profile. For an oral dose, suggested time points include: 0.15, 0.5, 1, 3, and 8 hours post-dose.
-
Sample Collection: Blood can be collected via appropriate methods (e.g., retro-orbital sinus, saphenous vein) into tubes containing an anticoagulant (e.g., EDTA). Typically, a small number of animals (e.g., n=3) are used for each time point.
-
Plasma Preparation: Immediately after collection, blood samples should be centrifuged to separate the plasma. The resulting plasma is then harvested and stored frozen (e.g., at -80°C) until analysis.
Bioanalytical Method
-
Technique: Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a highly sensitive and specific method for the quantification of small molecules like this compound in biological matrices.
-
Sample Preparation: Plasma samples typically require a protein precipitation step followed by centrifugation to remove proteins before analysis.
-
Quantification: A standard curve with known concentrations of this compound is used to quantify the concentration of the drug in the study samples.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters: Key parameters to be determined include:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUCinf: Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Terminal half-life.
-
CL/F: Apparent total clearance.
-
Vz/F: Apparent volume of distribution.
-
Visualizations
Signaling Pathway of this compound (AMPK Activation)
Caption: this compound directly activates AMPK, a central regulator of metabolism.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for this compound pharmacokinetic analysis in animal models.
References
- 1. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 2. Poxel Announces Publication in Kidney International of this compound Preclinical Results in Autosomal Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
- 3. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
PXL770: Application Notes and Protocols for Long-Term Studies in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PXL770 is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including glucose and lipid metabolism, inflammation, and mitochondrial function.[2][4] Dysregulation of AMPK signaling is implicated in the pathophysiology of numerous chronic diseases. These notes provide an overview of this compound's application in long-term preclinical studies for various chronic disease models and detailed protocols for its use.
Mechanism of Action
This compound directly activates AMPK by binding to the allosteric drug and metabolism (ADaM) site, a pocket at the interface of the α and β subunits.[4] This activation leads to a cascade of downstream effects aimed at restoring cellular energy homeostasis. Key effects include the inhibition of de novo lipogenesis (DNL), enhancement of fatty acid oxidation, increased glucose uptake, and modulation of inflammatory responses.[1][4]
This compound signaling pathway.
Preclinical Efficacy in Chronic Disease Models
This compound has demonstrated significant efficacy in a variety of preclinical models of chronic diseases. The following tables summarize the key quantitative findings from these long-term studies.
Non-Alcoholic Steatohepatitis (NASH)
| Animal Model | Treatment Duration | Dose | Key Findings | Reference |
| High-Fat Diet (HFD)-fed mice | 6-8 weeks | 35-75 mg/kg, p.o., twice daily | - Increased steady-state glucose infusion rate (SSGIR)- Decreased hepatic glucose production rate (GPR)- Activated AMPK in liver, adipose tissue, and whole blood- Reduced liver steatosis, inflammation, and hepatocellular ballooning scores | [1] |
| Diet-induced obese-NASH mice | Not Specified | Not Specified | - Demonstrated efficacy in improving NASH parameters | [2] |
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
| Model | Treatment Duration | Dose | Key Findings | Reference |
| Inducible, kidney epithelium-specific Pkd1 knockout mouse model | From 42 to 103 days of age | 75 mg/kg, p.o., twice daily | - Reduced blood urea (B33335) by 47%- Decreased cystic index by 26%- Lowered kidney weight to body weight ratio by 35%- Reduced markers of cell proliferation (-48%), macrophage infiltration (-53%), and tissue fibrosis (-37%)- Lowered mean cystic area from 9.4 mm² to 7.1 mm² | [5][6][7] |
| Principal-like Madin-Darby Canine Kidney (plMDCK) cells (in vitro) | Not Specified | 10, 25, 50 µM | - Dose-dependently reduced forskolin-induced cyst growth by 30%, 65%, and 82%, respectively | [6][7] |
| ADPKD patient-derived primary cells (in vitro) | Not Specified | 15, 50 µM | - Inhibited desmopressin-induced cyst swelling by 67% and 115%, respectively | [6][7] |
X-Linked Adrenoleukodystrophy (ALD)
| Model | Treatment Duration | Dose | Key Findings | Reference |
| Abcd1 KO mice | Not Specified | Not Specified | - Normalized plasma Very Long-Chain Fatty Acids (VLCFA)- Reduced elevated VLCFA levels in brain (-25%) and spinal cord (-32%) | [1][8] |
| ALD fibroblasts/lymphocytes (in vitro) | 7 days | 0.1-50 µM | - Reduced C26:0 levels (IC50 = 3.1 µM)- Upregulated ABCD2 and ABCD3 mRNA expression- Downregulated proinflammatory genes (NFKB, CCL5, CCR3, NOS2) | [1] |
Diabetes-Related Cardiorenal Disease
| Animal Model | Treatment Duration | Dose | Key Findings | Reference |
| Diabetic ZSF-1 rats | 90 days | 150 mg/kg, BID | - Reduced glycemia by 31% and plasma triglycerides by 44%- Decreased LV End-Diastolic Pressure (LVEDP) by 28%- Increased mesenteric flow-mediated dilation (FMD) to 64%- Increased Glomerular Filtration Rate (GFR) to 6.0 ml/min- Reduced glomerular score to 1.6 | [9] |
Clinical Trial Data in Chronic Disease
This compound has been evaluated in several clinical trials, providing human proof-of-concept for its mechanism of action and therapeutic potential.
Non-Alcoholic Fatty Liver Disease (NAFLD) / NASH
| Trial Phase | Duration | Dose | Key Findings | Reference |
| Phase 2a (STAMP-NAFLD) | 12 weeks | 500 mg QD | - Significant reduction in mean liver fat content (-27% in patients with T2D)- Significant reduction in alanine (B10760859) transaminase (ALT) levels- Generally safe and well-tolerated | [10][11] |
| Phase 1b | 4 weeks | 500 mg QD | - Significant suppression of de novo lipogenesis (DNL)- Significant improvement in glycemia following an oral glucose tolerance test (OGTT)- Improvements in several indices of insulin (B600854) sensitivity | [4][10] |
Experimental Protocols
The following are detailed protocols for key experiments cited in the preclinical evaluation of this compound.
In Vivo ADPKD Mouse Model Study
Objective: To evaluate the long-term efficacy of this compound in an orthologous mouse model of ADPKD.
Animal Model: Kidney specific, tamoxifen-inducible Pkd1 knockout mice (KspCad-CreERT2, Pkd1lox/lox).[6][7]
Experimental Workflow:
ADPKD mouse model workflow.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
KspCad-CreERT2, Pkd1lox/lox mice
-
Standard laboratory animal housing and care facilities
-
Blood urea nitrogen (BUN) assay kit
-
Histology equipment and reagents
Procedure:
-
Induction of Pkd1 knockout: At 18-20 days of age, administer tamoxifen to induce kidney-specific inactivation of the Pkd1 gene.[6][7]
-
Animal Groups: Randomly assign mice into two groups (n=22 per group):
-
Vehicle control group
-
This compound treatment group
-
-
Dosing Regimen: From 42 to 103 days of age, administer this compound (75 mg/kg) or vehicle control twice daily via oral gavage.[6][7]
-
Monitoring: Monitor animal health and body weight regularly. Treatment continues until 50% of the untreated group shows signs of renal failure (defined as blood urea level ≥20 mmol/L).[7]
-
Endpoint Analysis: At the end of the study, euthanize animals and collect blood and kidneys.
-
Measure blood urea nitrogen (BUN) levels.
-
Measure total kidney weight and calculate the kidney weight to body weight ratio.
-
Perform histological analysis of kidney sections to determine cystic index, cystic area, and markers of proliferation, inflammation, and fibrosis.
-
In Vitro 3D Cyst Growth Assay
Objective: To assess the direct effect of this compound on cyst growth in vitro.
Cell Models:
-
Principal-like Madin-Darby Canine Kidney (plMDCK) cells.[6][7]
-
ADPKD patient-derived primary kidney epithelial cells.[5]
Procedure:
-
Cell Seeding: Suspend cells in a collagen or Matrigel matrix and seed in a multi-well plate. Allow cells to form 3D cyst structures over several days.
-
Treatment:
-
For plMDCK cells, stimulate cyst growth with forskolin (B1673556) (10 µM). Treat with varying concentrations of this compound (e.g., 10, 25, 50 µM) or vehicle control.[6][7]
-
For human ADPKD cells, stimulate cyst swelling with desmopressin (B549326) (2.5 µM). Treat with this compound (e.g., 15, 50 µM) or vehicle control.[6][7]
-
-
Incubation: Incubate plates for a defined period (e.g., 4-7 days) to allow for cyst growth.
-
Analysis:
-
Capture images of the cysts using a microscope.
-
Measure the cyst area or volume using image analysis software.
-
Confirm AMPK activation via Western blot analysis for phosphorylated AMPK and its substrates (e.g., pACC).
-
Safety and Tolerability
In clinical trials, this compound has been generally safe and well-tolerated.[10][11] The number of treatment-emergent adverse events reported in clinical studies was similar to placebo and were mainly of mild-to-moderate intensity.[11] The favorable safety profile supports its further development for chronic diseases and for use in combination therapies.[11]
Conclusion
This compound, as a direct AMPK activator, has demonstrated significant therapeutic potential in a range of preclinical models of chronic diseases, including NASH, ADPKD, X-ALD, and diabetes-related cardiorenal disease. The data from long-term studies highlight its ability to modulate key pathological pathways related to metabolism, inflammation, and fibrosis. The provided protocols offer a framework for researchers to further investigate the long-term effects of this compound in various chronic disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 11. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PXL770 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PXL770, a direct allosteric AMP-activated protein kinase (AMPK) activator, in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2] AMPK is a central regulator of cellular energy homeostasis. This compound binds to the allosteric drug and metabolism (ADaM) site on the AMPK complex, which is at the interface of the α and β subunits. This binding induces a conformational change that activates the kinase, leading to the phosphorylation of downstream targets involved in various metabolic pathways, including lipid and glucose metabolism, and inflammation.[3]
Q2: What is a good starting concentration for this compound in my cell-based assay?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a good starting point for dose-response experiments is a range of 0.1 µM to 50 µM .[1] For instance, in fibroblasts and glial cells, concentrations between 5 µM and 50 µM have been shown to be effective in reducing very long-chain fatty acid (VLCFA) levels and improving mitochondrial function.[1][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM or 20 mM, in anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing your working concentrations, dilute the DMSO stock solution in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is kept low (typically below 0.1% v/v) to avoid solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should be included in all experiments.
Q4: What are the known off-target effects of this compound?
A4: this compound is described as a direct AMPK activator.[1][2] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out and may be cell-type specific. It is good practice to include appropriate controls in your experiments to validate that the observed effects are indeed mediated by AMPK activation. This can include using AMPK knockout/knockdown cells or a structurally unrelated AMPK activator to see if similar effects are observed.
Data Summary: Effective this compound Concentrations in Vitro
The following tables summarize effective concentrations of this compound from various in vitro studies. These should be used as a guide for designing your own experiments.
Table 1: this compound EC50 Values for Recombinant AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 16.2 |
| α1β1γ2 | 42.1 |
| α1β1γ3 | 64.0 |
| α2β1γ1 | 1338.0 |
| α2β1γ2 | 68.7 |
| α2β1γ3 | 41.5 |
| α1β2γ1 | 1300.0 |
Data sourced from MedchemExpress.[1]
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect | Reference |
| AMN/C-ALD Fibroblasts, Abcd1 KO Mouse Glial Cells | C26:0 Level Reduction | 0.1 - 50 µM (IC50 = 3.1 µM) | Reduction of C26:0 levels | [1] |
| C-ALD and AMN Fibroblasts | Mitochondrial Function | 25 - 50 µM | Improved mitochondrial function | [1] |
| AMN/C-ALD Fibroblasts | Gene Expression (ABCD2, ABCD3) | 5 - 50 µM | Upregulation of mRNA expression | [1] |
| C-ALD Lymphocytes, Abcd1 KO Mouse Glial Cells | Gene Expression (Proinflammatory genes) | 10 µM | Downregulation of proinflammatory genes | [1] |
| Human Primary Hepatic Stellate Cells | TGF-β-induced Activation | 0.5 - 3.5 µM | Inhibition of activation | [1] |
| Primary Human and Mouse Hepatocytes | De Novo Lipogenesis (DNL) | 2.6 - 2.8 µM (IC50) | Inhibition of DNL | [1] |
| Madin-Darby Canine Kidney (MDCK) cells, ADPKD patient-derived cells | 3D Cyst Growth | 0.5 - 50 µM | Dose-dependent reduction in cyst growth | [5] |
Troubleshooting Guide
Issue 1: No or weak AMPK activation is observed by Western blot.
-
Question: I treated my cells with this compound but I'm not seeing an increase in the phosphorylation of AMPK (at Thr172) or its downstream target ACC. What could be the problem?
-
Answer:
-
Suboptimal this compound Concentration: The effective concentration of this compound can vary significantly between cell types. Perform a dose-response experiment (e.g., 0.1, 1, 10, 25, 50 µM) to determine the optimal concentration for your cells.
-
Insufficient Incubation Time: The kinetics of AMPK activation can vary. A time-course experiment (e.g., 30 minutes, 1, 2, 4, 24 hours) is recommended to identify the peak activation time.
-
This compound Degradation: Ensure your this compound stock solution has been stored correctly at -20°C or -80°C and that you are using fresh dilutions in your experiments. This compound stability in cell culture media over long incubation periods should also be considered.
-
Low Basal AMPK Expression: Some cell lines may have very low endogenous levels of AMPK. Confirm the presence of total AMPK in your cell lysates by Western blot.
-
Antibody Issues: Verify the specificity and optimal dilution of your primary antibodies for phosphorylated and total AMPK/ACC. Include a positive control if possible (e.g., lysate from cells treated with a known AMPK activator like AICAR).
-
Western Blotting Technique: Ensure efficient protein transfer and use appropriate blocking buffers and antibody incubation conditions.
-
Issue 2: High levels of cell death or unexpected morphological changes are observed.
-
Question: After treating my cells with this compound, I'm observing significant cytotoxicity. Is this expected?
-
Answer:
-
High this compound Concentration: While this compound is generally well-tolerated in vitro, very high concentrations may induce cytotoxicity in some cell lines. It is crucial to determine the cytotoxic threshold of this compound in your specific cell type by performing a cell viability assay (e.g., MTS or MTT assay) alongside your functional assays.
-
DMSO Toxicity: The final concentration of the solvent, DMSO, in your cell culture medium should be kept to a minimum (ideally ≤ 0.1%). High concentrations of DMSO can be toxic to cells. Always include a vehicle control (medium with the same final DMSO concentration as your highest this compound dose) to assess solvent toxicity.
-
Cell Culture Conditions: Ensure your cells are healthy and not overly confluent before treatment, as stressed cells may be more susceptible to compound-induced toxicity.
-
Compound Purity: If you suspect issues with your this compound lot, consider obtaining a new batch from a reputable supplier.
-
Issue 3: Inconsistent or not reproducible results.
-
Question: My results with this compound vary between experiments. What could be the cause of this variability?
-
Answer:
-
Inconsistent this compound Preparation: Always prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for an extended period.
-
Variability in Cell Culture: Ensure consistency in cell passage number, seeding density, and overall cell health.
-
Assay Conditions: Maintain consistent incubation times, reagent concentrations, and instrument settings across all experiments.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
-
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 423.5 g/mol , dissolve 4.24 mg in 1 mL of DMSO).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may be required.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Western Blot for AMPK Activation
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Include a vehicle control (medium with the same final DMSO concentration).
-
Remove the old medium and treat the cells with the this compound dilutions or vehicle control for the desired time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities and express the results as a ratio of phosphorylated AMPK to total AMPK.
-
Protocol 3: Cell Viability (MTS) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Include wells with medium only for background control.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.1%.
-
Include a vehicle control (medium with DMSO) and an untreated control (medium only).
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTS Reagent Addition and Incubation:
-
Following the treatment period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and metabolic rate.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound directly activates AMPK, leading to metabolic regulation.
Caption: Workflow for optimizing this compound concentration in vitro.
References
- 1. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 2. AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
PXL770 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for investigating the potential off-target effects of PXL770, a direct allosteric activator of AMP-activated protein kinase (AMPK).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, first-in-class direct allosteric activator of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. When activated, AMPK stimulates catabolic pathways that generate ATP and inhibits anabolic pathways that consume ATP, thereby restoring cellular energy homeostasis. This compound has been investigated for the treatment of non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is designed to be a direct AMPK activator, it is crucial to investigate potential off-target effects for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing observed phenotypes to AMPK activation when they may be caused by other mechanisms.
-
Safety and Toxicity: Off-target effects can lead to unexpected cellular phenotypes and potential toxicity in preclinical and clinical settings.
-
Mechanism of Action: A comprehensive understanding of a compound's selectivity profile is essential to fully elucidate its true mechanism of action.
Q3: What are the common methodologies to investigate the off-target effects of a kinase activator like this compound?
Several established methods can be employed to identify and characterize the off-target effects of this compound:
-
In Vitro Kinase Profiling: This is a direct biochemical approach to assess the selectivity of a compound. This compound would be screened against a large panel of purified kinases (a "kinome scan") to identify any other kinases it may activate or inhibit.
-
Cellular Target Engagement Assays: These assays confirm that this compound interacts with its intended target (AMPK) and potential off-targets within a cellular context. A key technique in this category is the Cellular Thermal Shift Assay (CETSA).
-
Global Proteomics Approaches:
-
Phosphoproteomics: This unbiased method identifies changes in the phosphorylation state of thousands of proteins within a cell upon treatment with this compound. This can reveal the downstream consequences of both on-target and off-target kinase activity.
-
Chemical Proteomics: Techniques like affinity purification coupled with mass spectrometry can identify proteins that directly bind to a derivatized version of this compound.
-
Troubleshooting Guide
Issue 1: I am observing a cellular phenotype that is inconsistent with known AMPK activation pathways.
This is a strong indicator of potential off-target activity. Here’s a troubleshooting workflow to investigate this:
-
Confirm On-Target Engagement: First, verify that this compound is engaging and activating AMPK in your experimental system at the concentration you are using. This can be done by Western blotting for downstream markers of AMPK activation, such as the phosphorylation of Acetyl-CoA Carboxylase (ACC).
-
Perform a Rescue Experiment: If possible, overexpress a mutant form of AMPK that is resistant to this compound binding. If the observed phenotype is reversed, it suggests the effect is on-target. If the phenotype persists, it is likely due to an off-target effect.
-
Initiate Off-Target Investigation:
-
Hypothesis-Driven Approach: Based on the observed phenotype, are there other known signaling pathways that could be responsible? You can then specifically probe the activity of key proteins in those pathways.
-
Unbiased Screening: If you have no prior hypothesis, this is the point at which to consider broad screening methods like in vitro kinase profiling or phosphoproteomics to identify potential off-target candidates.
-
Issue 2: My in vitro kinase profiling results show this compound interacting with several other kinases. How do I know if these are relevant in my cellular experiments?
It is common for kinase modulators to show activity against multiple kinases in biochemical assays, especially at higher concentrations. To determine the cellular relevance of these hits, consider the following:
-
Potency Comparison: Compare the potency (e.g., EC50 or IC50) of this compound for the off-target kinases to its potency for AMPK. If the potency for the off-target is significantly lower, it may not be relevant at the concentrations used in your cellular assays.
-
Cellular Target Engagement: Use an orthogonal assay like CETSA to confirm if this compound engages with the identified off-target kinases in your cell model.
-
Downstream Signaling Analysis: Investigate whether the downstream signaling pathways of the identified off-target kinases are modulated in your cells upon this compound treatment.
Data Presentation: Illustrative Off-Target Kinase Profile for this compound
As specific off-target data for this compound is not publicly available, the following table provides an example of how results from an in vitro kinase profiling screen might be presented. This is for illustrative purposes only.
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (nM) | Kinase Family | Notes |
| AMPK (α1β1γ1) | 95% | 50 | CAMK | On-target |
| Kinase A | 60% | 800 | TK | Potential off-target |
| Kinase B | 45% | >10,000 | STE | Likely not significant |
| Kinase C | 85% | 250 | AGC | Potential off-target, requires cellular validation |
| Kinase D | 15% | >10,000 | CMGC | Likely not significant |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of purified kinases. This is often performed as a service by specialized contract research organizations (CROs).
Objective: To identify potential off-target kinases of this compound in a biochemical assay format.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase panel (e.g., a panel of over 300 purified human kinases)
-
Substrate for each kinase (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled depending on the assay format)
-
Assay buffer specific to each kinase
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (specific to the assay format, e.g., ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations for screening (e.g., a single high concentration like 1 µM for initial screening, or a dose-response curve for identified "hits").
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its corresponding substrate, and ATP. The concentration of ATP should be at or near its Michaelis constant (Km) for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Compound Addition: Add this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of product formed. The detection method will vary depending on the platform (e.g., luminescence for ADP-Glo™, radioactivity for radiometric assays, or fluorescence for mobility shift assays).
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for this compound at each concentration compared to the vehicle control.
-
For kinases that show significant inhibition, determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable model.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to assess the engagement of this compound with a target protein (e.g., AMPK or a potential off-target) in intact cells.
Objective: To determine if this compound binds to and stabilizes a target protein in a cellular environment.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Primary antibody against the target protein
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 80-90% confluency. Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heat Challenge:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include an unheated control sample.
-
-
Cell Lysis: Cool the samples to room temperature and then lyse the cells (e.g., by freeze-thaw cycles or by adding lysis buffer).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble target protein (relative to the unheated control) against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift of the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizations
PXL770 Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for PXL770, a direct allosteric activator of AMP-activated protein kinase (AMPK). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for interpreting unexpected results in experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] It binds to a specific site at the interface of the α and β subunits of the AMPK heterotrimer, known as the allosteric drug and metabolism (ADaM) site.[2] This binding induces a conformational change that promotes the phosphorylation of threonine 172 (Thr172) on the α subunit by upstream kinases like LKB1, leading to a significant increase in AMPK activity.[3] Activated AMPK then phosphorylates a multitude of downstream targets to restore cellular energy homeostasis.
Q2: What are the expected downstream effects of this compound treatment in vitro?
Upon successful activation of AMPK by this compound, researchers can typically expect to observe:
-
Increased phosphorylation of AMPKα at Thr172 and its direct downstream target, Acetyl-CoA Carboxylase (ACC). This is a primary indicator of target engagement.
-
Inhibition of de novo lipogenesis (DNL): this compound has been shown to inhibit DNL in primary human and mouse hepatocytes.[1]
-
Modulation of lipid metabolism: In models of X-linked adrenoleukodystrophy (ALD), this compound has been shown to reduce very long-chain fatty acid (VLCFA) levels.[1][4]
-
Anti-inflammatory effects: this compound can downregulate the expression of pro-inflammatory genes.[1]
-
Improved mitochondrial function: Studies have indicated that this compound can enhance mitochondrial respiration.[1][4]
Q3: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Unexpected Results
This section addresses common unexpected outcomes in this compound experiments in a question-and-answer format.
Issue 1: No or weak activation of AMPK (p-AMPK Thr172) observed by Western blot.
-
Question: I treated my cells with this compound, but I'm not seeing an increase in p-AMPK levels compared to my vehicle control. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
This compound Degradation: Ensure your this compound stock solution is fresh and has been stored correctly (protected from light at -20°C or -80°C). Repeated freeze-thaw cycles can degrade the compound. Prepare fresh dilutions in media for each experiment.
-
Suboptimal Treatment Conditions: The time course and dose-response for this compound can be cell-type specific. Perform a time-course (e.g., 30 minutes to 24 hours) and dose-response (e.g., 0.5 µM to 50 µM) experiment to determine the optimal conditions for your cell line.
-
Low Endogenous AMPK Expression: Some cell lines may have very low endogenous levels of AMPK, making it difficult to detect changes in phosphorylation. Confirm the presence of total AMPK in your lysates.
-
Issues with Western Blot Protocol: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors. Use a validated phospho-specific antibody for p-AMPK (Thr172) and always probe for total AMPK as a loading control.
-
Cell Culture Conditions: High glucose or serum levels in the culture media can sometimes dampen the cellular response to AMPK activators. Consider serum-starving your cells or using low-glucose media for a few hours before and during this compound treatment.
-
Issue 2: Unexpected Cell Viability or Cytotoxicity.
-
Question: I'm observing significant cell death at concentrations of this compound that are reported to be non-toxic. Why might this be happening?
-
Possible Causes & Troubleshooting Steps:
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure the final DMSO concentration in your culture medium is at a non-toxic level (typically ≤0.5%) and that your vehicle control has the same DMSO concentration.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to chemical compounds. Perform a dose-response curve to determine the IC50 for cytotoxicity in your specific cell line using an appropriate cell viability assay (e.g., MTT, CellTiter-Glo).
-
Compound Instability in Media: this compound might be unstable in your specific cell culture medium over long incubation periods, leading to the formation of toxic byproducts. Try to minimize the incubation time or refresh the medium with freshly diluted this compound for longer experiments.
-
Confluence of Cells: Very high cell confluence can lead to nutrient depletion and increased cell stress, which might be exacerbated by the metabolic effects of this compound. Ensure you are plating cells at an optimal density.
-
Issue 3: Inconsistent or No Effect on Downstream Readouts (e.g., Lipogenesis).
-
Question: I see AMPK activation with this compound, but there's no change in my de novo lipogenesis assay results. What should I check?
-
Possible Causes & Troubleshooting Steps:
-
Assay Sensitivity and Timing: Downstream effects may require longer incubation times or higher concentrations of this compound compared to the initial AMPK phosphorylation event. Optimize the duration of this compound treatment for your specific downstream assay.
-
Metabolic State of the Cells: The baseline metabolic state of your cells can significantly influence the outcome of functional assays. For lipogenesis assays, cells are often cultured in high-glucose and insulin-containing media to stimulate a high basal rate of lipogenesis, making it easier to detect an inhibitory effect.
-
Assay-Specific Pitfalls: Lipogenesis and fatty acid oxidation assays can be technically challenging. Ensure all reagents are fresh and that the protocol is followed precisely. For example, in fatty acid oxidation assays, ensure that other energy sources like glucose are limited in the assay medium to encourage reliance on fatty acid metabolism.
-
Cell-Specific Metabolic Wiring: The metabolic pathways in your chosen cell line might be wired in a way that makes them less reliant on the pathways modulated by AMPK for the specific readout you are measuring. Consider using a positive control (another known inhibitor of lipogenesis) to validate your assay system.
-
Data Presentation: In Vitro Efficacy of this compound
Table 1: EC50 Values of this compound for Activation of Recombinant AMPK Isoforms
| AMPK Isoform | EC50 (nM) |
| α1β1γ1 | 16.2 |
| α1β1γ2 | 42.1 |
| α1β1γ3 | 64 |
| α2β1γ1 | 1338 |
| α2β1γ2 | 68.7 |
| α2β1γ3 | 41.5 |
| α1β2γ1 | 1300 |
| (Data sourced from MedchemExpress)[1] |
Table 2: IC50 Values of this compound for Functional In Vitro Assays
| Assay | Cell Type/System | IC50 (µM) |
| De Novo Lipogenesis | Primary Human Hepatocytes | 2.6 |
| De Novo Lipogenesis | Primary Mouse Hepatocytes | 2.8 |
| Reduction of C26:0 Levels | AMN/C-ALD Fibroblasts | 3.1 |
| (Data sourced from MedchemExpress)[1] |
Experimental Protocols
Protocol 1: Western Blot for Phospho-AMPK (Thr172) and Phospho-ACC (Ser79)
This protocol outlines the steps to assess the activation of the AMPK pathway by this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Allow cells to adhere overnight.
-
Optional: Pre-incubate cells in low-serum or low-glucose media for 2-4 hours.
-
Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined optimal time.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Immediately add ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein lysate with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Protocol 2: De Novo Lipogenesis Assay using ³H-Acetate
This protocol provides a method to measure the rate of new lipid synthesis in cultured cells.
-
Cell Culture and Pre-treatment:
-
Plate cells (e.g., primary hepatocytes) in a 24-well plate and allow them to adhere.
-
To stimulate lipogenesis, culture the cells in a high-glucose medium containing insulin (B600854) (e.g., 100 nM) overnight.
-
-
Lipogenesis Assay:
-
Wash the cells twice with warm PBS.
-
Add fresh lipogenesis medium (high-glucose, insulin-containing) with the desired concentrations of this compound or vehicle control.
-
Add 0.5 µCi of ³H-Acetate to each well.
-
Incubate at 37°C for 2-4 hours.
-
-
Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Lyse the cells by adding 120 µl of 0.1 N HCl and scraping.
-
Transfer 100 µl of the lysate to a new microfuge tube.
-
Extract the lipids by adding 500 µl of a 2:1 chloroform-methanol mixture and vortexing thoroughly.
-
Centrifuge to separate the phases.
-
-
Quantification:
-
Carefully transfer the lower organic phase (containing the lipids) to a scintillation vial.
-
Allow the solvent to evaporate completely in a fume hood.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 batch-to-batch variability testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving PXL770.
Troubleshooting Guides
Batch-to-batch variability of a small molecule like this compound can lead to inconsistent experimental outcomes. The following table outlines potential issues, their probable causes, and recommended actions to ensure the reliability and reproducibility of your results.
| Observed Issue | Potential Cause | Recommended Troubleshooting Action | Success Metric |
| Reduced or no this compound activity in functional assays (e.g., lower than expected AMPK activation). | Incorrect concentration of the active compound. This could be due to the presence of impurities, residual solvents, or variations in the salt form or hydration state. | 1. Certificate of Analysis (CoA) Review: Confirm the purity and concentration stated on the CoA for each batch. 2. Analytical Chemistry Verification: Perform High-Performance Liquid Chromatography (HPLC) to verify purity and concentration against a reference standard. Use Mass Spectrometry (MS) to confirm the molecular weight.[1][2][3] 3. NMR Spectroscopy: Use ¹H NMR to confirm the chemical structure and identify any major organic impurities. | Purity ≥98% by HPLC. Molecular weight confirmed by MS. NMR spectrum consistent with the expected structure. |
| Altered dose-response curve (e.g., shift in EC₅₀). | Presence of active or interfering impurities. Some impurities may have partial agonistic or antagonistic effects on the target or may interfere with the assay readout. | 1. Impurity Profiling: Utilize HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS (LC-MS) to identify and quantify any impurities.[2][3] 2. Functional Characterization of Impurities (if feasible): If a major impurity is identified, attempt to isolate and test its activity in the functional assay. | Impurity profile consistent with the reference batch. No new major impurities detected. |
| Inconsistent results in cell-based assays (high variability between wells or experiments). | 1. Poor solubility or precipitation of this compound in assay media. 2. Degradation of this compound in solution. 3. General cell-based assay variability. | 1. Solubility Assessment: Visually inspect the this compound stock solution and final assay media for any precipitation. Determine the solubility in your specific culture medium. 2. Stability Assessment: Prepare fresh stock solutions for each experiment. If solutions are stored, assess the stability of this compound in the solvent and assay medium over time using HPLC. 3. Standardize Cell Culture and Assay Procedures: Ensure consistent cell passage number, seeding density, and incubation times.[4][5] | Clear solutions with no visible precipitate. Consistent this compound concentration in stored solutions over the storage period. Reduced variability in assay replicates. |
| Unexpected off-target effects or cellular toxicity. | Presence of toxic impurities or contaminants. Contaminants could be residual solvents, heavy metals, or by-products from synthesis. | 1. Residual Solvent Analysis: Perform Gas Chromatography (GC) to quantify residual solvents.[2] 2. Elemental Analysis: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to test for heavy metal contamination.[2] 3. Review Synthesis Route: If available, review the synthetic route for potential toxic by-products. | Residual solvents and elemental impurities are within acceptable limits as per pharmacopeial standards.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.
Q2: How should I store this compound powder and stock solutions?
A2: this compound powder should be stored at the temperature specified on the product datasheet, typically at -20°C or -80°C, protected from light and moisture. DMSO stock solutions can be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to use fresh dilutions in aqueous media for each experiment.
Q3: I am observing high inter-assay variability. What are the common sources of this in my experiments?
A3: High inter-assay variability can stem from several factors. These include inconsistencies in cell culture, such as using cells with high passage numbers which can lead to phenotypic drift.[4] Variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[4] To minimize this, standardize your protocol, use cells within a consistent passage number range, and ensure all reagents are from the same lot where possible.
Q4: My dose-response curve for this compound is not sigmoidal. What could be the problem?
A4: A non-sigmoidal dose-response curve could indicate several issues. The concentration range you have selected may be too narrow or not centered around the EC₅₀. It is also possible that at high concentrations, this compound may be precipitating in the assay medium or causing cytotoxicity, leading to a hook effect or a sharp decline in the response. A wider range of concentrations and a solubility check at the highest concentrations are recommended.
Q5: How does this compound activate AMPK?
A5: this compound is a direct, allosteric activator of AMP-activated protein kinase (AMPK).[7] It binds to a specific site on the AMPK complex, known as the allosteric drug and metabolism (ADaM) site, which is located at the interface of the α and β subunits.[8] This binding leads to a conformational change that enhances AMPK activity.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Assessment
-
Objective: To determine the purity of a this compound batch and quantify its concentration relative to a reference standard.
-
Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The exact gradient will depend on the specific method development.
-
Procedure:
-
Prepare a stock solution of the this compound reference standard and the test batch in a suitable solvent (e.g., DMSO or acetonitrile).
-
Perform serial dilutions to create a calibration curve with the reference standard.
-
Inject the samples onto the HPLC system.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 254 nm).
-
Purity is calculated as the percentage of the main peak area relative to the total peak area.
-
The concentration of the test batch is determined by comparing its peak area to the calibration curve generated from the reference standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Impurity Profiling
-
Objective: To confirm the molecular weight of this compound and to identify and characterize any impurities.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Procedure:
-
Use a similar chromatographic method as described for HPLC.
-
The eluent from the chromatography column is introduced into the mass spectrometer.
-
Acquire mass spectra in positive or negative ion mode, depending on the ionization properties of this compound.
-
Confirm the identity of this compound by observing the expected molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Analyze the mass spectra of any minor peaks to identify potential impurities.
-
In Vitro AMPK Activation Assay
-
Objective: To functionally assess the activity of different batches of this compound by measuring the phosphorylation of a downstream target of AMPK, such as Acetyl-CoA Carboxylase (ACC).
-
Materials: Cell line expressing AMPK (e.g., HEK293, HepG2), primary antibodies against phosphorylated ACC (p-ACC) and total ACC, secondary antibodies, and a detection system (e.g., Western blot or ELISA).
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the different this compound batches in the cell culture medium.
-
Treat the cells with the this compound dilutions for a specified period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of p-ACC and total ACC by Western blot or ELISA.
-
Quantify the band intensities (for Western blot) or the colorimetric/fluorometric signal (for ELISA).
-
Normalize the p-ACC signal to the total ACC signal.
-
Compare the dose-response curves and EC₅₀ values between the different batches.
-
Visualizations
Caption: this compound activates AMPK, leading to downstream metabolic effects.
Caption: Workflow for troubleshooting this compound batch-to-batch variability.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. Quality control of small molecules - Kymos [kymos.com]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. nuvisan.com [nuvisan.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PXL770 Solubility Challenges in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility issues with PXL770 in aqueous solutions for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[1] this compound is readily soluble in DMSO, and stock solutions can be prepared at concentrations such as 10 mM or even up to 120 mg/mL with the aid of ultrasonication.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[1][2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][2] For short-term storage, solutions may be kept at 4°C for up to a month, though colder temperatures are recommended for longer periods.[2]
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Reduce the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of 0.5% or lower, as higher concentrations can be cytotoxic to many cell lines.[3][4][5]
-
Increase the volume of the aqueous medium: Diluting the DMSO stock into a larger volume of medium can help maintain the compound's solubility.
-
Pre-warm the aqueous medium: Having the cell culture medium at 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Use a gentle mixing technique: When adding the DMSO stock to the aqueous medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion.
-
Consider alternative solvents or formulations: For particularly problematic precipitation, you may need to explore the use of co-solvents or other formulation strategies, though these should be tested for compatibility with your specific cell line and assay.
Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?
A4: The tolerance of cell lines to DMSO can vary significantly.[6] As a general rule, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% to minimize cytotoxic effects.[3][4][5] However, some sensitive cell lines, such as primary cells, may require even lower concentrations, such as 0.1%.[5] It is always best practice to perform a vehicle control experiment to assess the effect of the chosen DMSO concentration on your specific cell line.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or incomplete mixing. | Use a sufficient volume of DMSO to achieve the desired concentration. Gentle warming (to no more than 37°C) and vortexing or sonication can aid in dissolution.[1] Ensure you are using anhydrous (dry) DMSO, as hygroscopic DMSO can affect solubility.[1] |
| Cloudiness or precipitation observed in the stock solution upon storage. | The solution may be supersaturated, or the storage temperature may be too high. | Prepare a new stock solution at a slightly lower concentration. Ensure the stock solution is stored at -20°C or -80°C and is properly sealed to prevent moisture absorption.[1][2] |
| Inconsistent experimental results. | This could be due to incomplete dissolution of this compound or precipitation in the assay medium, leading to variable final concentrations. | Visually inspect your diluted this compound solutions for any signs of precipitation before adding them to your experiment. Prepare fresh dilutions for each experiment from a well-dissolved stock solution. |
| Low bioavailability in in vivo studies. | Poor solubility of the formulation in the gastrointestinal tract. | Utilize a formulation designed to enhance the solubility and absorption of hydrophobic compounds. A common approach is to use a vehicle containing a mixture of solvents and surfactants, such as PEG300 and Tween-80, in saline.[1] |
Quantitative Data Summary
Table 1: this compound Solubility in Organic Solvents
| Solvent | Concentration | Notes |
| DMSO | 10 mM | Readily soluble.[7] |
| DMSO | 120 mg/mL (283.08 mM) | May require ultrasonication to fully dissolve. Use of newly opened, anhydrous DMSO is recommended.[1] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Cell Viability Effect | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[5] | Ideal for most applications to minimize solvent-induced artifacts. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may cause stress or differentiation in some.[3][4][6] | A common working range, but a vehicle control is essential. |
| > 0.5% | Increased risk of cytotoxicity and can interfere with cellular processes.[3][4] | Generally not recommended for cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance. (Molecular Weight of this compound: 423.91 g/mol )
-
Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[1][2]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. Remember to account for the final DMSO concentration, aiming for ≤ 0.5%.
-
In a sterile tube, perform a serial dilution of the 10 mM stock solution in pre-warmed complete cell culture medium to prepare your working solutions.
-
Add the this compound working solution to your cell culture plates. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
Protocol 3: Preparation of this compound Formulation for In Vivo Oral Administration
This protocol is adapted from a published method and yields a clear solution of ≥ 3 mg/mL.[1]
Materials:
-
This compound stock solution in DMSO (e.g., 30 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure (for 1 mL of dosing solution):
-
To 400 µL of PEG300, add 100 µL of a 30 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly until a homogenous solution is formed.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to the solution to bring the final volume to 1 mL.
-
Mix the final solution well before administration. It is recommended to prepare this formulation fresh on the day of use.[1]
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified AMPK signaling pathway activated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: PXL770 Toxicity Screening
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell viability assays to screen for PXL770 toxicity.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
A1: this compound is a first-in-class, direct, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. Activation of AMPK can lead to a variety of metabolic changes, including the inhibition of anabolic pathways (such as fatty acid and cholesterol synthesis) and the stimulation of catabolic pathways (such as fatty acid oxidation and glucose uptake) to restore cellular energy balance.
Q2: Which cell viability assays are commonly used for toxicity screening of compounds like this compound?
A2: Commonly used cell viability assays include tetrazolium-based colorimetric assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and luminescence-based assays such as CellTiter-Glo®, which measures ATP levels.
Q3: Can this compound interfere with common cell viability assays?
A3: Yes, as a metabolic modulator, this compound has the potential to interfere with assays that rely on metabolic activity or ATP levels. For instance, by activating AMPK, this compound can alter the cellular redox state (NADH/NADPH levels) and ATP concentrations, which are the direct readouts of MTT/MTS and CellTiter-Glo assays, respectively. This can lead to a misinterpretation of cell viability.
Q4: I am observing an unexpected increase in the signal of my MTT/MTS assay with this compound treatment. Does this mean this compound is promoting cell proliferation?
A4: Not necessarily. An apparent increase in cell viability in tetrazolium-based assays could be an artifact. This compound, by activating AMPK, can stimulate glycolysis and other metabolic pathways, leading to an increased pool of reducing equivalents like NADH and NADPH. These molecules are directly responsible for the reduction of MTT and MTS to the colored formazan (B1609692) product. Therefore, an increased signal may reflect a heightened metabolic state rather than an increase in cell number.
Q5: My CellTiter-Glo® results show a decrease in luminescence with this compound treatment. Does this definitively indicate cytotoxicity?
A5: While a decrease in ATP levels can indicate cell death, it is not definitive proof of cytotoxicity when using a metabolic modulator like this compound. AMPK activation is a response to a low cellular energy state (high AMP:ATP ratio). This compound directly activates AMPK, which in turn can lead to a temporary decrease in overall cellular ATP levels as the cell shifts its metabolic priorities. Therefore, a decrease in the CellTiter-Glo® signal may reflect this metabolic reprogramming rather than a direct cytotoxic effect.
II. Troubleshooting Guides
Troubleshooting Inconsistent Results with Tetrazolium-Based Assays (MTT, MTS)
| Problem | Possible Cause | Recommended Solution |
| Higher than expected viability at high this compound concentrations | This compound-induced metabolic stimulation leading to increased formazan production independent of cell number. | 1. Cell-Free Control: Incubate this compound with the assay reagent in cell-free media to check for direct chemical reduction. 2. Alternative Assay: Use a non-metabolic endpoint assay, such as the Sulforhodamine B (SRB) assay, which measures total protein content. 3. Direct Cell Counting: Perform manual cell counting using a hemocytometer and a viability dye like trypan blue to confirm cell numbers. |
| High background absorbance | Contamination of reagents or culture medium. Phenol (B47542) red in the medium can also interfere with absorbance readings. | 1. Use sterile, fresh reagents and aseptic techniques. 2. Use phenol red-free medium for the assay. |
| Inconsistent readings across replicate wells | Uneven cell seeding, pipetting errors, or incomplete dissolution of formazan crystals. | 1. Ensure a single-cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Ensure complete and uniform solubilization of formazan by thorough mixing. |
Troubleshooting Inconsistent Results with ATP-Based Assays (e.g., CellTiter-Glo®)
| Problem | Possible Cause | Recommended Solution |
| Decreased or variable luminescent signal | This compound-mediated alteration of cellular ATP levels due to metabolic reprogramming. | 1. Normalize to Cell Number: Run a parallel assay to determine cell number (e.g., CyQUANT® Direct Cell Proliferation Assay or direct cell counting) and normalize the luminescent signal to the cell count. 2. Time-Course Experiment: Measure ATP levels at different time points after this compound treatment to distinguish between a transient metabolic effect and sustained cytotoxicity. |
| Low signal-to-background ratio | Low cell number or suboptimal reagent performance. | 1. Optimize the cell seeding density to be within the linear range of the assay. 2. Ensure the reagent is prepared and stored correctly according to the manufacturer's instructions. |
| Signal instability | Temperature fluctuations or incomplete cell lysis. | 1. Allow the plate and reagents to equilibrate to room temperature before measurement. 2. Ensure adequate mixing to achieve complete cell lysis. |
III. Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations and appropriate vehicle controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized MTT solubilization buffer) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
MTS Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density.
-
Compound Treatment: Treat cells with various concentrations of this compound and controls. Incubate for the desired duration.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Compound Treatment: Add this compound at various concentrations and incubate for the desired time.
-
Reagent Equilibration: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Record the luminescence using a luminometer.
IV. Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| AMPK Activation | Recombinant human AMPK (α1β1γ1) | EC50 | 16.2 nM | |
| Inhibition of De Novo Lipogenesis | Primary human hepatocytes | IC50 | 2.6 µM | |
| Reduction of C26:0 levels | AMN/C-ALD fibroblasts | IC50 | 3.1 µM |
V. Visualizations
This compound Experimental Workflow for Viability Testing
PXL770 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PXL770 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including lipid and glucose metabolism, and inflammation.[2][3][4][5] this compound binds to the ADaM (allosteric drug and metabolism) site at the interface of the AMPK α and β subunits, leading to its activation.[6]
Q2: What are the recommended administration routes for this compound in vivo?
Based on preclinical studies, this compound is effective when administered orally (p.o.).[1][7]
Q3: What is a typical dosage range for this compound in mouse models?
Dosages in mouse models have ranged from 35 to 75 mg/kg, administered twice daily.[1][7] The specific dose will depend on the animal model and the indication being studied.
Q4: How should this compound be formulated for oral gavage?
A common and effective vehicle for suspending this compound for oral gavage is a 0.5% carboxymethylcellulose (CMC) with Tween 80 solution.[7] It is recommended to prepare the working solution fresh on the day of use.[1]
Q5: What are the expected pharmacokinetic properties of this compound?
In humans, this compound is rapidly absorbed after oral administration.[8] However, its exposure can be moderately lower when administered in a fed state compared to a fasted state.[6][8] The terminal elimination half-life in humans is approximately 18.7 hours in the fed state.[6]
Troubleshooting Guide
This guide addresses potential issues that may arise during the in vivo delivery of this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected efficacy | Improper formulation or solubility issues: this compound is a suspension, and inconsistent dosing can occur if not properly mixed. | Ensure the this compound suspension is homogenous before each administration by vortexing or stirring. Prepare the formulation fresh daily to avoid degradation or precipitation.[1] |
| Food effect: The presence of food in the stomach can reduce the absorption of this compound.[6] | Standardize the feeding schedule of the animals. If permissible by the experimental design, consider fasting the animals for a short period before dosing. | |
| Incorrect dosage: The administered dose may be too low to elicit a significant biological response in the specific animal model. | Refer to published studies using similar models to ensure the dosage is appropriate.[1][7] A dose-response study may be necessary to determine the optimal dose for your model. | |
| Animal distress or adverse effects post-administration | Vehicle intolerance: The vehicle (e.g., CMC/Tween 80) may cause gastrointestinal upset in some animals. | Run a vehicle-only control group to assess for any adverse effects related to the formulation vehicle. If vehicle intolerance is suspected, consider alternative, well-tolerated vehicles. |
| Compound-related toxicity at the administered dose: While generally well-tolerated, high doses may lead to unforeseen toxicity. | Monitor animals closely for any signs of distress. If toxicity is suspected, reduce the dosage or dosing frequency. In a rat model, this compound at 75 mg/kg bid for 16 weeks did not induce cardiac hypertrophy.[4] | |
| Difficulty in preparing a stable suspension | Poor quality of the compound or vehicle components. | Use high-purity this compound and pharmaceutical-grade vehicle components. |
| Incorrect preparation method. | Follow the recommended protocol for preparing the suspension. Ensure the CMC is fully dissolved before adding the this compound powder. |
Experimental Protocols
Preparation of this compound for Oral Gavage in Mice
This protocol is based on methods described in preclinical studies.[7]
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), sodium salt
-
Tween 80
-
Sterile water for injection
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring vigorously. Heat gently if necessary to aid dissolution, then cool to room temperature.
-
Add Tween 80 to the 0.5% CMC solution to a final concentration of a suitable percentage (e.g., 0.1-0.5% v/v) to act as a surfactant.
-
Weigh the required amount of this compound powder to achieve the desired final concentration (e.g., for a 75 mg/kg dose in a mouse receiving 0.2 mL, the concentration would be 7.5 mg/mL for a 20g mouse).
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates.
-
Prepare this suspension fresh on the day of administration.
-
Before each gavage, ensure the suspension is thoroughly mixed to guarantee consistent dosing.
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: this compound directly activates AMPK, a key regulator of metabolic pathways.
Experimental Workflow for In Vivo this compound Study
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 3. Poxel Initiates Pharmacokinetic (PK)/ Pharmacodynamic (PD) Study as part of the Phase 2a Clinical Program for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 4. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 5. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 6. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
PXL770 Preclinical Models: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the limitations and practical considerations when using PXL770 in preclinical experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2][3] By directly activating AMPK, this compound influences these pathways to potentially treat a range of metabolic diseases.
Q2: In which preclinical models has this compound shown efficacy?
This compound has demonstrated beneficial effects in a variety of preclinical models, including:
-
Non-alcoholic steatohepatitis (NASH): In diet-induced obese (DIO)-NASH mouse models, this compound was observed to reduce liver steatosis, inflammation, hepatocellular ballooning, and fibrogenesis.[4]
-
X-linked Adrenoleukodystrophy (ALD): In Abcd1 knockout (KO) mice, a model for ALD, this compound treatment normalized plasma very-long-chain fatty acids (VLCFA) and significantly reduced their levels in the brain and spinal cord.[1][5] It also improved mitochondrial respiration and reduced the expression of pro-inflammatory genes in patient-derived cells.[1][5]
-
Autosomal Dominant Polycystic Kidney Disease (ADPKD): In a Pkd1 knockout mouse model, this compound demonstrated the ability to decrease the cystic index and lower the kidney-to-body weight ratio.[6]
-
Diabetes and Related Complications: In rodent models of type 2 diabetes, this compound has been shown to improve glycemia, dyslipidemia, and insulin (B600854) resistance.[1]
Q3: What are the known limitations of this compound in preclinical studies for X-linked Adrenoleukodystrophy (ALD)?
While showing promise, the preclinical evaluation of this compound in ALD models has certain limitations that researchers should consider:
-
Small Sample Sizes: Some of the parameters in the in vivo studies were assessed with small sample sizes, which may impact the statistical power of the findings.[5]
-
Limited In Vivo Biomarkers: The studies identified a lack of additional in vivo biomarkers to further substantiate the therapeutic effects.[5]
-
Incomplete Pharmacokinetic (PK) Characterization: A complete pharmacokinetic profile of this compound within the specific ALD animal models has not been fully detailed.[5]
Troubleshooting Guide
Problem: Difficulty replicating the reported efficacy of this compound in a NASH model.
-
Solution 1: Verify the experimental model and diet. The efficacy of this compound in NASH has been demonstrated in diet-induced obese (DIO)-NASH mouse models.[4] Ensure your model involves a diet high in fat, fructose, and cholesterol for a sufficient duration to induce the desired pathology.
-
Solution 2: Check the dosage and administration route. In the DIO-NASH mouse model, this compound was administered orally twice daily at doses of 35 mg/kg and 75 mg/kg.[7] Confirm that your dosing regimen is consistent with these studies.
-
Solution 3: Consider the duration of treatment. The reported preclinical studies in NASH models involved treatment durations of 6-8 weeks. Shorter treatment periods may not be sufficient to observe significant effects on liver histology.[1][7]
Problem: Inconsistent results in reducing VLCFA levels in an Abcd1 KO mouse model.
-
Solution 1: Assess drug exposure. As noted in the limitations, the pharmacokinetics of this compound in this specific model are not fully characterized.[5] It may be beneficial to perform satellite PK studies to ensure adequate drug exposure in your animals.
-
Solution 2: Confirm target engagement. Ensure that AMPK is being activated in the target tissues (brain and spinal cord). This can be assessed by measuring the phosphorylation of AMPK or its downstream targets.
-
Solution 3: Evaluate the age of the animals. The pathophysiology of the Abcd1 KO mouse model can progress with age. Ensure that the age of the animals used in your study is consistent with the models where efficacy was reported.
Quantitative Data Summary
Efficacy of this compound in a DIO-NASH Mouse Model
| Parameter | Vehicle Control | This compound (35 mg/kg) | This compound (75 mg/kg) | Reference |
| Plasma Free Fatty Acids | - | ↓ 37% (p<0.01) | ↓ 38% (p<0.01) | [8] |
| Plasma Cholesterol | - | ↓ 33% (p<0.01) | ↓ 34% (p<0.01) | [8] |
| Alanine Aminotransferase (ALT) | - | ↓ 68% (p<0.01) | ↓ 79% (p<0.01) | [8] |
| NAFLD Activity Score (NAS) | - | ↓ 32% | ↓ 44% | [8] |
Efficacy of this compound in an Abcd1 KO Mouse Model of X-linked Adrenoleukodystrophy
| Parameter | Untreated | This compound Treated | Reference |
| Brain C26:0 VLCFA Levels | Elevated | ↓ 25% (p < 0.001) | [5] |
| Spinal Cord C26:0 VLCFA Levels | Elevated | ↓ 32% (p < 0.001) | [5] |
Efficacy of this compound in a Pkd1 KO Mouse Model of Autosomal Dominant Polycystic Kidney Disease
| Parameter | Untreated | This compound Treated | Reference |
| Blood Urea | Elevated | ↓ 47% | [6] |
| Cystic Index | Increased | ↓ 26% | [6] |
| Kidney Weight to Body Weight Ratio | Increased | ↓ 35% | [6] |
Experimental Protocols
DIO-NASH Mouse Model
-
Animal Model: C57BL/6J mice.
-
Diet: High-fat, high-fructose, high-cholesterol diet for 41 weeks to induce NASH.
-
Treatment: this compound administered orally twice daily at 35 mg/kg or 75 mg/kg for 8 weeks.
-
Key Endpoints: Liver histology (steatosis, inflammation, ballooning, fibrosis), plasma biomarkers (ALT, AST, triglycerides, cholesterol), and gene expression analysis of fibrotic and inflammatory markers.[9]
Abcd1 Knockout Mouse Model for X-linked Adrenoleukodystrophy
-
Animal Model: Abcd1 knockout mice.
-
Treatment: this compound administered orally twice daily.
-
Key Endpoints: Measurement of very-long-chain fatty acid (VLCFA) levels in plasma, brain, and spinal cord; assessment of mitochondrial function; analysis of inflammatory gene expression; evaluation of locomotor function.[5]
Pkd1 Knockout Mouse Model for Autosomal Dominant Polycystic Kidney Disease
-
Animal Model: Inducible, kidney epithelium-specific Pkd1 knockout mice.
-
Treatment: this compound administered orally.
-
Key Endpoints: Measurement of blood urea, assessment of cystic index, and determination of the kidney weight to body weight ratio.[6]
Visualizations
Caption: this compound directly activates AMPK, leading to beneficial downstream metabolic effects.
Caption: Experimental workflow for evaluating this compound in a DIO-NASH mouse model.
Caption: Logical troubleshooting steps for inconsistent this compound preclinical data.
References
- 1. Poxel Announces the Publication of Two Preclinical Articles on X-Linked Adrenoleukodystrophy for PXL065 and this compound | Poxel SA [poxelpharma.com]
- 2. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poxel Presents New Preclinical Proof-of-Concept Results for this compound at the 3rd Annual Global NASH Congress | Poxel SA [poxelpharma.com]
- 8. Poxel Presents Preclinical Proof-of-Concept Data for this compound in Non-Alcoholic Steatohepatitis (NASH) at Global NASH Congress 2018 | Poxel SA [poxelpharma.com]
- 9. Direct AMPK Activation Corrects NASH in Rodents Through Metabolic Effects and Direct Action on Inflammation and Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PXL770 & Patient-Derived Cells
Welcome to the technical support center for PXL770. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in patient-derived cell models. Here you will find troubleshooting guides and frequently asked questions to address common challenges and ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial energy sensor that plays a central role in regulating cellular metabolism.[4][5] this compound binds to the ADaM (allosteric drug and metabolite) site at the interface of the AMPK α and β subunits, leading to its activation.[6] Activated AMPK works to restore cellular energy balance by stimulating catabolic pathways that generate ATP (like fatty acid oxidation) and inhibiting anabolic pathways that consume ATP (such as lipid and protein synthesis).[5][7]
Q2: In what types of patient-derived cells has this compound been studied?
A2: this compound has been investigated in various patient-derived cells, most notably in fibroblasts and lymphocytes from patients with X-linked adrenoleukodystrophy (ALD).[8][9][10] It has also been studied in kidney epithelial cells from patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD).
Q3: What are the typical concentrations and treatment durations for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the specific experimental endpoint. For patient-derived fibroblasts and lymphocytes in ALD studies, concentrations have ranged from 0.1 µM to 50 µM.[1] Treatment durations typically range from 72 hours to 7 days.[1][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell model and assay.
Q4: What are the known downstream effects of this compound-mediated AMPK activation?
A4: Activation of AMPK by this compound leads to a cascade of downstream effects aimed at restoring cellular energy homeostasis. Key effects observed in patient-derived cells include:
-
Reduction of Very Long-Chain Fatty Acids (VLCFA): In ALD patient-derived fibroblasts, this compound has been shown to significantly decrease the levels of C26:0, a hallmark of the disease.[8][10]
-
Improved Mitochondrial Function: this compound treatment can enhance mitochondrial respiration.[8][10]
-
Modulation of Gene Expression: It can reduce the expression of pro-inflammatory genes and induce the expression of compensatory transporters like ABCD2 and ABCD3.[1][8]
-
Inhibition of De Novo Lipogenesis (DNL): this compound has been shown to inhibit the synthesis of new fatty acids.[3]
Troubleshooting Guide
Researchers may observe variability in the response of patient-derived cells to this compound. This can be due to a variety of factors, including the inherent heterogeneity of patient samples and specific experimental conditions.
Issue 1: High Variability in Response Between Different Patient-Derived Cell Lines
-
Potential Cause: Patient-derived cells exhibit inherent genetic and molecular heterogeneity, which can lead to differential responses to drug treatment.[11][12]
-
Troubleshooting Steps:
-
Thoroughly Characterize Cell Lines: Before initiating experiments, perform comprehensive characterization of your patient-derived cell lines, including genomic and transcriptomic profiling, to identify any baseline differences that may influence the response to this compound.
-
Stratify Patient Samples: If patient clinical data is available, consider stratifying your cell lines based on disease severity, specific mutations, or other relevant clinical parameters to identify potential correlations with this compound response.
-
Issue 2: Inconsistent or No-Response to this compound Treatment
-
Potential Cause 1: Suboptimal this compound Concentration or Treatment Duration.
-
Troubleshooting Steps:
-
Perform a Dose-Response and Time-Course Experiment: Systematically evaluate a range of this compound concentrations (e.g., 0.1 µM to 50 µM) and treatment durations (e.g., 24, 48, 72 hours) to determine the optimal conditions for your specific cell type and assay.
-
Confirm Target Engagement: Measure the phosphorylation of AMPK at Threonine 172 (p-AMPK Thr172) and its downstream target Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79) by Western blot to confirm that this compound is activating the AMPK pathway in your cells. For a positive control, you can treat cells with a known AMPK activator like AICAR.[13]
-
-
-
Potential Cause 2: Cell Culture Conditions.
-
Troubleshooting Steps:
-
Standardize Cell Culture Protocols: Ensure consistent cell passage numbers, seeding densities, and media formulations across all experiments.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure that the observed effects are not due to cytotoxicity.
-
Consider Basal AMPK Activity: The basal level of AMPK activation can vary between cell lines and can be influenced by culture conditions such as glucose concentration in the media. Serum starvation or glucose deprivation can increase basal AMPK activity.[13]
-
-
-
Potential Cause 3: Assay-Specific Issues.
-
Troubleshooting Steps:
-
Validate Assays: Ensure that your assays for measuring downstream effects (e.g., VLCFA levels, gene expression) are properly validated and have appropriate positive and negative controls.
-
Optimize Sample Preparation: For assays like Western blotting or RT-qPCR, optimize lysis buffers and sample handling to ensure the integrity of proteins and RNA.
-
-
Quantitative Data
The following tables summarize quantitative data from studies using this compound in patient-derived cells and clinical trials.
Table 1: Effect of this compound on C26:0 and C24:0 Levels in Patient-Derived Fibroblasts
| Cell Line | Treatment | C26:0 Levels (Fold Change vs. Healthy Control) | C24:0 Levels (Fold Change vs. Healthy Control) |
| AMN Fibroblasts | Untreated | ~32-fold increase | ~3-fold increase |
| This compound (5-50 µM, 7 days) | Significant decrease (-77% to -90%) | Restored to control levels | |
| C-ALD Fibroblasts | Untreated | ~60-fold increase | - |
| This compound (5-50 µM, 7 days) | Significant decrease (-83% to -95%) | - |
Data summarized from a study on X-linked adrenoleukodystrophy patient-derived fibroblasts.[8]
Experimental Protocols
Protocol 1: Measurement of Very Long-Chain Fatty Acid (VLCFA) Levels in Patient-Derived Fibroblasts
This protocol provides a general workflow for the analysis of VLCFA levels in fibroblasts treated with this compound. Specific details may need to be optimized for your laboratory equipment and reagents.
-
Cell Culture and Treatment:
-
Culture patient-derived fibroblasts in appropriate media and conditions.
-
Seed cells for the experiment and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 7 days).
-
-
Cell Harvesting and Lipid Extraction:
-
Wash cells with phosphate-buffered saline (PBS).
-
Harvest cells by scraping or trypsinization.
-
Pellet the cells by centrifugation.
-
Extract total lipids from the cell pellet using a suitable solvent extraction method (e.g., chloroform/methanol procedure).[14]
-
-
Hydrolysis and Derivatization:
-
Hydrolyze the extracted lipids to release free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Analyze the FAMEs using a GC-MS system.
-
Use deuterated internal standards for accurate quantification.[15]
-
Identify and quantify the levels of C24:0 and C26:0 fatty acids.
-
-
Data Analysis:
-
Normalize the VLCFA levels to an internal standard and/or total protein concentration.
-
Compare the VLCFA levels between this compound-treated and vehicle-treated cells.
-
Visualizations
Caption: this compound directly activates AMPK, leading to downstream metabolic regulation.
Caption: A logical workflow for troubleshooting this compound variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 4. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amsterdam UMC Locatie AMC - Very Long Chain Fatty Acids [amc.nl]
- 7. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacogenomic landscape of patient-derived tumor cells informs precision oncology therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Making sure you're not a bot! [helda-test-22.hulib.helsinki.fi]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
PXL770 Technical Support Center: Experimental Controls & Best Practices
Welcome to the PXL770 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, best practices, and troubleshooting when working with this compound, a direct allosteric AMP-activated protein kinase (AMPK) activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that regulates multiple metabolic pathways.[2][3] By activating AMPK, this compound influences lipid metabolism, glucose homeostasis, and inflammation.[2][4] Its mechanism involves binding to the allosteric drug and metabolism (ADaM) site at the interface of the AMPK α and β subunits.[3] This activation leads to beneficial effects such as the reduction of very-long-chain fatty acids (VLCFA), improvement of mitochondrial function, and modulation of gene expression related to inflammation and fatty acid transport.[1][5]
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The effective concentration of this compound in vitro can vary depending on the cell type and experimental endpoint. Based on published studies, a concentration range of 0.1 µM to 50 µM is a reasonable starting point. For example, in studies with adrenoleukodystrophy (ALD) patient-derived fibroblasts and Abcd1 KO mouse glial cells, concentrations between 5 µM and 50 µM have been shown to be effective.[1][5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: What are typical dosages and administration routes for in vivo studies?
A3: For in vivo studies in rodent models, this compound is typically administered orally (p.o.). Effective dosages have been reported in the range of 35 mg/kg to 150 mg/kg, often administered twice daily (BID).[1][6] For instance, in Abcd1 KO mice, a dose of 75 mg/kg administered orally twice daily has been shown to be effective.[2] In diabetic ZSF-1 rats, a dose of 150 mg/kg twice daily was used.[6] As with in vitro studies, the optimal dosage may vary depending on the animal model and therapeutic indication being investigated.
Q4: How should I prepare this compound for administration?
A4: this compound is available as a solid. For in vitro experiments, it is typically dissolved in DMSO to create a stock solution.[1] For in vivo oral administration, a common vehicle is a suspension in a mixture of polyethylene (B3416737) glycol (PEG), Tween-80, and saline. One published protocol for preparing a this compound solution for oral gavage involves creating a 3 mg/mL solution by first dissolving the compound in DMSO, then mixing with PEG300 and Tween-80, and finally adding saline.[1]
Troubleshooting Guide
Problem 1: Inconsistent or no activation of AMPK signaling in my in vitro assay.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. A starting range of 0.1 µM to 50 µM is recommended.[1]
-
-
Possible Cause 2: Cell Health and Confluency.
-
Solution: Ensure that your cells are healthy, within a low passage number, and at an appropriate confluency. Overly confluent or stressed cells may not respond optimally to treatment.
-
-
Possible Cause 3: Inadequate Incubation Time.
-
Solution: The time required to observe AMPK activation and downstream effects can vary. For direct AMPK phosphorylation, shorter incubation times (e.g., 30 minutes to a few hours) may be sufficient. For changes in gene expression or metabolic endpoints, longer incubation times (e.g., 24 to 72 hours) may be necessary.[1]
-
-
Possible Cause 4: Reagent Quality.
-
Solution: Ensure the this compound compound is of high purity and has been stored correctly. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
Problem 2: High variability in VLCFA measurements in my in vivo study.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure accurate and consistent oral gavage technique. The volume and concentration of the administered this compound suspension should be precise for each animal.
-
-
Possible Cause 2: Animal-to-Animal Variability.
-
Solution: Increase the number of animals per group to enhance statistical power. Ensure that animals are age and sex-matched.
-
-
Possible Cause 3: Diet and Environmental Factors.
-
Solution: Maintain a consistent diet and housing environment for all animals in the study, as these factors can influence metabolic parameters.
-
-
Possible Cause 4: Sample Collection and Processing.
-
Solution: Standardize the protocol for tissue and plasma collection and processing to minimize variability in VLCFA extraction and analysis.
-
Quantitative Data Summary
Table 1: this compound In Vitro Experimental Parameters
| Cell Type | Concentration Range | Incubation Time | Observed Effects |
| AMN/C-ALD Fibroblasts | 0.1 - 50 µM | 7 days | Reduced C26:0 levels (IC50 = 3.1 µM), normalized C24:0 levels and C26:0/C22:0 ratio.[1] |
| C-ALD & AMN Fibroblasts | 25 - 50 µM | 72 hours | Improved mitochondrial function.[1] |
| AMN/C-ALD Fibroblasts | 5 - 50 µM | 72 hours | Upregulated ABCD2 and ABCD3 mRNA expression.[1] |
| C-ALD Lymphocytes | 10 µM | 72 hours | Downregulated proinflammatory genes (NFKB, CCL5, CCR3, NOS2).[1] |
| Abcd1 KO Mouse Glial Cells | 5 - 50 µM | 10 days | Decreased C26:0 levels, improved mitochondrial respiration, reduced inflammatory gene expression, and induced ABCD2/3 expression.[5] |
| MDCK & ADPKD patient-derived cells | Not specified | Not specified | Dose-dependently reduced cyst growth.[7] |
Table 2: this compound In Vivo Experimental Parameters
| Animal Model | Dosage | Administration Route & Frequency | Treatment Duration | Observed Effects |
| Abcd1 KO Mice | 75 mg/kg | p.o., twice daily | 8 weeks | Reduced brain C26:0 and C24:0 levels.[1] |
| Abcd1 KO Mice | 75 mg/kg | p.o., twice daily | 12 weeks | Normalized plasma VLCFA, reduced brain (-25%) and spinal cord (-32%) VLCFA levels, improved sciatic nerve axonal morphology.[5][8][9] |
| High-Fat Diet-Fed Mice | 35 - 75 mg/kg | p.o., twice daily | 6 - 8 weeks | Increased glucose infusion rate, decreased hepatic glucose production, activated AMPK in liver and adipose tissue, reduced liver steatosis.[1] |
| ob/ob Mice | 75 mg/kg | p.o., twice daily | 5 days | Improved glucose tolerance.[1] |
| DIO-NASH Mice | Not specified | Not specified | 45 weeks | Beneficial effects on steatosis, inflammation, and fibrosis.[2] |
| ZSF-1 Rats | 150 mg/kg | p.o., twice daily | 90 days | Reduced glycemia and plasma triglycerides, improved LV diastolic function, vascular and renal function.[6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound on VLCFA Levels in Fibroblasts
-
Cell Culture: Culture human adrenoleukodystrophy (ALD) patient-derived fibroblasts in standard culture medium until they reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM.
-
Treatment: Replace the culture medium with the this compound-containing medium. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for 7 days.
-
Cell Lysis and Lipid Extraction: After incubation, wash the cells with PBS, and then lyse them. Extract total lipids from the cell lysates.
-
VLCFA Analysis: Analyze the levels of C24:0 and C26:0 fatty acids, as well as the C26:0/C22:0 ratio, using a suitable method such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Normalize the VLCFA levels to the total protein concentration of the cell lysate. Compare the results from this compound-treated groups to the vehicle control group.
Protocol 2: In Vivo Evaluation of this compound in an Abcd1 KO Mouse Model
-
Animal Model: Use Abcd1 knockout (KO) mice, a model for X-linked adrenoleukodystrophy.
-
This compound Formulation: Prepare a suspension of this compound for oral administration. A suggested vehicle consists of DMSO, PEG300, Tween-80, and saline.
-
Dosing: Administer this compound at a dose of 75 mg/kg via oral gavage twice daily. Include a vehicle-treated control group.
-
Treatment Period: Treat the mice for 8 to 12 weeks.
-
Sample Collection: At the end of the treatment period, collect blood plasma and various tissues such as the brain and spinal cord.
-
VLCFA Measurement: Extract lipids from the plasma and tissue samples and measure VLCFA levels using LC-MS or GC-MS.
-
Histological Analysis: For assessment of tissue morphology, such as sciatic nerve axonal morphology, perform appropriate histological staining and microscopic analysis.
-
Data Analysis: Compare the VLCFA levels and histological findings between the this compound-treated and vehicle-treated groups using appropriate statistical tests.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: General experimental workflow for in vitro this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PXL770 and the Potential for Acquired Resistance
Welcome to the PXL770 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, a direct activator of AMP-activated protein kinase (AMPK). Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your long-term treatment experiments and address potential challenges, such as the emergence of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2][3] this compound binds to the ADaM (Allosteric Drug and Metabolism) site on the AMPK complex, leading to its activation.[4]
Q2: Has resistance to this compound been observed in long-term preclinical or clinical studies?
Currently, there are no published studies that specifically report the development of resistance to this compound in long-term treatment models for its target indications, such as non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), or autosomal dominant polycystic kidney disease (ADPKD).[5][6][7][8] Clinical trials have primarily focused on safety and efficacy over shorter durations (e.g., 12 weeks).[5][9][10]
Q3: What are the theoretical mechanisms by which cells could develop resistance to an AMPK activator like this compound?
While not yet documented for this compound, based on general principles of drug resistance, several hypothetical mechanisms could be explored:
-
Alteration of the Drug Target: Mutations in the genes encoding the subunits of the AMPK protein, particularly at or near the this compound binding site (ADaM site), could reduce the binding affinity of the drug, thereby decreasing its ability to activate the enzyme.
-
Activation of Bypass Signaling Pathways: Cells might upregulate or activate alternative metabolic or signaling pathways to compensate for the effects of AMPK activation. This could involve pathways that promote lipid synthesis or glucose production, effectively counteracting the therapeutic effects of this compound.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration and target engagement.
-
Altered Drug Metabolism: Cells could develop mechanisms to more rapidly metabolize this compound into inactive forms, thereby reducing its effective concentration.
-
Downregulation of Downstream Effectors: Changes in the expression or function of proteins downstream of AMPK could render the cells less sensitive to the consequences of AMPK activation.
Troubleshooting Guides
Issue 1: Diminished or Loss of this compound Efficacy in Long-Term In Vitro Cell Culture Experiments
| Possible Cause | Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 or EC50 value of this compound in the long-term treated cells versus the parental cell line. A significant rightward shift in the dose-response curve indicates a decrease in sensitivity. 2. Stability of Resistance: Culture the potentially resistant cells in a this compound-free medium for several passages and then re-challenge with the drug to determine if the resistant phenotype is stable or transient. 3. Investigate Mechanism: Proceed with the experimental protocols outlined below to investigate the underlying mechanism of resistance. |
| Cell Line Integrity | 1. Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, which can alter cellular metabolism and drug response. 3. Revert to Early Passage: Thaw an early passage stock of the parental cell line to ensure that the observed changes are not due to genetic drift from prolonged culturing. |
| Compound Integrity | 1. Fresh Preparation: Prepare fresh stock solutions of this compound. 2. Storage Verification: Ensure that this compound is stored under the recommended conditions to prevent degradation. |
Issue 2: Inconsistent or Unexpected Results in this compound-Treated In Vivo Models
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Variability | 1. Plasma Concentration: Measure the plasma concentration of this compound at various time points to ensure adequate drug exposure. 2. Target Engagement: Assess AMPK phosphorylation (p-AMPK) in relevant tissues (e.g., liver, adipose tissue) to confirm that this compound is reaching its target and activating it. |
| Development of In Vivo Resistance | 1. Tumor Growth/Metabolic Parameters: If treating a xenograft model or a metabolic disease model, monitor for a rebound in tumor growth or a return of metabolic parameters to baseline levels despite continued treatment. 2. Ex Vivo Analysis: Isolate cells or tissues from treated animals that are no longer responding and compare their sensitivity to this compound with that of cells from treatment-naive animals. |
| Model-Specific Factors | 1. Animal Health: Monitor the overall health of the animals, as underlying health issues can impact drug metabolism and response. 2. Diet and Environment: Ensure consistent diet and environmental conditions, as these can influence metabolic phenotypes. |
Key Experimental Protocols
Protocol 1: In Vitro Induction of this compound Resistance
This protocol describes a method for generating this compound-resistant cell lines through continuous exposure to escalating drug concentrations.
-
Cell Line Selection: Choose a cell line relevant to the disease model of interest (e.g., a human hepatocyte cell line for NASH).
-
Initial IC50 Determination: Determine the initial IC50 of this compound in the parental cell line using a standard cell viability assay.
-
Dose Escalation:
-
Begin by culturing the cells in a medium containing this compound at a concentration equal to the IC10 or IC20.
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, monitor cell viability and morphology.
-
-
Isolation of Resistant Clones: After several months of continuous culture, isolate single-cell clones from the resistant population.
-
Characterization of Resistant Clones:
-
Confirm the degree of resistance by determining the new IC50 value.
-
Analyze the molecular mechanism of resistance using techniques such as Western blotting for p-AMPK and downstream targets, qPCR for gene expression changes (e.g., ABC transporters), and sequencing of AMPK subunit genes.
-
Protocol 2: Analysis of Metabolic Reprogramming in Resistant Cells
This protocol outlines a method to assess changes in cellular metabolism that may contribute to this compound resistance.
-
Cell Culture: Culture both the parental and this compound-resistant cell lines in parallel.
-
Metabolic Flux Analysis: Utilize a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.
-
Metabolomics: Perform untargeted or targeted metabolomics using mass spectrometry to identify changes in the levels of key metabolites involved in glycolysis, the TCA cycle, fatty acid oxidation, and lipid synthesis.
-
Data Analysis: Compare the metabolic profiles of the parental and resistant cells to identify any significant alterations that could contribute to the resistant phenotype.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound-Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental HepG2 | 5.2 | 1.0 |
| This compound-Resistant HepG2 | 48.7 | 9.4 |
Table 2: Summary of Preclinical and Clinical Efficacy of this compound
| Study Type | Model/Population | Key Findings | Reference |
| Preclinical | In vitro ALD models | Decreased C26:0 levels, improved mitochondrial respiration, reduced inflammation. | [1][11] |
| Preclinical | In vivo ALD models (mice) | Normalized plasma VLCFA, reduced VLCFA in brain and spinal cord. | [1][11] |
| Preclinical | In vivo ADPKD models (mice) | Reduced cyst growth, prevented onset of kidney failure. | [7][8] |
| Clinical Phase 2a | NASH patients | Significant reduction in liver fat content and ALT levels. | [2][5][10] |
| Clinical Phase 1b | NAFLD patients | Inhibition of hepatic de novo lipogenesis, improved glucose tolerance and insulin (B600854) sensitivity. | [4] |
Visualizations
Caption: Simplified signaling pathway of this compound-mediated AMPK activation.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logical relationship between potential causes and observed effect.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Drug resistance - Wikipedia [en.wikipedia.org]
- 4. In vivo model systems in P-glycoprotein-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaron.com [pharmaron.com]
- 11. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 Technical Support Center: Impact on Cell Confluence and Growth Rates
This technical support center provides guidance for researchers investigating the effects of PXL770 on cell confluence and growth rates. This compound is a direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] Activation of AMPK can influence various cellular processes, including proliferation and growth. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell proliferation?
A1: this compound, as a direct AMPK activator, is anticipated to have an anti-proliferative effect in some cell types. AMPK activation generally shifts cellular metabolism from anabolic processes (like cell growth and proliferation) to catabolic processes to restore energy balance.[4] In a preclinical model of Autosomal Dominant Polycystic Kidney Disease (ADPKD), treatment with this compound was associated with a 48% reduction in markers of cell proliferation.[5] However, the magnitude of this effect can be cell-type dependent. Some studies with other direct AMPK activators have shown only a modest impact on cell cycle progression.[6]
Q2: How does this compound-mediated AMPK activation influence cell growth signaling?
A2: AMPK activation can inhibit cell growth and proliferation through several mechanisms. One key mechanism is the inhibition of the mTORC1 signaling pathway, which is a central regulator of cell growth.[3] AMPK can also modulate the cell cycle by affecting the stability of proteins like p53 and regulating cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[6]
Q3: Are the effects of this compound on cell growth always dependent on AMPK activation?
A3: While this compound is a direct AMPK activator, it is important to verify that the observed effects on cell proliferation are indeed mediated by AMPK. Some compounds that activate AMPK can have off-target, AMPK-independent effects.[6] To confirm AMPK dependence, researchers can use techniques like siRNA-mediated knockdown of AMPK subunits or perform experiments in AMPK-deficient cell lines.[6]
Q4: At what concentrations should I test this compound for its effects on cell growth?
A4: The effective concentration of this compound can vary between cell lines. In vitro studies have used a range of concentrations, typically from 0.1 µM to 50 µM.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant change in cell confluence or growth rate observed. | 1. Cell line may be insensitive to AMPK-mediated anti-proliferative effects.2. Suboptimal concentration of this compound used.3. Insufficient treatment duration. | 1. Test a panel of cell lines to identify a responsive model.2. Perform a dose-response study with a wider range of this compound concentrations.3. Extend the treatment duration and monitor confluence and growth at multiple time points. |
| High variability in results between experiments. | 1. Inconsistent cell seeding density.2. Variations in this compound stock solution stability or preparation.3. Changes in cell culture conditions (e.g., media, serum batch). | 1. Ensure precise and consistent cell seeding for all experiments.2. Prepare fresh this compound stock solutions and store them appropriately. Aliquot to avoid repeated freeze-thaw cycles.3. Maintain consistent cell culture conditions and test new batches of media or serum before use in critical experiments. |
| Observed cytotoxicity at higher concentrations. | 1. This compound may induce apoptosis or necrosis at high doses in certain cell lines.2. Off-target effects of the compound. | 1. Perform a cell viability assay (e.g., MTS, CellTiter-Glo) in parallel with your proliferation assay to distinguish between anti-proliferative and cytotoxic effects.2. Lower the concentration of this compound to a non-toxic range. |
| Unexpected increase in cell proliferation. | 1. In some contexts, AMPK activation may provide a survival advantage, particularly under nutrient stress.[6]2. Potential cell line-specific paradoxical effects. | 1. Carefully control for nutrient levels in the culture medium.2. Investigate the metabolic state of your cells to understand the context of the proliferative response. |
Quantitative Data
Currently, specific quantitative data on the direct impact of this compound on in vitro cell confluence and growth rates are limited in publicly available literature. The most relevant finding comes from an in vivo study:
| Model System | Treatment | Effect on Proliferation Markers | Reference |
| Inducible, kidney epithelium-specific Pkd1 knockout mouse model of ADPKD | This compound | 48% reduction | [5] |
Researchers are encouraged to generate their own quantitative data using the protocols outlined below.
Experimental Protocols
Protocol 1: Assessment of Cell Confluence Using Automated Live-Cell Imaging
This protocol describes a method for continuously monitoring cell confluence after treatment with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well clear-bottom tissue culture plates
-
Automated live-cell imaging system (e.g., IncuCyte)
Procedure:
-
Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment.
-
Allow cells to adhere overnight in a cell culture incubator (37°C, 5% CO₂).
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).
-
Carefully remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Place the plate in the automated live-cell imaging system.
-
Configure the instrument to acquire images of each well at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 72-96 hours).
-
Use the system's software to analyze the images and calculate the percent confluence for each well at each time point.
-
Plot the percent confluence over time for each treatment condition to visualize the effect of this compound on cell growth.
Protocol 2: Determination of Cell Growth Rate using a Cell Viability Assay
This protocol outlines the use of a metabolic activity-based assay to determine cell growth rates.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well tissue culture plates
-
Cell viability reagent (e.g., MTS, resazurin, or CellTiter-Glo®)
-
Plate reader capable of measuring absorbance or luminescence
Procedure:
-
Seed cells in multiple 96-well plates at a low density.
-
After overnight adherence, treat the cells with various concentrations of this compound or a vehicle control.
-
At different time points (e.g., 0, 24, 48, 72 hours), add the cell viability reagent to one of the plates for each time point, following the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Subtract the background reading (from wells with medium only).
-
Plot the signal (absorbance or luminescence) versus time for each this compound concentration. The slope of the exponential growth phase is indicative of the growth rate.
Visualizations
Caption: this compound activates AMPK, which can inhibit cell growth and promote cell cycle arrest.
Caption: Workflow for assessing the impact of this compound on cell growth and confluence.
References
- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of AMPK agonists on cell growth and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 Technical Support Center: Ensuring Consistent Activity Across Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with PXL770 in different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a first-in-class, orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1][2][3] AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism and inflammation.[2][4] this compound binds to a specific site on the AMPK complex, leading to its activation.[4] This activation triggers a cascade of downstream signaling events that help control lipid and glucose metabolism, reduce inflammation, and improve mitochondrial function.[1][5]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated activity in a variety of human and rodent cell lines, including:
-
Fibroblasts and Lymphocytes: From patients with X-linked adrenoleukodystrophy (ALD), where it has been shown to decrease very-long-chain fatty acid (VLCFA) levels, improve mitochondrial respiration, and reduce the expression of proinflammatory genes.[1][5][6][7]
-
Glial Cells: From Abcd1 knockout mice, a model for ALD, showing similar beneficial effects on VLCFA levels and inflammation.[5][6][7]
-
Kidney Cells: Madin-Darby Canine Kidney (MDCK) cells and kidney epithelial cells from patients with Autosomal Dominant Polycystic Kidney Disease (ADPKD), where it reduced cyst growth.[8][9]
-
Hepatocytes: Primary human and mouse hepatocytes, where it inhibits de novo lipogenesis (DNL).[1]
-
Hepatic Stellate Cells (HSCs): Primary human HSCs, where it reduces the expression of fibrotic genes.[1]
Q3: What are the typical working concentrations and incubation times for this compound in cell culture?
A3: The optimal concentration and incubation time for this compound can vary depending on the cell line and the specific endpoint being measured. However, published studies provide a general range.
| Cell Line Type | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| ALD Fibroblasts/Lymphocytes | 0.1 - 50 | 72 hours - 7 days | Reduced VLCFA levels, improved mitochondrial function, altered gene expression. | [1][5] |
| Abcd1 KO Mouse Glial Cells | 10 | 72 hours | Downregulated proinflammatory genes. | [1] |
| MDCK and ADPKD Kidney Cells | 0.5 - 50 | Not Specified | Dose-dependent reduction in cyst growth. | [9][10] |
| Primary Hepatocytes | 2.6 - 2.8 (IC50) | Not Specified | Inhibition of de novo lipogenesis. | [1] |
| Primary Hepatic Stellate Cells | 0.5 - 3.5 | Not Specified | Reduced expression of fibrotic genes. | [1] |
It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed this compound Activity
| Possible Cause | Troubleshooting Step |
| This compound Solution Preparation and Storage | 1. Verify Stock Solution Integrity: this compound is typically dissolved in DMSO to create a stock solution. Ensure the DMSO is anhydrous and of high quality. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Proper Dilution Technique: When preparing working solutions, dilute the DMSO stock in pre-warmed (37°C) cell culture medium and vortex immediately to prevent precipitation. Do not store working solutions for extended periods; prepare them fresh for each experiment. |
| Cell Line Specific Factors | 1. Confirm Target Expression: Different cell lines may express varying levels of AMPK subunits. Verify the expression of AMPK alpha, beta, and gamma subunits in your cell line of interest using Western blot or qPCR. Low expression of a critical subunit could lead to a diminished response. 2. Assess Cellular Uptake: The efficiency of this compound uptake can vary between cell lines due to differences in membrane transporters. While this compound is orally active, suggesting good cell permeability, significant variations can still occur. Consider performing cellular uptake assays if inconsistent activity persists. |
| Experimental Conditions | 1. Optimize Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interact with small molecules. If you observe variability, try reducing the serum concentration during the this compound treatment period or using a serum-free medium if your cells can tolerate it. 2. Check for Contamination: Mycoplasma or other microbial contamination can significantly alter cellular metabolism and signaling, potentially masking or altering the effects of this compound. Regularly test your cell cultures for contamination. |
Troubleshooting Workflow for Inconsistent this compound Activity
A logical workflow for troubleshooting inconsistent this compound activity.
Issue 2: Observing Off-Target or Unexpected Effects
| Possible Cause | Troubleshooting Step |
| High this compound Concentration | 1. Perform a Dose-Response Curve: Using excessively high concentrations of any small molecule can lead to off-target effects. Conduct a thorough dose-response experiment starting from low nanomolar to high micromolar concentrations to identify the optimal concentration range that elicits the desired on-target effect without toxicity. |
| Cell Line Sensitivity | 1. Assess Cell Viability: Different cell lines can have varying sensitivities to chemical compounds. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity. |
| Compound Purity | 1. Verify Compound Identity and Purity: If possible, obtain a certificate of analysis for your batch of this compound to confirm its identity and purity. Impurities could potentially cause unexpected biological activities. |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation
This protocol outlines the steps to assess the activation of AMPK by measuring the phosphorylation of its alpha subunit at Threonine 172 (p-AMPKα Thr172).
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies: Rabbit anti-p-AMPKα (Thr172) and Rabbit anti-total AMPKα.
-
HRP-conjugated anti-rabbit secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the determined incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-AMPKα (Thr172) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AMPKα.
Data Analysis: Quantify the band intensities using densitometry software. The level of AMPK activation is determined by the ratio of p-AMPKα to total AMPKα.
AMPK Activation Signaling Pathway
This compound directly activates AMPK, leading to downstream effects.
This technical support center provides a foundational guide for utilizing this compound effectively in your research. For further assistance, please consult the relevant product datasheets and published literature.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 data analysis and statistical considerations
This technical support center provides researchers, scientists, and drug development professionals with detailed information for conducting experiments with PXL770, a direct allosteric AMP-activated protein kinase (AMPK) activator.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, direct allosteric activator of AMP-activated protein kinase (AMPK).[1] AMPK is a crucial cellular energy sensor that regulates multiple metabolic pathways, including lipid and glucose metabolism, and inflammation.[2][3] this compound binds to the ADaM (allosteric drug and metabolism) site at the interface of the AMPK α and β subunits.[3]
Q2: In what disease models has this compound shown efficacy?
A2: this compound has demonstrated preclinical efficacy in models of X-linked adrenoleukodystrophy (ALD), autosomal dominant polycystic kidney disease (ADPKD), and non-alcoholic steatohepatitis (NASH).[1][4][5][6][7] Clinical trials have also been conducted in patients with non-alcoholic fatty liver disease (NAFLD).[8][9]
Q3: What are the key downstream effects of this compound-mediated AMPK activation?
A3: Activation of AMPK by this compound leads to several beneficial downstream effects, including:
-
In ALD: Decreased very-long-chain fatty acid (VLCFA) levels, improved mitochondrial function, reduced expression of proinflammatory genes, and induction of compensatory transporters (ABCD2/3).[1][4][5]
-
In NASH: Reduced liver fat content, improvement in liver enzymes (ALT), and improved glycemic control.[8][10]
-
In ADPKD: Reduced cyst growth and a decrease in the kidney weight to body weight ratio.[6][7]
-
General Metabolic Effects: Suppression of de novo lipogenesis (DNL) and improved insulin (B600854) sensitivity.[3][10][11]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected reduction in C26:0 levels in ALD patient-derived fibroblasts.
-
Possible Cause 1: Suboptimal this compound Concentration. The half-maximal inhibitory concentration (IC50) for C26:0 reduction in AMN/C-ALD fibroblasts is approximately 3.1 μM.[1]
-
Solution: Ensure that the concentration of this compound used in your experiment is within the effective range (e.g., 5-50 μM).[1] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line.
-
-
Possible Cause 2: Insufficient Incubation Time. this compound's effects on VLCFA levels and gene expression are typically observed after prolonged incubation.
-
Solution: In vitro studies have shown significant effects after 72 hours to 7 days of continuous treatment.[1] Consider extending your incubation period.
-
-
Possible Cause 3: Cell Line Variability. Different patient-derived cell lines may exhibit varying responses to this compound.
-
Solution: If possible, test the compound on multiple ALD patient-derived cell lines to confirm the observed effects.
-
Problem 2: Lack of significant improvement in liver fat content in a diet-induced obese (DIO) mouse model of NASH.
-
Possible Cause 1: Inadequate Dosing Regimen. The in vivo efficacy of this compound is dose-dependent.
-
Solution: Preclinical studies in HFD-fed mice have used doses ranging from 35-75 mg/kg, administered orally twice daily for 6-8 weeks.[1] Review your dosing regimen to ensure it aligns with established effective doses.
-
-
Possible Cause 2: Insufficient Treatment Duration. The metabolic changes in NASH models develop over time and may require a longer treatment period to observe significant reversal.
-
Solution: The aforementioned successful preclinical studies involved treatment durations of 6-8 weeks.[1] Ensure your study is sufficiently powered in terms of duration.
-
-
Possible Cause 3: High Variability in Baseline Liver Fat. High inter-animal variability in baseline hepatic steatosis can mask treatment effects.
-
Solution: Ensure proper randomization of animals into treatment groups based on baseline body weight and, if possible, a baseline measure of liver fat. Increase the sample size per group to enhance statistical power.
-
Data Presentation
Preclinical Efficacy of this compound in X-Linked Adrenoleukodystrophy (ALD) Models
| Model System | Parameter | This compound Treatment | Result | Reference |
| ALD Patient Fibroblasts/Lymphocytes | C26:0 Levels | 0.1-50 μM, 7 days | IC50 = 3.1 μM | [1] |
| ALD Patient Fibroblasts/Lymphocytes | Mitochondrial Function | 25-50 μM, 72 hours | Improved mitochondrial respiration | [1][4] |
| ALD Patient Fibroblasts/Lymphocytes | Proinflammatory Genes (NFKB, CCL5, etc.) | 10 μM, 72 hours | Downregulation | [1] |
| ALD Patient Fibroblasts/Lymphocytes | Compensatory Transporters (ABCD2, ABCD3) | 5-50 μM, 72 hours | Upregulation of mRNA expression | [1][4] |
| Abcd1 KO Mice | Plasma VLCFA | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | Normalized levels | [1] |
| Abcd1 KO Mice | Brain C26:0 Levels | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | ~25% reduction vs. untreated | [4][5] |
| Abcd1 KO Mice | Spinal Cord C26:0 Levels | 35-75 mg/kg, p.o., twice daily, 6-8 weeks | ~32% reduction vs. untreated | [4][5] |
Phase 2a Clinical Trial Data for this compound in NASH (STAMP-NAFLD Study)
| Parameter | Treatment Group (12 weeks) | Mean Relative Change from Baseline | p-value (vs. Placebo) | Reference |
| Liver Fat Content (MRI-PDFF) | This compound 500 mg QD | -18% | 0.0036 | [8] |
| Liver Fat Content (MRI-PDFF) | Placebo | -0.7% | - | [8] |
| Alanine Transaminase (ALT) | This compound 500 mg QD | Statistically significant reduction | Not specified | [8] |
| Hemoglobin A1c (HbA1c) | This compound (all doses) | Statistically significant reduction | Not specified | [8] |
Experimental Protocols
In Vitro Assessment of this compound on VLCFA Levels in ALD Fibroblasts
-
Cell Culture: Culture ALD patient-derived fibroblasts in a suitable medium (e.g., DMEM with 10% FBS and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed cells in 6-well plates at a density that allows for 7 days of growth without reaching over-confluence.
-
Treatment: The following day, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1, 1, 3, 10, 30, 50 μM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 7 days, replacing the treatment medium every 2-3 days.
-
Cell Lysis and Lipid Extraction: After 7 days, wash the cells with PBS, scrape, and pellet them. Perform lipid extraction using a suitable solvent system (e.g., chloroform:methanol).
-
VLCFA Analysis: Analyze the extracted lipids for C26:0 levels using a validated method such as gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Normalize C26:0 levels to total protein content or another internal standard. Calculate the IC50 value for this compound-mediated reduction of C26:0.
In Vivo Evaluation of this compound in a Diet-Induced Obese (DIO) Mouse Model
-
Model Induction: Induce obesity and hepatic steatosis in mice (e.g., C57BL/6J) by feeding them a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks).
-
Randomization: Randomize mice into treatment groups based on body weight and/or a baseline measure of a relevant parameter (e.g., plasma ALT).
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose). Administer this compound orally (e.g., via gavage) at the desired dose (e.g., 50 mg/kg) and frequency (e.g., twice daily). Administer vehicle to the control group.
-
Treatment Period: Continue the HFD and this compound/vehicle administration for the planned duration of the study (e.g., 8 weeks).
-
In-life Monitoring: Monitor body weight, food intake, and general health status throughout the study.
-
Terminal Procedures: At the end of the treatment period, collect blood for analysis of plasma lipids, glucose, and liver enzymes. Euthanize the animals and collect the liver for weight measurement, histology (H&E, Oil Red O staining), and gene expression analysis.
-
Data Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to compare the outcomes between the this compound-treated and vehicle-treated groups.
Mandatory Visualizations
Caption: this compound directly activates AMPK, leading to beneficial metabolic effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. academic.oup.com [academic.oup.com]
- 7. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 9. Efficacy and safety of this compound, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 11. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH [businesswire.com]
Validation & Comparative
A Head-to-Head Comparison of PXL770 and Metformin in AMPK Activation
For researchers, scientists, and drug development professionals, understanding the nuances of AMP-activated protein kinase (AMPK) activation is critical for developing novel therapeutics for metabolic diseases. This guide provides an objective comparison of two prominent AMPK activators, PXL770 and metformin (B114582), focusing on their mechanisms of action, quantitative performance, and the experimental methodologies used to evaluate them.
Executive Summary
This compound and metformin both activate AMPK, a central regulator of cellular energy homeostasis. However, they achieve this through fundamentally different mechanisms. This compound is a direct, allosteric activator, binding to the AMPK enzyme to induce a conformational change that enhances its activity. In contrast, metformin is an indirect activator that inhibits mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio, which in turn activates AMPK. This distinction in their mechanism of action has significant implications for their potency, specificity, and potential therapeutic applications.
Mechanisms of AMPK Activation: this compound vs. Metformin
The activation of AMPK is a critical cellular response to energy stress. Both this compound and metformin modulate this pathway, but their points of intervention differ significantly.
This compound: The Direct Activator
This compound is a first-in-class, orally active, small molecule that functions as a direct allosteric activator of AMPK.[1][2] It binds to a specific site on the AMPK complex, inducing a conformational change that enhances its kinase activity. This direct activation is independent of cellular energy levels (i.e., the AMP:ATP ratio).
Metformin: The Indirect Activator
Metformin, a biguanide (B1667054) widely used in the treatment of type 2 diabetes, activates AMPK through an indirect mechanism. It primarily targets and inhibits complex I of the mitochondrial respiratory chain.[3] This inhibition leads to a decrease in ATP synthesis and a corresponding increase in the cellular AMP:ATP ratio. The elevated AMP levels allosterically activate AMPK and also promote its phosphorylation by upstream kinases, such as LKB1.
Signaling Pathway Diagrams
The distinct mechanisms of this compound and metformin can be visualized in the following signaling pathway diagrams.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and metformin in activating AMPK. It is important to note that direct comparisons of potency (e.g., EC50 values) are challenging due to the different mechanisms of action and the variety of experimental systems reported in the literature.
Table 1: In Vitro AMPK Activation by this compound
| AMPK Isoform | EC50 (nM) | Experimental System |
| α1β1γ1 | 16.2 | Recombinant AMPK heterotrimeric proteins |
| α1β1γ2 | 42.1 | Recombinant AMPK heterotrimeric proteins |
| α1β1γ3 | 64 | Recombinant AMPK heterotrimeric proteins |
| α2β1γ1 | 1338 | Recombinant AMPK heterotrimeric proteins |
| α2β1γ2 | 68.7 | Recombinant AMPK heterotrimeric proteins |
| α2β1γ3 | 41.5 | Recombinant AMPK heterotrimeric proteins |
| α1β2γ1 | 1300 | Recombinant AMPK heterotrimeric proteins |
Data sourced from MedchemExpress.[1]
Table 2: Cellular AMPK Activation by Metformin
| Cell Type | Metformin Concentration | Effect |
| Primary human hepatocytes | >100 µM | Increased AMPK activity and ACC phosphorylation.[3] |
| Primary rat hepatocytes | 50 µM (7h treatment) | Significant AMPK activation.[4] |
| Primary rat hepatocytes | 500 µM (1h treatment) | Significant AMPK activation.[4] |
| Mouse primary hepatocytes | 80 µM | Activated AMPK and suppressed glucose production.[5] |
| RAW264.7 macrophages | 200 µM | Increased phosphorylation of AMPK.[6] |
Experimental Protocols
Accurate assessment of AMPK activation is crucial for the evaluation of compounds like this compound and metformin. Below are detailed methodologies for key experiments.
In Vitro AMPK Kinase Assay
This assay directly measures the enzymatic activity of purified AMPK in the presence of an activator.
Objective: To determine the direct effect of a compound on the kinase activity of recombinant AMPK.
Materials:
-
Recombinant human AMPK (e.g., α1β1γ1 isoform)
-
SAMS peptide (HMRSAMSGLHLVKRR) or other suitable substrate
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase reaction buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl₂, 0.8 mM AMP)
-
Test compounds (this compound, metformin)
-
Phosphocellulose paper or 96-well plates for luminescence reading
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, AMPK enzyme, and the substrate peptide.
-
Add serial dilutions of the test compound (e.g., this compound) or vehicle control. For metformin, which is an indirect activator, this assay is expected to show no direct activation.
-
Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled, depending on the detection method).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding phosphoric acid for the radiolabeling method).
-
Quantify the phosphorylation of the substrate. For the radiolabeling method, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced, which is proportional to kinase activity, using a luminometer.
-
Plot the kinase activity against the compound concentration to determine the EC50 value.
Cellular AMPK Activation Assay (Western Blotting)
This method assesses the activation of AMPK in a cellular context by measuring the phosphorylation of AMPK and its downstream targets.
Objective: To quantify the level of AMPK activation in cells treated with a compound by measuring the phosphorylation of AMPK at Threonine-172 (p-AMPK) and its substrate, Acetyl-CoA Carboxylase at Serine-79 (p-ACC).
Materials:
-
Cell line of interest (e.g., HepG2, C2C12, primary hepatocytes)
-
Cell culture medium and reagents
-
Test compounds (this compound, metformin)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AMPK (Thr172), anti-total AMPK, anti-p-ACC (Ser79), anti-total ACC, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of the test compounds (this compound or metformin) for the desired duration.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the fold-change in phosphorylation relative to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound and metformin on AMPK activation.
Conclusion
This compound and metformin represent two distinct classes of AMPK activators. This compound's direct, allosteric mechanism of action translates to high potency in in vitro assays, with EC50 values in the nanomolar range for several AMPK isoforms.[1] Metformin, as an indirect activator, requires higher concentrations (micromolar to millimolar range) to elicit a significant increase in cellular AMPK activity, and its effects are dependent on the metabolic state of the cell.
For researchers and drug developers, the choice between a direct and an indirect AMPK activator will depend on the specific therapeutic goal. Direct activators like this compound may offer greater potency and potentially more targeted effects, while indirect activators like metformin have a long-standing clinical history and a broader, systemic impact on metabolism. The experimental protocols and comparative data presented in this guide provide a framework for the continued investigation and development of novel AMPK-targeted therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Poxel Announces this compound Advances into a Phase 1b Multiple Ascending Dose Trial | Poxel SA [poxelpharma.com]
- 3. Metformin activates AMP-activated protein kinase in primary human hepatocytes by decreasing cellular energy status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of AMP-activated protein kinase in mechanism of metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
A Head-to-Head Comparison of PXL770 and Other Direct AMPK Activators for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the direct AMP-activated protein kinase (AMPK) activator, PXL770, with other notable direct AMPK activators: PF-06685249, A-769662, and MK-8722. This analysis is based on available preclinical and clinical data to facilitate informed decisions in research and development.
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for a range of metabolic diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cardiovascular conditions. A new generation of direct, allosteric AMPK activators has been developed, offering more targeted engagement of this pathway compared to indirect activators. This guide focuses on a comparative analysis of this compound against other key direct activators.
Mechanism of Action and Signaling Pathway
Direct AMPK activators, including this compound, PF-06685249, A-769662, and MK-8722, bind to an allosteric site on the AMPK heterotrimeric complex, inducing a conformational change that leads to its activation. This activation is independent of changes in the cellular AMP/ATP ratio, which is the primary mechanism for indirect activators. Once activated, AMPK phosphorylates a multitude of downstream targets, leading to the inhibition of anabolic pathways (e.g., fatty acid and cholesterol synthesis) and the stimulation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake).
Figure 1: Simplified AMPK signaling pathway illustrating points of intervention for direct activators.
In Vitro Potency and Selectivity
The following table summarizes the in vitro potency of this compound and other direct AMPK activators against various AMPK isoforms. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
| Compound | Target AMPK Isoform | EC50 (nM) | Selectivity Profile |
| This compound | α1β1γ1 | 16.2[1] | Pan-AMPK activator with varying potency across isoforms.[2] |
| α1β1γ2 | 42.1[1] | ||
| α1β1γ3 | 64[1] | ||
| α2β1γ1 | 1338[1] | ||
| α2β1γ2 | 68.7[1] | ||
| α2β1γ3 | 41.5[1] | ||
| α1β2γ1 | 1300[1] | ||
| PF-06685249 | α1β1γ1 | 12[3][4] | Potent activator of β1-containing isoforms.[3][5][6] |
| A-769662 | Rat Liver AMPK (mixed isoforms) | 800[1] | Preferentially activates β1-containing isoforms.[5] |
| MK-8722 | Pan-AMPK activator | 1-60 (for all 12 isoforms) | Activates all 12 AMPK isoforms, with higher affinity for β1-containing complexes.[2][6] |
Preclinical Efficacy
This table summarizes the key findings from preclinical studies of this compound and its comparators in various disease models.
| Compound | Animal Model | Key Findings |
| This compound | ob/ob mice and high-fat diet (HFD)-fed mice | Improved glycemia, dyslipidemia, and insulin (B600854) resistance.[1] |
| Diet-induced obese-NASH mice | Showed efficacy in a diet-induced obese-NASH model.[6] | |
| Pkd1 knockout mouse (ADPKD) | Reduced cystic index and improved kidney function.[2] | |
| ZSF-1 rats (diabetic nephropathy) | Improved renal function.[7] | |
| PF-06685249 | ZSF-1 rats (diabetic nephropathy) | Improved renal function and increased pAMPK/tAMPK ratio in renal tissue.[2][6] |
| A-769662 | ob/ob mice | Reduced plasma glucose and triglycerides.[1][2] |
| MK-8722 | db/db mice (T2DM) | Dose-dependent lowering of blood glucose.[2] |
| Diabetic rhesus monkeys | Improved glucose homeostasis.[8] |
Pharmacokinetic Properties
A summary of the available pharmacokinetic data is presented below. Direct comparison is challenging due to variations in study design and species.
| Compound | Species | Administration | Key Pharmacokinetic Parameters |
| This compound | Humans (NASH patients) | Oral (500 mg QD) | Tmax: ~2.25-2.75 h; Terminal half-life: ~18.7 h.[9] |
| Healthy Humans | Oral | Favorable pharmacokinetic, tolerability, and safety profile.[10] | |
| PF-06685249 | Preclinical species | Oral | Good oral absorption, low plasma clearance, and minimal renal clearance.[1][11] |
| A-769662 | Mice | Intraperitoneal | Data on specific PK parameters like Cmax, Tmax, and half-life is limited in publicly available literature. |
| MK-8722 | Rodents and Rhesus Monkeys | Oral | Pharmacokinetics supportive of once-daily dosing.[8][12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize direct AMPK activators.
In Vitro AMPK Kinase Activity Assay
This assay measures the direct activation of purified AMPK by a test compound.
Materials:
-
Purified recombinant AMPK heterotrimers (e.g., α1β1γ1)
-
Test compounds (this compound and comparators)
-
Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.8 mM DTT, 8% glycerol, 0.8 mM MgCl2)
-
SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)
-
Phosphocellulose paper or microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a reaction tube or well, combine the purified AMPK enzyme, SAMS peptide, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding [γ-³²P]ATP (or unlabeled ATP for non-radioactive assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Terminate the reaction. For radioactive assays, spot the reaction mixture onto phosphocellulose paper and wash to remove unincorporated [γ-³²P]ATP. For non-radioactive assays, follow the kit manufacturer's instructions to measure ADP production.
-
Quantify the amount of phosphorylated substrate. For radioactive assays, use a scintillation counter. For non-radioactive assays, measure the luminescence or fluorescence signal.
-
Calculate the percentage of AMPK activity relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
Figure 2: General experimental workflow for an in vitro AMPK kinase activity assay.
Western Blot Analysis of AMPK Activation in Cells
This protocol is used to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cultured cells treated with AMPK activators.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total AMPKα, anti-phospho-ACC (Ser79), anti-total ACC
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of the test compounds for a specified duration.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each cell lysate.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Summary and Conclusion
This compound is a pan-AMPK activator with demonstrated efficacy in preclinical models of metabolic diseases and a favorable pharmacokinetic profile in humans.[1][6][7][10] When compared to other direct AMPK activators, it shows a distinct isoform selectivity profile. PF-06685249 appears to be a more potent and selective activator of β1-containing AMPK isoforms in vitro.[3][5][6] A-769662 is a well-characterized tool compound with a preference for β1-containing isoforms, though with lower potency compared to PF-06685249.[1][5] MK-8722 is a potent pan-AMPK activator, but its development has been associated with cardiac hypertrophy in preclinical models.[2][8]
The choice of a direct AMPK activator for research and development will depend on the specific scientific question and therapeutic goal. For studies requiring broad activation of AMPK, this compound and MK-8722 are relevant, with this compound having progressed further in clinical development for metabolic diseases. For investigations focused on the role of β1-containing AMPK isoforms, PF-06685249 and A-769662 are valuable tools, with PF-06685249 offering higher potency. This guide provides a foundational comparison to aid in the selection of the most appropriate direct AMPK activator for your research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. MK-8722 |CAS:1394371-71-1 Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Promise and challenges for direct small molecule AMPK activators: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 8. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
PXL770: A Novel AMPK Activator Poised to Reshape the NASH Therapeutic Landscape
A Comparative Analysis of PXL770 Against Current and Emerging NASH Therapies
For Researchers, Scientists, and Drug Development Professionals
The burgeoning epidemic of Non-Alcoholic Steatohepatitis (NASH) has created a pressing need for effective therapeutic interventions. As a complex metabolic disease characterized by hepatic steatosis, inflammation, and fibrosis, NASH presents a multifaceted challenge for drug developers. This compound, a first-in-class direct adenosine (B11128) monophosphate-activated protein kinase (AMPK) activator, has emerged as a promising candidate with a unique mechanism of action that targets the central metabolic pathways dysregulated in NASH. This guide provides a comprehensive comparison of this compound's efficacy with existing and emerging NASH therapies, supported by experimental data and detailed methodologies, to inform the research and drug development community.
Mechanism of Action: A Differentiated Approach
This compound directly activates AMPK, a master regulator of cellular energy homeostasis.[1] Activation of AMPK in the liver leads to a cascade of beneficial effects, including the inhibition of de novo lipogenesis (DNL), enhancement of fatty acid oxidation, and reduction of inflammatory signaling.[1] This central role in metabolic regulation distinguishes this compound from other NASH therapies that often target more downstream pathways.
In contrast, existing and other emerging therapies for NASH employ a variety of mechanisms:
-
Resmetirom (B1680538) (Rezdiffra™): The first FDA-approved therapy for NASH, Resmetirom is a thyroid hormone receptor-beta (THR-β) selective agonist.[2][3] THR-β is predominantly expressed in the liver, and its activation by Resmetirom increases hepatic fatty acid oxidation and reduces lipotoxicity.[2][3]
-
Semaglutide (B3030467): A glucagon-like peptide-1 (GLP-1) receptor agonist, semaglutide was initially developed for type 2 diabetes.[4][5] Its efficacy in NASH is attributed to its systemic effects on glucose metabolism, appetite suppression leading to weight loss, and potentially direct anti-inflammatory effects in the liver.[5]
-
Lanifibranor (B608451): A pan-peroxisome proliferator-activated receptor (pan-PPAR) agonist, lanifibranor activates all three PPAR isoforms (α, γ, and δ).[6][7] This broad activation profile allows it to simultaneously target metabolic, inflammatory, and fibrogenic pathways involved in NASH pathogenesis.[7]
-
Pioglitazone (B448): A PPAR-gamma (PPARγ) agonist, pioglitazone is an insulin-sensitizing drug that has shown efficacy in improving liver histology in NASH patients, particularly those with type 2 diabetes.[8][9]
Data Presentation: A Comparative Look at Efficacy
The following tables summarize the key efficacy data from preclinical and clinical studies of this compound and its comparators.
Table 1: Preclinical Efficacy of this compound in a Diet-Induced Obese (DIO)-NASH Mouse Model
| Parameter | Vehicle Control | This compound (75 mg/kg) | % Change vs. Control |
| Liver Inflammation Score | High | Reduced | Statistically Significant Reduction |
| Liver Macrophages | Increased | Decreased | Statistically Significant Reduction |
| Liver B-lymphocytes | Increased | Decreased | Statistically Significant Reduction |
| MCP-1 Levels | Elevated | Suppressed | Statistically Significant Reduction |
*Data from a preclinical study in a DIO-NASH mouse model with biopsy-confirmed steatosis and fibrosis.[10]
Table 2: Clinical Efficacy Comparison of NASH Therapies
| Therapy (Clinical Trial) | Primary Endpoint(s) | Key Efficacy Results |
| This compound (STAMP-NAFLD, Phase 2a) | Relative change in liver fat content from baseline at 12 weeks (MRI-PDFF) | - In the 500 mg QD dose group, a mean relative decrease of 18% in liver fat mass was observed (p=0.0036 vs. -0.7% change in placebo).[1] - In patients with type 2 diabetes, a greater mean relative reduction in liver fat content of -27.2% was observed in the 500 mg QD group.[11] |
| Resmetirom (MAESTRO-NASH, Phase 3) | - NASH resolution with no worsening of fibrosis. - Fibrosis improvement of ≥1 stage with no worsening of NAFLD activity score. | - NASH resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% with placebo (p<0.001).[12] - Fibrosis improvement: 24.2% (80mg) and 25.9% (100mg) vs 14.2% with placebo (p<0.001).[12] |
| Semaglutide (Phase 2) | Resolution of NASH with no worsening of fibrosis. | - NASH resolution was achieved in 59% of patients in the 0.4 mg group vs 17% in the placebo group (p<0.001).[13] - No significant improvement in fibrosis stage was observed.[13] |
| Lanifibranor (NATIVE, Phase 2b) | Reduction in the Steatosis Activity Fibrosis (SAF) activity score by ≥2 points with no worsening of fibrosis. | - 49% of patients in the 1200mg/day group achieved the primary endpoint vs 27% in the placebo group (p=0.004).[14] - NASH resolution with no worsening of fibrosis: 49% (1200mg) vs 22% with placebo.[6] - Fibrosis improvement of ≥1 stage with no worsening of NASH: 48% (1200mg) vs 29% with placebo.[6] |
| Pioglitazone (PIVENS, Phase 3) | Improvement in NASH activity. | - Achieved the primary endpoint in 58% of patients vs 17% with placebo.[15] - Resolution of NASH was seen in 51% of patients vs 19% with placebo.[15] |
Experimental Protocols
This compound Preclinical Study (DIO-NASH Mouse Model)
-
Animal Model: Diet-induced obese (DIO) mice fed a diet high in fat, fructose, and cholesterol for 34 weeks to induce NASH with biopsy-confirmed steatosis (score ≥2) and fibrosis (stage ≥F1).[10]
-
Treatment: Mice were treated orally with this compound (75 mg/kg) twice daily for 8 weeks or with a vehicle control.[10]
-
Assessments: Liver histology was assessed for inflammation and fibrosis. Liver inflammatory cells (macrophages, B-lymphocytes) were quantified, and levels of the chemokine MCP-1 were measured.[10]
Clinical Trial Methodologies
-
This compound (STAMP-NAFLD): A 12-week, randomized, double-blind, placebo-controlled Phase 2a trial in 120 patients with presumed NASH.[1] Patients were randomized to receive this compound at 250 mg once-daily, 250 mg twice-daily, 500 mg once-daily, or placebo.[1] The primary endpoint was the relative change in liver fat content measured by MRI-PDFF.[1]
-
Resmetirom (MAESTRO-NASH): A Phase 3, randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH with moderate to advanced fibrosis (F2-F3). Patients were randomized to receive resmetirom 80 mg, 100 mg, or placebo once daily. The dual primary endpoints at 52 weeks were NASH resolution with no worsening of fibrosis and fibrosis improvement of at least one stage with no worsening of the NAFLD activity score.
-
Semaglutide (Phase 2): A 72-week, randomized, double-blind, placebo-controlled trial in patients with biopsy-confirmed NASH and fibrosis (F1-F3).[13] Patients were randomized to receive once-daily subcutaneous semaglutide at doses of 0.1 mg, 0.2 mg, or 0.4 mg, or placebo.[13] The primary endpoint was the resolution of NASH with no worsening of fibrosis.[13]
-
Lanifibranor (NATIVE): A 24-week, randomized, double-blind, placebo-controlled Phase 2b trial in patients with non-cirrhotic, highly active NASH.[14] Patients were randomized to receive lanifibranor 800 mg/day, 1200 mg/day, or placebo.[14] The primary endpoint was a reduction of at least two points in the SAF activity score (combining inflammation and ballooning) with no worsening of fibrosis.[14]
-
Pioglitazone (PIVENS): A 96-week, randomized, double-masked, placebo-controlled trial in non-diabetic adults with biopsy-proven NASH.[16] Patients were randomized to receive pioglitazone 30 mg daily, vitamin E 800 IU daily, or placebo.[16] The primary outcome was an improvement in hepatic histology.[16]
Signaling Pathways and Experimental Workflows
Conclusion: The Promise of a Central Metabolic Regulator
This compound, with its unique mechanism of directly activating the master metabolic regulator AMPK, presents a compelling and differentiated approach to the treatment of NASH. While the recently approved THR-β agonist Resmetirom and other emerging therapies targeting PPAR and GLP-1 pathways have shown significant efficacy, this compound's ability to address the upstream dysregulation of cellular energy metabolism holds the potential for broad therapeutic benefits. The promising data from the STAMP-NAFLD trial, particularly in the high-risk subpopulation of patients with type 2 diabetes, underscore the potential of this compound to become a valuable tool in the armamentarium against NASH. Further investigation in longer-term studies with histological endpoints will be crucial to fully elucidate its position in the evolving landscape of NASH therapeutics. The multifaceted nature of NASH suggests that combination therapies may ultimately provide the most effective treatment, and this compound's central mechanism of action makes it an attractive candidate for such future strategies.
References
- 1. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 2. What is the mechanism of action of Resmetirom? [synapse.patsnap.com]
- 3. What is the mechanism of Resmetirom? [synapse.patsnap.com]
- 4. ajmc.com [ajmc.com]
- 5. Glucagon-like peptide-1 receptor agonists for treatment of nonalcoholic steatohepatitis: new insights from subcutaneous semaglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - Yoneda - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]
- 8. Pioglitazone on nonalcoholic steatohepatitis: A systematic review and meta-analysis of 15 RCTs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PPARs and Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NIDDK Central Repository - Pioglitazone vs Vitamin E vs Placebo for Treatment of Non-Diabetic Patients With Nonalcoholic Steatohepatitis (PIVENS) [repository.niddk.nih.gov]
- 11. Poxel Announces Additional Positive Phase 2a Results, and Phase 2b Plan for this compound, an Oral First-in-Class AMPK Activator, in NASH - BioSpace [biospace.com]
- 12. gi.org [gi.org]
- 13. hcplive.com [hcplive.com]
- 14. inventivapharma.com [inventivapharma.com]
- 15. clinician.nejm.org [clinician.nejm.org]
- 16. Pioglitazone versus Vitamin E versus Placebo for the Treatment of Nondiabetic Patients with Nonalcoholic Steatohepatitis: PIVENS Trial Design - PMC [pmc.ncbi.nlm.nih.gov]
Validating PXL770 Results with Genetic Models of AMPK Activation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological activation of AMP-activated protein kinase (AMPK) by the direct allosteric activator, PXL770, with genetic models of AMPK activation. The objective is to validate the effects of this compound by contextualizing its performance against the established phenotypes of genetic models where AMPK activity is constitutively elevated.
Introduction to AMPK Activation: Pharmacological vs. Genetic Approaches
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolism.[1][2] Its activation triggers a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways, making it an attractive therapeutic target for metabolic diseases. AMPK can be activated through two primary approaches: pharmacologically, using small molecule activators like this compound, and genetically, through the expression of constitutively active AMPK subunits.
This compound is an orally active, direct allosteric activator of AMPK.[3] It has been evaluated in various preclinical and clinical settings for its potential to treat metabolic diseases, including non-alcoholic steatohepatitis (NASH) and X-linked adrenoleukodystrophy (ALD).[4][5]
Genetic models of AMPK activation, such as transgenic mice expressing a constitutively active form of the AMPK γ1 subunit (R70Qγ1), provide a valuable tool to understand the long-term consequences of chronic AMPK activation in specific tissues.[6] These models serve as a benchmark for validating the on-target effects of pharmacological activators.
This guide will compare the reported effects of this compound in preclinical studies with the characterized phenotypes of genetic AMPK activation models, focusing on key metabolic parameters.
Comparative Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and characterization studies of the R70Qγ1 transgenic mouse model. It is important to note that these data are not from direct head-to-head comparative studies but are compiled from separate experiments.
Table 1: Effects of this compound in Preclinical Disease Models
| Parameter | Model | This compound Treatment | Key Findings | Reference |
| Very Long-Chain Fatty Acids (VLCFA) | Abcd1 Knockout Mice (X-linked Adrenoleukodystrophy) | 75 mg/kg, twice daily, oral gavage for 8 weeks | - Plasma C26:0 levels normalized. - Brain C26:0 levels reduced by 25%. - Spinal cord C26:0 levels reduced by 32%. | [7] |
| Mitochondrial Function | ALD patient-derived fibroblasts | 25-50 µM for 72 hours | - Improved mitochondrial respiration. | [7] |
| Inflammation | ALD patient-derived lymphocytes & Abcd1 KO mouse glial cells | 10 µM for 72 hours | - Reduced expression of proinflammatory genes. | [7] |
| Kidney Cysts | Inducible, kidney epithelium-specific Pkd1 Knockout Mice (ADPKD) | 75 mg/kg, twice daily, oral gavage | - Decreased cystic index by 26%. - Lowered kidney weight to body weight ratio by 35%. - Reduced blood urea (B33335) by 47%. | [8][9] |
| Glycemic Control | High-Fat Diet-fed Mice | 35-75 mg/kg, twice daily, for 6-8 weeks | - Increased steady-state glucose infusion rate. - Decreased hepatic glucose production rate. | [3] |
| Hepatic Steatosis | High-Fat Diet-fed Mice | 35-75 mg/kg, twice daily, for 6-8 weeks | - Reduced liver steatosis, inflammation, and hepatocellular ballooning scores. | [3] |
Table 2: Phenotype of a Genetic Model of Constitutive AMPK Activation (R70Qγ1 Transgenic Mice)
| Parameter | Model | Key Findings | Reference |
| AMPK Activity | Muscle-specific R70Qγ1 Transgenic Mice | - Approximately threefold higher AMPK activity in skeletal muscle compared to wildtype. | [6] |
| Glycogen (B147801) Content | Muscle-specific R70Qγ1 Transgenic Mice | - Increased muscle glycogen content. | [6] |
| Glycogen Synthase Activity | Muscle-specific R70Qγ1 Transgenic Mice | - Significant increase in muscle glycogen synthase activity. | [6] |
| Exercise Capacity | Muscle-specific R70Qγ1 Transgenic Mice | - Increased exercise capacity. | [6] |
Experimental Protocols
This compound In Vivo Study in Abcd1 Knockout Mice (X-linked Adrenoleukodystrophy Model)
-
Animal Model: Abcd1 knockout mice, a validated model for X-linked adrenoleukodystrophy, were used.[7]
-
Treatment: this compound was suspended in 0.5% carboxymethylcellulose/Tween80 and administered twice daily by oral gavage at a dose of 75 mg/kg for 8 weeks.[7]
-
VLCFA Analysis: Very long-chain fatty acid levels in plasma and tissues were measured by liquid chromatography-mass spectrometry (LC-MS).[7]
-
Mitochondrial Function: Mitochondrial respiration in patient-derived fibroblasts was assessed using a Seahorse Analyzer to measure oxygen consumption rates.[4]
-
Gene Expression Analysis: mRNA levels of proinflammatory genes were quantified using reverse transcription quantitative polymerase chain reaction (RT-qPCR).[7]
-
Histological Analysis: Sciatic nerve axonal morphology was evaluated by electronic microscopy.[7]
-
Behavioral Testing: Locomotor function was assessed using open-field and balance-beam tests.[7]
This compound In Vivo Study in Pkd1 Knockout Mice (ADPKD Model)
-
Animal Model: An inducible, kidney epithelium-specific Pkd1 knockout mouse model was used to mimic autosomal dominant polycystic kidney disease.[8][9]
-
Treatment: Following Pkd1 inactivation, mice received this compound at 75 mg/kg by oral gavage twice daily.[8]
-
Efficacy Endpoints: The primary readouts included kidney weight, cystic index (determined from histology), and blood urea levels.[8][10]
-
Mechanism of Action: AMPK pathway engagement in the kidney was confirmed by Western blotting for phosphorylated AMPK and its substrates.[8]
Generation and Characterization of R70Qγ1 Transgenic Mice
-
Transgene Construction: A transgene was created containing the human skeletal muscle α-actin promoter driving the expression of a hemagglutinin-tagged human AMPK non-catalytic γ1 subunit with an R70Q amino acid substitution.[6]
-
Generation of Transgenic Mice: The transgene was microinjected into the pronuclei of fertilized mouse eggs to generate founder animals.[6]
-
Phenotypic Analysis:
-
AMPK Activity: Assessed by immunological and enzymatic assays on tissue lysates.
-
Glycogen Content: Measured biochemically from muscle tissue.
-
Glycogen Synthase Activity: Determined by enzymatic assay.
-
Exercise Capacity: Evaluated through treadmill or other exercise performance tests.
-
Mandatory Visualizations
References
- 1. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AMPK: Lessons from transgenic and knockout animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 027389 - AMPK R70Qγ1 , γ1R70Q TG , γ1TG , AMPK R70Q gamma1 , muscle-specific constitutively active (CA) AMPK-γ1[R70Q] , ACTA1-HA-R70Qγ1 Strain Details [jax.org]
- 7. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
PXL770: A Cross-Species Comparative Analysis of a Novel AMPK Activator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of PXL770, a first-in-class direct allosteric activator of AMP-activated protein kinase (AMPK), across various species. The data presented is compiled from preclinical and clinical studies, offering insights into its therapeutic potential for a range of metabolic diseases.
Mechanism of Action
This compound directly activates AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1][2][3][4] AMPK activation plays a central role in regulating multiple metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[3][4] By allosterically binding to AMPK, this compound enhances its activity, leading to a cascade of downstream effects that are beneficial in various disease models.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: this compound directly activates AMPK, leading to beneficial downstream effects on lipid and glucose metabolism, inflammation, and fibrosis.
Caption: A generalized workflow for evaluating this compound, from in vitro cell-based assays to in vivo animal models and human clinical trials.
Cross-Species Efficacy Data
The following tables summarize the key efficacy data for this compound across different species and experimental models.
In Vitro Efficacy
| Species/Cell Type | Model | Key Findings | IC50/EC50 | Reference |
| Human | Primary Hepatocytes | Inhibition of de novo lipogenesis (DNL) | 2.6 µM | [1][5] |
| Mouse | Primary Hepatocytes | Inhibition of de novo lipogenesis (DNL) | 2.8 µM | [1][5] |
| Human | ALD Patient Fibroblasts | Reduction of C26:0 levels | 3.1 µM | [1] |
| Human | Primary Hepatic Stellate Cells | Inhibition of TGF-β-induced activation | 0.5-3.5 µM | [1] |
| Canine | Madin-Darby Canine Kidney (MDCK) cells | Reduction of cyst growth | Not Reported | [6] |
| Human | ADPKD Patient Kidney Epithelial Cells | Reduction of cyst growth | Not Reported | [6] |
Preclinical In Vivo Efficacy
| Species | Model | Dosage | Duration | Key Findings | Reference |
| Mouse | High-Fat Diet (HFD)-fed | 35-75 mg/kg, p.o., twice daily | 6-8 weeks | Increased glucose infusion rate, decreased hepatic glucose production, activated AMPK in liver and adipose tissue, reduced liver steatosis, inflammation, and ballooning. | [1] |
| Mouse | Diet-Induced Obese (DIO)-NASH | Not specified | Not specified | Reduced liver weight, steatosis, inflammation, and hepatocellular ballooning. Decreased expression of fibrogenesis genes. | [7][8] |
| Mouse | Abcd1 KO (X-linked Adrenoleukodystrophy) | Not specified | Not specified | Normalized plasma Very Long-Chain Fatty Acid (VLCFA) levels. Reduced elevated VLCFA levels in the brain (-25%) and spinal cord (-32%). Improved sciatic nerve axonal morphology and locomotor function. | [1][9][10] |
| Rat | ZSF1 (Diabetic Kidney Disease) | Not specified | Not specified | Improved kidney function and albuminuria. Ameliorated left ventricular diastolic cardiac dysfunction. | [11] |
Clinical Efficacy in Humans
| Trial Phase | Patient Population | Dosage | Duration | Key Findings | Reference |
| Phase 1b | Overweight/obese with NAFLD and insulin (B600854) resistance | 500 mg QD | 4 weeks | Suppressed hepatic de novo lipogenesis. Improved glycemic parameters and insulin sensitivity. | [2] |
| Phase 2a | Presumed NASH patients (with or without T2DM) | 500 mg QD | 12 weeks | Significant reduction in mean liver fat content (-18% relative decrease vs. -0.7% in placebo). Greater effect in patients with T2DM (-27% reduction). Significant reduction in ALT and HbA1c. | [12] |
Detailed Experimental Protocols
In Vitro De Novo Lipogenesis (DNL) Assay (Primary Hepatocytes)
-
Cell Source: Primary hepatocytes were isolated from both human and mouse liver tissue.
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Assay: De novo lipogenesis was measured by quantifying the incorporation of a labeled acetate (B1210297) precursor into cellular lipids.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated to determine the potency of this compound in inhibiting DNL.[1][5]
In Vivo Murine Model of Diet-Induced Obese (DIO)-NASH
-
Animal Model: Mice were fed a high-fat, high-fructose diet to induce obesity and features of non-alcoholic steatohepatitis (NASH).
-
Drug Administration: this compound was administered orally to the treatment group, while the control group received a vehicle.
-
Endpoint Analysis: After the treatment period, various parameters were assessed, including:
-
Liver Histology: Livers were sectioned and stained to evaluate steatosis, inflammation, and ballooning, and a NAFLD Activity Score (NAS) was determined.
-
Biochemical Analysis: Liver triglycerides and plasma markers of liver injury (e.g., ALT) were measured.
-
Gene Expression: The expression of genes involved in fibrosis (e.g., collagen) and inflammation was analyzed.[3][7][8]
-
Human Phase 2a Clinical Trial in NASH (STAMP-NAFLD)
-
Study Design: A randomized, double-blind, placebo-controlled study.[13]
-
Participants: 120 patients with presumed NASH, with or without type 2 diabetes.
-
Intervention: Patients were randomized to receive this compound at different dosing regimens or a placebo for 12 weeks.[13]
-
Primary Endpoint: The primary outcome was the relative change in liver fat content from baseline, as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).[13]
-
Secondary Endpoints: Key secondary measures included changes in liver enzymes (e.g., ALT) and glycemic control (e.g., HbA1c).
-
Safety Assessment: The safety and tolerability of this compound were monitored throughout the study.[13]
Conclusion
This compound has demonstrated consistent efficacy across a range of species, from in vitro cell-based models to human clinical trials. Its direct activation of AMPK translates into significant beneficial effects on lipid and glucose metabolism, inflammation, and fibrosis. The cross-species data supports the continued development of this compound as a promising therapeutic agent for metabolic diseases such as NASH, NAFLD, and potentially other conditions characterized by metabolic dysregulation. The observed efficacy in both rodent models and human subjects highlights the translational potential of this novel therapeutic approach.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 4. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress - BioSpace [biospace.com]
- 8. Poxel Presents Promising Data for this compound and PXL065 for the Treatment of NASH at the American Association for the Study of Liver Diseases Meeting - BioSpace [biospace.com]
- 9. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
- 11. Poxel Announces Program Update and Preclinical Results on this compound for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 12. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 13. Efficacy and safety of this compound, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
PXL770 in Combination Therapy for Nonalcoholic Steatohepatitis (NASH): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) is a complex metabolic disease characterized by liver steatosis, inflammation, and fibrosis, with no currently approved therapies. The multifactorial nature of NASH suggests that combination therapies targeting different pathogenic pathways may be more effective than monotherapies. PXL770, a first-in-class direct activator of AMP-activated protein kinase (AMPK), a central regulator of metabolism and inflammation, has shown promise in preclinical models of NASH. This guide provides a comparative overview of this compound in combination with other therapeutic agents for the treatment of NASH, supported by available preclinical experimental data.
This compound: A Central Regulator of Cellular Energy Metabolism
This compound is a small molecule that directly activates AMPK, a key cellular energy sensor. Activation of AMPK has the potential to address multiple pathogenic drivers of NASH by:
-
Inhibiting de novo lipogenesis (DNL): Reducing the synthesis of new fatty acids in the liver.
-
Promoting fatty acid oxidation: Increasing the breakdown of fatty acids for energy.
-
Reducing inflammation: Suppressing pro-inflammatory signaling pathways.
-
Attenuating fibrosis: Inhibiting the activation of hepatic stellate cells, the primary collagen-producing cells in the liver.
Preclinical studies in diet-induced obese (DIO) NASH mouse models have demonstrated that this compound monotherapy can significantly reduce liver steatosis, inflammation, ballooning, and fibrosis.
Preclinical Evaluation of this compound in Combination Therapies
Preclinical studies have explored the potential of this compound in combination with other late-stage NASH drug candidates, including a farnesoid X receptor (FXR) agonist (obeticholic acid), a glucagon-like peptide-1 (GLP-1) receptor agonist (semaglutide), and a thyroid hormone receptor-β (THR-β) agonist (MGL-3196). These studies were conducted in a diet-induced obese (DIO) mouse model of NASH, a well-established model that recapitulates key features of human NASH.
The available data from these studies, primarily from press releases and conference presentations, indicate that combination therapy with this compound leads to additive or synergistic benefits compared to monotherapy alone. However, specific quantitative data from these combination studies have not been publicly released in detail. The following sections summarize the expected synergistic effects based on the mechanisms of action and available qualitative descriptions.
This compound in Combination with an FXR Agonist (Obeticholic Acid)
Mechanism of Action:
-
This compound (AMPK Activator): As described above, this compound improves cellular energy metabolism, reduces lipid accumulation, and has anti-inflammatory and anti-fibrotic effects.
-
Obeticholic Acid (FXR Agonist): Obeticholic acid is a potent activator of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism. FXR activation has been shown to reduce liver fat, inflammation, and fibrosis.
Preclinical Findings: Preclinical studies combining this compound with obeticholic acid in a DIO-NASH mouse model resulted in "further improvements in several key disease-related parameters" compared to either agent alone. While specific data points are not available, the complementary mechanisms suggest potential for enhanced efficacy.
Experimental Protocol: Diet-Induced Obese (DIO) NASH Mouse Model
A common experimental protocol for inducing NASH in mice involves the following steps:
dot
A Head-to-Head Comparison of Direct AMPK Activators: PXL770 and A-769662
For Researchers, Scientists, and Drug Development Professionals
AMP-activated protein kinase (AMPK) has emerged as a critical regulator of cellular energy homeostasis, making it a promising therapeutic target for a myriad of metabolic diseases. This has led to the development of direct allosteric activators of AMPK, offering a more targeted approach compared to indirect activators. This guide provides a detailed, data-driven comparison of two prominent direct AMPK activators: PXL770, a clinical-stage compound, and A-769662, a widely used preclinical tool. While direct head-to-head studies are limited, this comparison synthesizes available data to facilitate informed decisions in research and development.
Mechanism of Action: Allosteric Activation of the Master Metabolic Regulator
Both this compound and A-769662 are direct allosteric activators of the AMPK heterotrimeric complex, which consists of a catalytic α subunit and regulatory β and γ subunits.[1][2] Their mechanism of action bypasses the need for changes in the cellular AMP/ATP ratio, the physiological trigger for AMPK activation.[1] These compounds bind to a specific allosteric site, inducing a conformational change that enhances kinase activity.[3]
This compound is a novel, first-in-class, orally active, direct AMPK activator that has been evaluated in clinical trials.[4][5][6][7] It binds to the allosteric drug and metabolism (ADaM) site at the interface of the α and β subunits.[3]
A-769662 is a well-characterized thienopyridone (B2394442) compound that also directly activates AMPK by mimicking the effects of AMP, leading to both allosteric activation and inhibition of dephosphorylation of the activating Thr172 residue on the α subunit.[8][9] It binds to the β1-subunit.[10]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. The pro-drug C13 activates AMPK by two distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Poxel Presents Results of Two Clinical Studies on its Direct AMP Kinase Activator, the this compound, at the International Liver Congress (ILC)™ 2021 | Poxel SA [poxelpharma.com]
- 6. Poxel Announces Positive Results From Phase 2a NASH Trial With this compound, an Oral First-in-Class Direct AMPK Activator | Poxel SA [poxelpharma.com]
- 7. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 8. MECHANISM OF ACTION OF A-769662, A VALUABLE TOOL FOR ACTIVATION OF AMP-ACTIVATED PROTEIN KINASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action of A-769662, a valuable tool for activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Evaluating the Specificity of PXL770 for AMPK Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PXL770, a direct allosteric activator of AMP-activated protein kinase (AMPK), with other notable AMPK activators. The focus is on the specificity of these compounds for different AMPK isoforms, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound and AMPK
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways. It exists as a heterotrimeric complex composed of a catalytic α subunit and regulatory β and γ subunits, with multiple isoforms of each (α1, α2; β1, β2; γ1, γ2, γ3) leading to 12 possible heterotrimeric combinations. This isoform diversity allows for tissue-specific functions and responses to metabolic stress.
This compound is a first-in-class, orally active, direct allosteric AMPK activator.[1] It binds to the AMPK complex, inducing a conformational change that leads to its activation.[2] This mechanism is independent of changes in the cellular AMP/ATP ratio, which is the primary activation method for indirect activators. This compound is being investigated for the treatment of non-alcoholic steatohepatitis (NASH) and other metabolic diseases.[3][4]
Comparative Analysis of AMPK Activator Specificity
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and other well-characterized direct AMPK activators against various AMPK isoforms. Lower EC50 values indicate higher potency.
| Compound | AMPK α1β1γ1 (EC50) | AMPK α2β1γ1 (EC50) | Other Isoforms (EC50) | Key Characteristics |
| This compound | 16.2 nM[1] | 1338 nM[1] | α1β1γ2: 42.1 nM, α1β1γ3: 64 nM, α1β2γ1: 1.3 µM[1] | Shows a preference for α1-containing isoforms, particularly α1β1γ1. |
| A-769662 | ~700 nM[5] | Data not readily available | General EC50 of ~0.8 µM in cell-free assays.[6][7] | Known to be selective for β1-containing complexes. |
| MK-8722 | ~1-6 nM[6][8] | ~1-6 nM[6][8] | A pan-AMPK activator with EC50 values of ~1 to 60 nM for all 12 mammalian isoforms.[6] | Potent activator of all AMPK isoforms, with a higher affinity for β1-containing complexes.[8] |
| PF-06685249 | 12 nM[9][10] | ~12 nM[2] | Human α1β1γ1: 8 nM, Human α2β1γ1: 6 nM.[11] | Potent activator with selectivity for β1-containing isoforms.[2][10] |
Note: The EC50 values are gathered from various sources and may have been determined under different experimental conditions. Direct head-to-head comparisons in the same assay are limited.
Experimental Methodologies
The determination of AMPK activation and the specificity of compounds like this compound are typically performed using in vitro kinase assays. Below are detailed protocols for two common methods.
Radiometric Kinase Assay
This method measures the incorporation of a radioactive phosphate (B84403) group from [γ-³²P]ATP onto a synthetic substrate peptide (e.g., SAMS peptide).
Protocol:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol (B35011) 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, and 2 mM EDTA, with 0.25 mM DTT added just before use), purified recombinant AMPK isoform, and the SAMS peptide substrate.[12]
-
Compound Addition: Add varying concentrations of the test compound (e.g., this compound) or vehicle control to the reaction mixture.
-
Initiation: Start the kinase reaction by adding the [γ-³²P]ATP assay cocktail (containing both unlabeled ATP and [γ-³²P]ATP).[12]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).[12]
-
Termination and Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP.[12]
-
Quantification: Measure the amount of incorporated radioactivity on the P81 paper using a scintillation counter.
-
Data Analysis: Plot the measured radioactivity against the compound concentration to determine the EC50 value.
ADP-Glo™ Luminescence-Based Kinase Assay
This commercial assay measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
Protocol:
-
Reaction Setup: In a white, opaque 96-well or 384-well plate, combine the purified recombinant AMPK isoform, the substrate peptide, and the kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT).[13]
-
Compound Addition: Add a serial dilution of the test compound or vehicle control to the wells.
-
Initiation: Initiate the reaction by adding the ATP solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[13][14]
-
Signal Generation (Step 2): Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate at room temperature for 30-60 minutes.[13][14]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is directly proportional to the kinase activity. Plot the signal against the compound concentration to calculate the EC50 value.
Visualizing Pathways and Workflows
To better understand the context of this compound's action and the methods used for its evaluation, the following diagrams are provided.
Caption: Simplified AMPK Signaling Pathway.
Caption: In Vitro AMPK Activation Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 4. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A-769662 | AMPK (AMP-activated protein kinase)activator | CAS 844499-71-4 | Buy A769662 from Supplier InvivoChem [invivochem.com]
- 6. AMPK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of MK-8722: A Systemic, Direct Pan-Activator of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PF-249 | AMPK | TargetMol [targetmol.com]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. ulab360.com [ulab360.com]
Reproducibility of PXL770 findings across different laboratories
An analysis of the available data on the direct AMPK activator, PXL770, reveals a consistent pattern of metabolic benefits across various preclinical models and early-stage human trials conducted by the developing pharmaceutical company, Poxel, and its collaborators. However, a critical gap in independently reproduced findings remains, highlighting the need for further validation by unaffiliated laboratories to solidify the compound's therapeutic potential.
This compound is a first-in-class, orally administered, direct allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism.[1] Activation of AMPK has been shown to influence a wide array of metabolic pathways, including glucose homeostasis, lipid metabolism, and inflammation.[2] The therapeutic potential of this compound is being explored for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), X-linked adrenoleukodystrophy (ALD), and autosomal dominant polycystic kidney disease (ADPKD).[3]
Clinical Evidence in Non-Alcoholic Fatty Liver Disease (NAFLD)
Poxel has conducted several clinical trials investigating the safety and efficacy of this compound in patients with NAFLD, the precursor to NASH. The most significant of these is the STAMP-NAFLD Phase 2a trial, a randomized, double-blind, placebo-controlled study.[4]
STAMP-NAFLD Phase 2a Trial: Key Quantitative Outcomes[5][6][7]
| Endpoint | Placebo | This compound (250 mg QD) | This compound (250 mg BID) | This compound (500 mg QD) |
| Relative Change in Liver Fat Content (All Patients) | -1.1% | -1.0% | -14.3% | -14.7% |
| Relative Change in Liver Fat Content (T2DM Patients) | -6.0% | +1.2% | -16.7% | -27.2% |
| Change in Alanine Aminotransferase (ALT) (U/L) | - | - | - | Significant Reduction |
| Change in Aspartate Aminotransferase (AST) (U/L) | - | - | - | Significant Reduction |
| Change in Hemoglobin A1c (HbA1c) (T2DM Patients) | - | - | - | -0.64% |
| Statistically significant vs. baseline or placebo |
A prior Phase 1b study in overweight or obese individuals with NAFLD and insulin (B600854) resistance also demonstrated positive effects on metabolic parameters after 4 weeks of treatment with 500 mg of this compound once daily.[5][6]
Phase 1b PK/PD Study: Key Quantitative Outcomes[8][9]
| Endpoint | Placebo | This compound (500 mg QD) |
| Suppression of De Novo Lipogenesis (DNL) | No effect | Statistically significant (p=0.0045) |
| Improvement in Glycemia (OGTT) | No effect | Statistically significant (p<0.03) |
| Reduction in HOMA-IR | No effect | Statistically significant (p=0.0134) |
Preclinical Findings in Various Disease Models
Preclinical studies have explored the therapeutic potential of this compound in a range of disease models, with findings that are broadly consistent with the proposed mechanism of action via AMPK activation.
X-Linked Adrenoleukodystrophy (ALD)
In in vitro and in vivo models of ALD, a rare genetic disorder characterized by the accumulation of very long-chain fatty acids (VLCFA), this compound demonstrated significant therapeutic effects.[7][8]
| Model | Endpoint | This compound Treatment | Outcome |
| Patient-derived Fibroblasts | C26:0 VLCFA Levels | 7 days | ~90% reduction |
| Abcd1 KO Mice | C26:0 Levels in Spinal Cord | 12 weeks | 29% reduction |
| Abcd1 KO Mice | C26:0 Levels in Brain | 8 weeks | 25% reduction |
| Abcd1 KO Mice | Sciatic Nerve Myelin Invaginations | 12 weeks | 61% reduction |
Autosomal Dominant Polycystic Kidney Disease (ADPKD)
Preclinical investigations in a mouse model of ADPKD, a genetic disorder leading to kidney cyst formation, have shown that this compound can ameliorate disease progression.[9]
| Endpoint | This compound Treatment | Outcome vs. Untreated Control |
| Blood Urea Nitrogen | - | 47% reduction |
| Cystic Index | - | 26% reduction |
| Kidney Weight to Body Weight Ratio | - | 35% reduction |
| Markers of Cell Proliferation | - | 48% reduction |
| Macrophage Infiltration | - | 53% reduction |
| Tissue Fibrosis | - | 37% reduction |
Non-Alcoholic Steatohepatitis (NASH)
In a diet-induced obese mouse model of NASH, this compound showed beneficial effects on the key hallmarks of the disease: steatosis, inflammation, and fibrosis.
Experimental Protocols
STAMP-NAFLD Phase 2a Trial[5]
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group study conducted at 15 sites in the United States.
-
Participants: 120 patients with non-alcoholic fatty liver disease, with or without type 2 diabetes.
-
Intervention: Patients were randomized to receive this compound at 250 mg once daily, 250 mg twice daily, 500 mg once daily, or a matching placebo.
-
Primary Endpoint: The primary endpoint was the relative change in liver fat content from baseline to week 12 as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).
Phase 1b PK/PD Study in NAFLD[8]
-
Study Design: A 4-week, randomized, double-blind, placebo-controlled study.
-
Participants: 16 overweight or obese patients with NAFLD and insulin resistance.
-
Intervention: 12 patients received this compound at 500 mg once daily, and 4 received a placebo.
-
Endpoints: Key endpoints included pharmacokinetics, safety, and pharmacodynamic measures such as de novo lipogenesis and glucose tolerance during an oral glucose tolerance test (OGTT).
Preclinical Study in Abcd1 KO Mice (ALD Model)[10][12]
-
Animal Model: Abcd1 knockout (KO) mice, an established model for X-linked adrenoleukodystrophy.
-
Intervention: Mice were treated with this compound at a dose of 75 mg/kg twice daily via oral gavage for 12 weeks.
-
Assessments: Very long-chain fatty acid levels in tissues were measured by liquid chromatography-mass spectrometry (LC-MS). Sciatic nerve axonal morphology was assessed by electron microscopy, and locomotor function was evaluated using a beam balance test.
Signaling Pathways and Experimental Workflows
The proposed mechanism of action of this compound is through the direct activation of AMPK, which in turn modulates various downstream metabolic pathways.
Caption: this compound directly activates AMPK, leading to beneficial downstream effects on lipid metabolism, glucose homeostasis, and inflammation.
The workflow for the STAMP-NAFLD clinical trial illustrates the key stages of the study.
Caption: Workflow of the STAMP-NAFLD Phase 2a clinical trial, from patient screening to primary endpoint assessment.
References
- 1. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Poxel Announces Program Update and Preclinical Results on this compound for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 3. Poxel Announces this compound Granted Orphan Drug Designation from the U.S. FDA for Autosomal-Dominant Polycystic Kidney Disease (ADPKD) | Poxel SA [poxelpharma.com]
- 4. Efficacy and safety of this compound, a direct AMP kinase activator, for the treatment of non-alcoholic fatty liver disease (STAMP-NAFLD): a randomised, double-blind, placebo-controlled, phase 2a study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic effects of direct AMP kinase activation in humans with insulin resistance and non-alcoholic fatty liver disease: A phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for this compound, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
PXL770: A Comparative Analysis of its Therapeutic Window in Metabolic Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PXL770, a first-in-class direct activator of AMP-activated protein kinase (AMPK), with other key metabolic drugs. The focus is on the therapeutic window, supported by available preclinical and clinical data, to offer an objective performance comparison for research and development professionals.
Introduction to this compound and AMPK Activation
This compound is an orally active, allosteric activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] AMPK activation stimulates catabolic pathways, such as glucose uptake and fatty acid oxidation, while inhibiting anabolic processes, making it a prime target for treating metabolic diseases like non-alcoholic steatohepatitis (NASH) and type 2 diabetes.[1][3][4] Unlike indirect AMPK activators such as metformin (B114582), which increase the cellular AMP:ATP ratio by inhibiting mitochondrial respiration, this compound directly binds to the AMPK complex to induce a conformational change and subsequent activation.[1][3][5] This direct mechanism of action suggests the potential for a more targeted therapeutic effect.
Comparative Analysis of Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety and efficacy, representing the range between the minimum effective concentration and the concentration at which toxicity occurs. While a formal therapeutic index for this compound is not publicly available, a comparative assessment can be inferred from preclinical effective concentrations and clinical safety data relative to other metabolic drugs.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and comparator metabolic drugs. It is important to note that the effective concentrations (EC50) are often determined in different in vitro systems and may not be directly comparable. Clinical dosage provides a more practical point of comparison for the therapeutic application.
| Drug | Mechanism of Action | In Vitro Effective Concentration (EC50) | Therapeutic Plasma Concentration (Human) | Common Clinical Dosage | Observed Adverse Effects |
| This compound | Direct AMPK Activator | Not explicitly stated in public sources. Preclinical studies show efficacy at various doses.[6][7][8][9] | Not established. | 250 mg QD to 500 mg QD in clinical trials.[2] | Generally well-tolerated. Most common adverse event reported is mild to moderate diarrhea.[2] |
| Metformin | Indirect AMPK Activator (inhibits mitochondrial complex I) | ~2 mM (in cells)[1] | Fasting: ~3.9 - 7.8 µM (0.5 - 1.0 mg/L). Post-meal: ~7.8 - 15.6 µM (1.0 - 2.0 mg/L).[10] | 500 mg to 2550 mg daily.[11][12] | Gastrointestinal side effects (diarrhea, nausea). Rare risk of lactic acidosis.[13] |
| Pioglitazone (B448) | Thiazolidinedione (PPARγ agonist) | Not directly comparable (acts on nuclear receptor). | Not typically monitored for therapeutic range. | 15 mg to 45 mg once daily.[14][15][16] | Weight gain, edema, increased risk of bone fractures and heart failure.[14][17] |
| Liraglutide (B1674861) | GLP-1 Receptor Agonist | Not directly comparable (acts on cell surface receptor). | Not typically monitored for therapeutic range. | 0.6 mg to 1.8 mg subcutaneously once daily for diabetes; up to 3.0 mg for weight management.[18][19][20][21][22] | Nausea, vomiting, diarrhea, constipation, pancreatitis (rare), thyroid C-cell tumors (in rodents).[18] |
Concentration Conversion Note: Metformin therapeutic concentrations were converted from mg/L to µM using its molar mass of approximately 129.16 g/mol .
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanisms of direct and indirect AMPK activation.
Caption: Experimental workflow for a cellular glucose uptake assay.
Detailed Experimental Protocols
In Vitro AMPK Activation Assay (Kinase Activity Assay)
Objective: To determine the direct effect of a compound on AMPK enzyme activity.
Methodology:
-
Reagents and Materials:
-
Recombinant human AMPK heterotrimer (e.g., α1/β1/γ1).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT, 100 µM AMP).[23]
-
ATP (adenosine triphosphate).
-
Synthetic peptide substrate for AMPK (e.g., SAMS peptide).
-
Test compound (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or radiolabeled [γ-³²P]ATP).[23][24][25]
-
Microplate reader (luminescence or scintillation counter).
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, recombinant AMPK enzyme, and the SAMS peptide substrate.
-
Add serial dilutions of the test compound or vehicle control to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).[23]
-
Stop the reaction and measure the amount of ADP produced (luminescence) or the incorporation of ³²P into the substrate (scintillation counting).
-
-
Data Analysis:
-
Calculate the percentage of AMPK activity relative to the vehicle control for each compound concentration.
-
Plot the activity against the compound concentration and determine the EC50 value (the concentration at which 50% of the maximal activation is achieved).
-
Cellular Glucose Uptake Assay
Objective: To measure the effect of a compound on glucose uptake in a cellular context.
Methodology:
-
Reagents and Materials:
-
Cell line (e.g., C2C12 myotubes, 3T3-L1 adipocytes).
-
Cell culture medium (e.g., DMEM).
-
Serum-free medium for starvation.
-
Test compound (this compound or comparator).
-
Fluorescently labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose ([³H]2-DOG).[26][27]
-
Wash buffer (e.g., ice-cold PBS).
-
Cell lysis buffer.
-
Fluorescence plate reader, flow cytometer, or scintillation counter.
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to differentiate if necessary (e.g., C2C12 myoblasts to myotubes).
-
Wash the cells and incubate in serum-free medium for a period to induce glucose transporter expression (e.g., 2-4 hours).
-
Treat the cells with various concentrations of the test compound or vehicle control for a defined period (e.g., 1-24 hours).
-
Add the labeled glucose analog to the cells and incubate for a short period (e.g., 10-30 minutes) to allow for uptake.[26][28]
-
Terminate glucose uptake by washing the cells with ice-cold wash buffer.
-
Lyse the cells to release the intracellular labeled glucose analog.
-
Measure the fluorescence or radioactivity in the cell lysates.
-
-
Data Analysis:
-
Normalize the signal to the protein concentration of the cell lysate.
-
Compare the glucose uptake in compound-treated cells to that in untreated or vehicle-treated control cells.
-
Fatty Acid Oxidation (FAO) Assay
Objective: To assess the effect of a compound on the rate of fatty acid oxidation in cells.
Methodology:
-
Reagents and Materials:
-
Cell line (e.g., HepG2, primary hepatocytes).
-
Cell culture medium.
-
Test compound (this compound or comparator).
-
Radiolabeled fatty acid (e.g., [¹⁴C]palmitate) complexed to BSA.[29][30]
-
Scintillation cocktail and counter.
-
Alternatively, an extracellular flux analyzer (e.g., Seahorse) can be used to measure oxygen consumption rate (OCR) in response to fatty acid substrate.[29]
-
-
Procedure (Radiometric Assay):
-
Plate cells and allow them to adhere.
-
Treat cells with the test compound for a specified duration.
-
Add the [¹⁴C]palmitate-BSA complex to the cells and incubate for a period (e.g., 2-4 hours) to allow for oxidation.
-
Collect the cell culture medium.
-
Separate the radiolabeled water-soluble metabolites (¹⁴CO₂ and acid-soluble metabolites) from the unmetabolized [¹⁴C]palmitate.
-
Measure the radioactivity of the water-soluble fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of fatty acid oxidation based on the amount of radiolabeled metabolites produced per unit of time, normalized to protein content.
-
Compare the FAO rate in treated cells to that in control cells.
-
Discussion and Conclusion
This compound, as a direct AMPK activator, presents a distinct pharmacological profile compared to indirect activators and other classes of metabolic drugs. The available data suggests a favorable safety profile for this compound, with the most common adverse events being mild gastrointestinal effects.[2] This contrasts with the known side effect profiles of metformin (gastrointestinal issues, rare lactic acidosis), pioglitazone (fluid retention, heart failure risk), and liraglutide (gastrointestinal intolerance, potential for pancreatitis).[13][14][18]
The direct mechanism of this compound may offer a wider therapeutic window by avoiding the off-target effects associated with mitochondrial inhibition (as seen with metformin) or the broad transcriptional changes induced by nuclear receptor agonists like pioglitazone. However, the long-term consequences of chronic direct AMPK activation are still under investigation.
The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the therapeutic potential and safety of this compound and other metabolic drug candidates. The continued clinical development of this compound will provide more definitive data on its therapeutic window in various patient populations.
References
- 1. benchchem.com [benchchem.com]
- 2. Poxel Presents Complete this compound Phase 1 Results, Cardiac Safety Profile and Preclinical Efficacy Data in NASH at AMPK - From Mechanisms to New Therapies Scientific Congress | Poxel SA [poxelpharma.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AMPK activators: mechanisms of action and physiological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discuss the pros and cons of AMPK activation as a strategy [synapse.patsnap.com]
- 6. Poxel Announces Program Update and Preclinical Results on this compound for NASH Combinations and Other Metabolic Diseases - BioSpace [biospace.com]
- 7. Poxel Announces the Publication of Two Preclinical Articles on X-Linked Adrenoleukodystrophy for PXL065 and this compound | Poxel SA [poxelpharma.com]
- 8. Beneficial Effects of the Direct AMP-Kinase Activator this compound in In Vitro and In Vivo Models of X-Linked Adrenoleukodystrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel direct adenosine monophosphate kinase activator ameliorates disease progression in preclinical models of Autosomal Dominant Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metformin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reference.medscape.com [reference.medscape.com]
- 13. How Long Does It Take for Metformin to Work? - GoodRx [goodrx.com]
- 14. swlimo.southwestlondon.icb.nhs.uk [swlimo.southwestlondon.icb.nhs.uk]
- 15. Pioglitazone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. medcentral.com [medcentral.com]
- 18. Liraglutide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. drugs.com [drugs.com]
- 20. reference.medscape.com [reference.medscape.com]
- 21. Liraglutide: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 22. Liraglutide (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 23. benchchem.com [benchchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. AMP-activated protein kinase (AMPK) activation regulates in vitro bone formation and bone mass - PMC [pmc.ncbi.nlm.nih.gov]
- 26. abcam.cn [abcam.cn]
- 27. researchgate.net [researchgate.net]
- 28. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 29. benchchem.com [benchchem.com]
- 30. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
PXL770 in Combination Therapy: A Guide to Synergistic Effects for NASH Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of PXL770, a first-in-class direct AMP-activated protein kinase (AMPK) activator, in combination with other therapeutic agents for non-alcoholic steatohepatitis (NASH). The information is supported by available preclinical experimental data.
Executive Summary
This compound, by directly activating AMPK, addresses multiple pathogenic drivers of NASH, including impaired lipid metabolism, inflammation, and fibrogenesis. Preclinical studies have explored the potential for additive or synergistic effects when this compound is combined with other classes of drugs in development for NASH. These investigations suggest that a multi-targeted approach could lead to enhanced therapeutic outcomes.
This compound Combination Therapy: Preclinical Evidence
Preclinical evaluations of this compound in combination with other key agents in development for NASH have been conducted in a diet-induced obese (DIO) mouse model of the disease. The primary finding from these studies is that combination therapy can result in greater improvements in key disease-related parameters compared to monotherapy.
The key combination agents studied include:
-
GLP-1 Receptor Agonist (Semaglutide): These agents are known to improve glycemic control and promote weight loss.
-
FXR Agonist (Obeticholic Acid): Farnesoid X receptor agonists impact bile acid synthesis and have anti-inflammatory and anti-fibrotic effects.
-
Thyroid Receptor β Agonist (MGL-3196): These molecules are designed to increase liver fat metabolism.
Data Presentation
The following tables summarize the key findings from preclinical studies. It is important to note that detailed quantitative data from the combination arms of these studies are not fully available in the public domain. The results are presented based on the qualitative descriptions of "additive" or "synergistic" benefits reported in published materials.
Table 1: Summary of Preclinical Combination Therapy with this compound in a DIO-NASH Mouse Model
| Combination | Key Findings |
| This compound + Semaglutide (GLP-1 RA) | Further improvements in several key disease-related parameters compared to either agent alone. |
| This compound + Obeticholic Acid (FXR Agonist) | Further improvements in several key disease-related parameters compared to either agent alone. |
| This compound + MGL-3196 (THR-β Agonist) | Further improvements in liver lipid content. |
Table 2: Effects of this compound Monotherapy on NASH Parameters in a DIO-NASH Mouse Model
| Parameter | 35 mg/kg this compound BID | 75 mg/kg this compound BID |
| NAFLD Activity Score (NAS) | ↓ 32% | ↓ 44% |
| Liver Triglycerides | ↓ 36% (p<0.001) | ↓ 42% (p<0.001) |
| Liver Weight | ↓ 23% (p<0.01) | ↓ 33% (p<0.001) |
| Plasma Free Fatty Acids | ↓ 37% (p<0.01) | ↓ 38% (p<0.01) |
| Plasma Cholesterol | ↓ 33% (p<0.01) | ↓ 34% (p<0.01) |
| Alanine Aminotransferase (ALT) | ↓ 68% (p<0.01) | ↓ 79% (p<0.01) |
| Collagen Type I Gene Expression | ↓ 65% (p<0.01) | ↓ 68% (p<0.01) |
| Collagen Type III Gene Expression | ↓ 60% (p<0.01) | ↓ 63% (p<0.01) |
Data sourced from a study in a diet-induced obese NASH mouse model with biopsy-confirmed steatosis and fibrosis.
Experimental Protocols
The following provides a detailed methodology for the key preclinical experiments cited.
Diet-Induced Obese (DIO) NASH Mouse Model
-
Animal Strain: C57BL/6J mice.
-
Diet: A diet high in fat (e.g., 40-60% kcal from fat), fructose (B13574) (in drinking water or diet), and cholesterol is administered for an extended period (typically 34 weeks or longer) to induce a NASH phenotype.
-
Disease Confirmation: Prior to treatment initiation, liver biopsies are performed to confirm the presence of steatosis (score ≥2) and fibrosis (stage ≥F1).
-
Treatment Administration:
-
This compound is administered orally twice daily (BID) at doses such as 75 mg/kg.
-
Combination agents (Semaglutide, Obeticholic Acid, MGL-3196) are administered according to their established preclinical dosing regimens.
-
A vehicle-treated control group is included in all studies.
-
-
Duration of Treatment: 8 weeks.
-
Endpoints:
-
Histopathology: Liver sections are stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess the NAFLD Activity Score (NAS) which includes steatosis, lobular inflammation, and hepatocellular ballooning, as well as the stage of fibrosis.
-
Biochemical Analysis: Liver triglycerides, plasma lipids, and liver enzymes (e.g., ALT) are quantified.
-
Gene Expression Analysis: Hepatic expression of genes involved in fibrosis (e.g., collagen I and III) is measured by RT-qPCR.
-
Mandatory Visualizations
Signaling Pathways
The synergistic potential of this compound in combination with other agents is rooted in their complementary mechanisms of action.
Safety Operating Guide
Navigating the Disposal of PXL770: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle PXL770 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure. In the event of a spill, the material should be collected with an absorbent, non-combustible material and placed in a sealed, labeled container for disposal.
Step-by-Step Disposal Procedures
The disposal of this compound, as with any chemical reagent, should be approached systematically to ensure safety and compliance. The following steps outline a general procedure that aligns with standard laboratory practices:
-
Waste Identification and Classification : In the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as hazardous chemical waste. This conservative approach ensures the highest level of safety.
-
Waste Segregation and Collection : A dedicated and clearly labeled hazardous waste container should be used for the collection of this compound waste. The container must be in good condition, compatible with the chemical, and have a secure lid to prevent leaks or spills.
-
On-site Storage : The sealed waste container should be stored in a designated, secure area within the laboratory. This area should be away from general laboratory traffic and incompatible materials. It is crucial to adhere to your institution's guidelines on the maximum amount of hazardous waste that can be accumulated and the permissible time frame for its storage in the laboratory.
-
Disposal and Removal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste. Ensure that all necessary documentation is completed accurately and retained for your records, in accordance with institutional and regulatory requirements. Never dispose of this compound down the drain or in the regular trash, as this is prohibited for most chemical waste.[1]
Quantitative Data on Storage of Similar Compounds
While specific storage data for this compound is not provided in the search results, a product page for this compound indicates that a solution in DMSO should be stored at -80°C for up to 6 months or at -20°C for 1 month.[2] Proper storage is essential for maintaining the compound's stability and ensuring safety.
Logical Relationship of Disposal Steps
To visualize the procedural flow for the proper disposal of this compound, the following diagram outlines the key steps and decision points.
Disclaimer: The information provided is based on general laboratory safety principles. Always consult your institution's specific guidelines and the relevant Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is available from the supplier, its instructions should be followed.
References
Essential Safety and Handling of PXL770 in a Research Environment
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds like PXL770 is paramount to ensure laboratory safety and data integrity. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal based on general best practices for hazardous research chemicals and data from an analogous compound.
Personal Protective Equipment (PPE) Recommendations
The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for different laboratory procedures. These recommendations are based on guidelines for handling potentially hazardous compounds.
| PPE Component | Specification | Purpose |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. Double gloving is recommended when handling concentrated solutions or the pure compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or airborne particles of the compound. |
| Body Protection | Laboratory coat | Provides a barrier against minor spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of the compound, especially when handling powders or creating aerosols. |
| Face Protection | Face shield | Recommended in addition to safety glasses or goggles when there is a significant risk of splashing. |
Safe Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
| Procedure | Guideline |
| Receiving and Unpacking | Inspect packages for damage upon arrival. Wear appropriate PPE, including gloves, when unpacking. |
| Preparation of Solutions | All weighing and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of the powder. |
| Storage | Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Follow the manufacturer's specific storage temperature recommendations. |
| Spill Management | In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean the spill according to your institution's established procedures for hazardous materials. |
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in the regular trash. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated according to established laboratory procedures before washing. |
| Contaminated PPE | Used gloves, lab coats, and other PPE should be disposed of as hazardous waste. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the key steps for safely handling this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
